molecular formula C21H39NO3 B089674 Oleoyl sarcosine CAS No. 110-25-8

Oleoyl sarcosine

Cat. No.: B089674
CAS No.: 110-25-8
M. Wt: 353.5 g/mol
InChI Key: DIOYAVUHUXAUPX-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oleoyl sarcosine is a N-acyl-amino acid.

Properties

CAS No.

110-25-8

Molecular Formula

C21H39NO3

Molecular Weight

353.5 g/mol

IUPAC Name

2-[methyl-[(E)-octadec-9-enoyl]amino]acetic acid

InChI

InChI=1S/C21H39NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(23)22(2)19-21(24)25/h10-11H,3-9,12-19H2,1-2H3,(H,24,25)/b11-10+

InChI Key

DIOYAVUHUXAUPX-ZHACJKMWSA-N

SMILES

CCCCCCCCC=CCCCCCCCC(=O)N(C)CC(=O)O

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)N(C)CC(=O)O

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)N(C)CC(=O)O

Other CAS No.

16693-85-9
110-25-8

physical_description

Liquid

Pictograms

Corrosive; Irritant; Environmental Hazard

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Oleoyl Sarcosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleoyl sarcosine, an N-acyl amino acid, is recognized for its surfactant and corrosion-inhibiting properties. However, its biological mechanism of action extends beyond these physicochemical characteristics. This technical guide synthesizes the current understanding of this compound's core mechanism of action at the molecular level. While its role as a direct enzyme inhibitor with well-defined quantitative parameters remains to be fully elucidated in publicly available literature, significant evidence points towards its function as a modulator of intercellular communication through the inhibition of gap junctions. This guide will delve into the known molecular interactions of this compound, place it within the broader context of N-acyl amino acid signaling, and provide an overview of the experimental approaches used to characterize its effects.

Introduction: The Emerging Roles of N-Acyl Amino Acids

This compound belongs to the diverse class of N-acyl amino acids (NAAAs), which are endogenous signaling lipids.[1] NAAAs are increasingly recognized for their multifaceted roles in cellular signaling, with activities spanning the modulation of G protein-coupled receptors (GPCRs), ion channels, and enzymes involved in lipid metabolism.[2][3] These molecules are characterized by a fatty acid linked to an amino acid via an amide bond, a structure that imparts amphipathic properties crucial for their interaction with cellular membranes and protein targets.[3] The biological activities of NAAAs are diverse, influencing processes such as inflammation, pain perception, and metabolic regulation.[2]

Core Mechanism of Action: Inhibition of Gap Junction Communication

The most clearly defined mechanism of action for this compound is its role as an inhibitor of gap junction communication.[2][4] Gap junctions are specialized intercellular channels that permit the direct passage of ions and small molecules between adjacent cells, playing a critical role in coordinating cellular activities in tissues.

Studies have demonstrated that this compound effectively inhibits glial cell gap junction communication.[2] This inhibitory activity is structurally specific. Interestingly, while the closely related N-oleoyl glycine is a less effective inhibitor, N-oleoyl sarcosine and its ethyl ester are potent inhibitors. This suggests that the N-methyl group on the sarcosine moiety is crucial for its inhibitory function, possibly by influencing the conformation of the molecule and its ability to interact with the gap junction channel proteins.[2][4]

Signaling Pathway: Modulation of Intercellular Communication

The inhibition of gap junctions by this compound represents a direct modulation of a fundamental cellular communication pathway. By blocking these channels, this compound can uncouple cells electrically and metabolically, leading to downstream effects on tissue homeostasis and signaling cascades that are dependent on coordinated cellular responses.

Gap_Junction_Inhibition cluster_membrane Adjacent Cell Membranes GJ_Channel_1 Gap Junction Channel Connexin Subunits GJ_Channel_2 Gap Junction Channel Connexin Subunits GJ_Channel_1->GJ_Channel_2 Blocked_Communication Blocked Intercellular Communication GJ_Channel_2->Blocked_Communication Leads to Oleoyl_Sarcosine This compound Oleoyl_Sarcosine->GJ_Channel_1 Oleoyl_Sarcosine->GJ_Channel_2 Ions_Molecules Ions & Small Molecules Ions_Molecules->GJ_Channel_1 Passage Five_Alpha_Reductase_Inhibition Testosterone Testosterone Five_Alpha_Reductase 5-alpha-reductase Testosterone->Five_Alpha_Reductase DHT Dihydrotestosterone Five_Alpha_Reductase->DHT Converts to Oleoyl_Sarcosine This compound (Hypothetical) Oleoyl_Sarcosine->Five_Alpha_Reductase FAAH_Inhibition Anandamide Anandamide FAAH FAAH Anandamide->FAAH Inactive_Metabolites Inactive Metabolites FAAH->Inactive_Metabolites Degrades to Oleoyl_Sarcosine This compound (Hypothetical) Oleoyl_Sarcosine->FAAH

References

The Synthesis and Purification of Oleoyl Sarcosine for Scientific Applications: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, purification, and analysis of oleoyl sarcosine, a versatile N-acyl amino acid with growing applications in research and drug development. This document outlines various synthetic routes, detailed purification protocols, and analytical methods for quality control. Furthermore, it explores the role of N-acyl amino acids in cellular signaling, offering context for its application in biological studies.

Introduction to this compound

This compound, also known as N-oleoyl sarcosine, is an amphiphilic molecule consisting of oleic acid, a monounsaturated omega-9 fatty acid, and sarcosine (N-methylglycine), an N-methylated amino acid.[1][2] This structure imparts unique surfactant-like properties, making it soluble in many organic solvents and mineral oil, while its salt form is water-soluble.[3][4] In the realm of biomedical research, this compound is of particular interest as a penetration enhancer in transdermal drug delivery systems and as a component of novel drug delivery nanoparticles.[5][6] Its ability to interact with biological membranes and potentially modulate cellular signaling pathways makes it a valuable tool for researchers.

Synthesis of this compound

There are three primary methods for the synthesis of this compound, each with its own advantages and disadvantages in terms of yield, purity, and scalability.

Schotten-Baumann Reaction

The Schotten-Baumann reaction is a classic method for the synthesis of amides from acyl chlorides and amines. In this case, oleoyl chloride is reacted with an aqueous solution of N-methylglycine (sarcosine) at a controlled pH.[4][7]

Reaction Scheme:

Oleic Acid + Thionyl Chloride (or PCl₃) → Oleoyl Chloride Oleoyl Chloride + N-Methylglycine --(NaOH, pH 10)--> this compound

While this method can produce fatty acid-free this compound, it is often less suitable for industrial-scale synthesis due to the cost and hazards associated with the preparation and handling of oleoyl chloride, as well as the disposal of byproducts like phosphonic acid.[3][4]

High-Temperature Condensation

A more direct and scalable approach involves the high-temperature condensation of oleic acid and N-methylglycine or its sodium salt.[4][7] This reaction is typically carried out at elevated temperatures with the removal of water to drive the reaction to completion.

Reaction Scheme:

Oleic Acid + N-Methylglycine --(170°C, 8-10 hours)--> this compound + H₂O

This method is more economical for larger-scale production but may require more rigorous purification to remove unreacted starting materials and colored impurities formed at high temperatures.

Methyl Oleate Route

A milder and more efficient method utilizes methyl oleate and sodium N-methylglycinate in the presence of a catalyst like sodium methoxide.[4][7] This transamidation reaction proceeds under less harsh conditions and can result in high yields of the desired product.

Reaction Scheme:

Methyl Oleate + Sodium N-Methylglycinate --(Sodium Methoxide, 120°C, 3.5 hours)--> Sodium Oleoyl Sarcosinate + Methanol Sodium Oleoyl Sarcosinate --(Acidification)--> this compound

This method offers the advantage of shorter reaction times and higher yields, making it an attractive option for laboratory-scale synthesis for research purposes.[4]

Table 1: Comparison of this compound Synthesis Methods

MethodStarting MaterialsKey ReagentsTemperature (°C)Reaction TimeYieldAdvantagesDisadvantages
Schotten-BaumannOleic Acid, SarcosineThionyl Chloride or PCl₃, NaOHRoom TemperatureVariableModerateHigh purity productHazardous reagents, byproduct disposal
High-Temperature CondensationOleic Acid, SarcosineNone1708-10 hoursModerateScalable, economicalHigh temperature, potential for impurities
Methyl Oleate RouteMethyl Oleate, SarcosineSodium Methoxide1203.5 hoursUp to 92.5%[4]Milder conditions, high yieldRequires preparation of sodium N-methylglycinate

Purification of this compound

For research applications, high purity of this compound is crucial to ensure reproducible and reliable experimental results. The purification strategy will depend on the synthetic route employed and the nature of the impurities.

Extraction

Following synthesis, particularly the methyl oleate route, an initial purification step involves acidification of the reaction mixture followed by extraction with an organic solvent like butanone.[4] This separates the oil-soluble this compound from water-soluble salts and other polar impurities.

Column Chromatography

For obtaining highly pure this compound, silica gel column chromatography is a recommended method.[8][9] Given that this compound is a viscous, non-polar liquid, a normal-phase chromatography setup is suitable.

Experimental Protocol: Silica Gel Column Chromatography

  • Stationary Phase Preparation: A silica gel slurry is prepared by mixing silica gel (60-120 mesh) with a non-polar solvent (e.g., hexane). The slurry is poured into a glass column and allowed to pack under gravity or with gentle pressure.[10]

  • Sample Loading: The crude this compound, dissolved in a minimal amount of the initial mobile phase, is carefully loaded onto the top of the silica gel bed.

  • Elution: A gradient elution is typically employed, starting with a non-polar solvent like hexane and gradually increasing the polarity by adding a more polar solvent such as ethyl acetate or diethyl ether. This allows for the separation of non-polar impurities (eluting first) from the more polar this compound.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) or HPLC to identify those containing the pure product.

  • Solvent Removal: The solvent from the pure fractions is removed under reduced pressure using a rotary evaporator to yield the purified this compound as a clear, viscous liquid.[10]

Analytical Methods for Quality Control

To ensure the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for assessing the purity of this compound and quantifying any impurities. A reverse-phase HPLC method is suitable for this purpose.[11]

Table 2: HPLC Analysis Parameters for this compound

ParameterDescription
Column Newcrom R1 or equivalent C18 column[11]
Mobile Phase Acetonitrile, Water, and Phosphoric Acid (for non-MS detection) or Formic Acid (for MS-compatible detection)[11]
Detection UV at a suitable wavelength (e.g., 210 nm) or Charged Aerosol Detection (CAD)
Flow Rate Typically 1.0 mL/min
Injection Volume 10-20 µL
Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of this compound. The spectra will show characteristic peaks for the protons and carbons in the oleoyl chain and the sarcosine headgroup.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), provides accurate mass determination, further confirming the identity of the compound and helping to identify any impurities.

Table 3: LC-MS Parameters for this compound Analysis

ParameterDescription
Ionization Source Electrospray Ionization (ESI), positive or negative mode
Mass Analyzer Quadrupole, Time-of-Flight (TOF), or Orbitrap
Column C18 reverse-phase column
Mobile Phase Acetonitrile/water gradient with formic acid

Role in Cellular Signaling

While this compound itself has not been extensively studied as a direct signaling molecule, as an N-acyl amino acid (NAA), it belongs to a class of lipids with emerging roles in cellular communication.[1][6] NAAs are structurally related to endocannabinoids and are involved in various physiological processes. Their cellular levels are often regulated by the enzyme fatty acid amide hydrolase (FAAH), which catalyzes their degradation.[3][12] Inhibition of FAAH can lead to an accumulation of NAAs, thereby potentiating their signaling effects.[3]

Below is a diagram illustrating the general signaling pathway of N-acyl amino acids and their regulation by FAAH.

N_Acyl_Amino_Acid_Signaling cluster_synthesis Biosynthesis cluster_signaling Signaling cluster_degradation Degradation Fatty_Acyl_CoA Fatty Acyl-CoA (e.g., Oleoyl-CoA) NAcyltransferase N-Acyltransferase Fatty_Acyl_CoA->NAcyltransferase Sarcosine Sarcosine Sarcosine->NAcyltransferase Oleoyl_Sarcosine This compound (N-Acyl Amino Acid) NAcyltransferase->Oleoyl_Sarcosine Synthesis GPCR G-Protein Coupled Receptor (GPCR) Oleoyl_Sarcosine->GPCR Binds to Ion_Channel Ion Channel Oleoyl_Sarcosine->Ion_Channel Modulates FAAH Fatty Acid Amide Hydrolase (FAAH) Oleoyl_Sarcosine->FAAH Substrate Downstream_Effects Downstream Cellular Effects GPCR->Downstream_Effects Activates Ion_Channel->Downstream_Effects Influences Oleic_Acid Oleic Acid FAAH->Oleic_Acid Hydrolyzes to Sarcosine_deg Sarcosine FAAH->Sarcosine_deg Hydrolyzes to Oleoyl_Sarcosine_Workflow cluster_synthesis Synthesis (Methyl Oleate Route) cluster_purification Purification cluster_analysis Quality Control start Methyl Oleate + Sodium N-Methylglycinate reaction Reaction with Sodium Methoxide (120°C, 3.5h) start->reaction acidification Acidification (e.g., with H₂SO₄) reaction->acidification extraction Extraction with Organic Solvent acidification->extraction crude_product Crude this compound extraction->crude_product column_chromatography Silica Gel Column Chromatography crude_product->column_chromatography fraction_collection Fraction Collection & TLC/HPLC Analysis column_chromatography->fraction_collection solvent_removal Solvent Removal (Rotary Evaporation) fraction_collection->solvent_removal pure_product Pure this compound solvent_removal->pure_product hplc HPLC (Purity) pure_product->hplc nmr NMR (Structure) pure_product->nmr ms MS (Identity) pure_product->ms

References

An In-depth Technical Guide to the Physicochemical Properties of N-Oleoyl Sarcosine

Author: BenchChem Technical Support Team. Date: December 2025

N-oleoyl sarcosine, also known as Sarkosyl O, is an amphiphilic oleic acid derivative with a sarcosine head group (N-methylglycine).[1] It is a versatile anionic surfactant and emulsifier with numerous applications in cosmetics, personal care products, lubricants, and the pharmaceutical industry.[2][3][] This technical guide provides a comprehensive overview of its physicochemical properties, experimental protocols for their determination, and its applications, particularly in drug development, for researchers, scientists, and formulation experts.

Core Physicochemical Properties

N-oleoyl sarcosine is a clear, yellow to brown, viscous liquid at room temperature.[2][5] Its chemical structure, consisting of a long hydrophobic oleoyl tail and a hydrophilic N-methylglycine head group, imparts its surface-active properties.

PropertyValueSource
IUPAC Name 2-[methyl-[(Z)-octadec-9-enoyl]amino]acetic acid[6]
CAS Number 110-25-8[1][7]
Molecular Formula C21H39NO3[1][6][7]
Molecular Weight 353.5 g/mol [6]
Physical State Liquid[8]
Appearance Clear, yellow to brown, viscous liquid[2][5][9]
Melting Point 16-17 °C[5][7][8]
Boiling Point ~499.4 °C (Predicted)[5][7]
Density (20°C) 0.92 - 0.96 g/cm³[9]
pKa 3.62 (Predicted)[7]
Acid Value 155 - 175 mg KOH/g[9]
Solubility Sparsely soluble in water; soluble in many organic solvents and mineral oil.[1][2][5][9] It dissolves well in water under alkaline conditions.[1][2][5]N/A
Surfactant and Interfacial Properties

As an anionic surfactant, N-oleoyl sarcosine is known for its ability to reduce surface tension and form micelles in solution.[2] These properties are critical for its function as a cleansing agent, emulsifier, and foaming agent.

  • Critical Micelle Concentration (CMC): The CMC is the concentration at which surfactant monomers begin to aggregate into micelles.[10] Above the CMC, properties like surface tension remain relatively constant.[10] The CMC is a key parameter for any application involving the self-assembly of surfactants.

  • Surface Tension: N-oleoyl sarcosine significantly lowers the surface tension of water. This property is fundamental to its role in wetting, detergency, and emulsification.

  • Emulsification: It is used as a water-in-oil emulsifier.[1][3] Its amphiphilic nature allows it to stabilize emulsions by adsorbing at the oil-water interface.

Experimental Protocols

This section details the methodologies for synthesizing N-oleoyl sarcosine and determining its key physicochemical properties.

Synthesis of N-Oleoyl Sarcosine

Two common methods for the synthesis of N-oleoyl sarcosine are the Schotten-Baumann reaction and the direct condensation of oleic acid and N-methylglycine.[1][2]

1. Schotten-Baumann Reaction

This standard method for preparing N-acylamino acids involves the reaction of an acid chloride with an amino acid in the presence of a base.[1][5]

  • Methodology:

    • Oleoyl chloride is prepared from oleic acid (e.g., using phosphorus trichloride).[1][5]

    • The oleoyl chloride is then added to an aqueous solution of N-methylglycine (sarcosine).[1][5]

    • The pH of the reaction mixture is maintained at approximately 10 by the continuous addition of a sodium hydroxide solution.[1][5]

    • The final product, a fatty acid-free N-oleoyl sarcosine, is obtained as an oil.[1][5]

  • Industrial Limitations: This method is not ideal for large-scale industrial synthesis due to the high cost of producing the acid chloride and the expense associated with disposing of the phosphonic acid byproduct.[1][5]

Schotten_Baumann_Synthesis reactant reactant process process product product condition condition oleic_acid Oleic Acid + Phosphorus Trichloride reaction_vessel Reaction oleic_acid->reaction_vessel 1. Prepare oleoyl_chloride Oleoyl Chloride oleoyl_chloride->reaction_vessel sarcosine_sol Aqueous Solution of N-methylglycine sarcosine_sol->reaction_vessel 2. Add final_product N-Oleoyl Sarcosine (Oil) reaction_vessel->final_product 3. Obtain ph_control pH 10 (add NaOH) ph_control->reaction_vessel

Caption: Workflow for the Schotten-Baumann synthesis of N-oleoyl sarcosine.

2. Direct Condensation Method

A more industrially viable method involves the direct reaction of oleic acid with N-methylglycine.[1][2]

  • Methodology:

    • Oleic acid is reacted with N-methylglycine (or its sodium salt).[1][2]

    • The reaction is carried out at a high temperature, typically 170°C, for 8 to 10 hours, which results in the elimination of water.[1][2]

    • A variation using milder conditions (120°C) and shorter reaction times (3.5 hours) is possible when methyl oleate is reacted with sodium N-methylglycinate in the presence of sodium methoxide in methanol.[1][2]

    • Following the reaction, the product is worked up by absorption in water, acidification with sulfuric acid, and extraction with a solvent like butanone to yield N-oleoyl sarcosine.[1][2]

Determination of Critical Micelle Concentration (CMC)

The CMC can be determined empirically using several methods that detect the onset of micelle formation.[11][12]

1. Surface Tension Method

This is a classic method for determining the CMC of surfactants.[12]

  • Principle: The surface tension of a surfactant solution decreases as the concentration of the surfactant increases.[13] Once the surface becomes saturated with surfactant monomers and micelles begin to form, the surface tension remains relatively constant with further increases in concentration.[10][13] The CMC is identified as the concentration at the inflection point of the surface tension versus log-concentration curve.[12][14]

  • Methodology:

    • Prepare a series of aqueous solutions of N-oleoyl sarcosine with varying concentrations.[12]

    • Measure the surface tension of each solution using a tensiometer (e.g., with the Wilhelmy plate or Du Noüy ring method).[14]

    • Plot the surface tension as a function of the logarithm of the surfactant concentration.

    • The CMC is determined from the intersection of the two linear portions of the plot.[14]

CMC_Determination_Workflow step step measurement measurement analysis analysis result result prep_solutions 1. Prepare Surfactant Solutions (Varying Concentrations) measure_st 2. Measure Surface Tension (Tensiometer) prep_solutions->measure_st plot_data 3. Plot Surface Tension vs. log(Concentration) measure_st->plot_data determine_cmc 4. Identify Inflection Point plot_data->determine_cmc cmc_value CMC Value determine_cmc->cmc_value

Caption: Experimental workflow for CMC determination by surface tension measurement.

2. Conductivity Method

This method is suitable for ionic surfactants like N-oleoyl sarcosine.

  • Principle: The conductivity of an ionic surfactant solution changes at the CMC.[12][15] Below the CMC, the surfactant exists as fully ionized monomers, and conductivity is linearly related to concentration.[12] Above the CMC, the formation of micelles, which have lower mobility than individual ions, leads to a decrease in the slope of the conductivity versus concentration plot.[15]

  • Methodology:

    • Prepare a series of surfactant solutions of known concentrations.

    • Measure the specific conductivity of each solution using a conductivity meter.

    • Plot the specific conductivity against the surfactant concentration.

    • The plot will show two linear regions with different slopes. The concentration at which the break occurs is the CMC.[15]

3. Fluorescence Spectroscopy Method

This is a highly sensitive method that uses a fluorescent probe.

  • Principle: A hydrophobic fluorescent probe (e.g., pyrene) is used. In a polar aqueous environment (below the CMC), the probe has a specific fluorescence spectrum.[12] When micelles form, the hydrophobic probe partitions into the nonpolar core of the micelles. This change in the microenvironment causes a noticeable shift in the probe's fluorescence spectrum, which can be monitored to determine the CMC.[12]

  • Methodology:

    • Prepare a series of surfactant solutions containing a constant, low concentration of the fluorescent probe.

    • Measure the fluorescence intensity of the probe in each solution.

    • Plot a ratio of specific fluorescence intensities (that are sensitive to polarity) against the surfactant concentration.

    • The concentration at which a sharp change in the fluorescence ratio occurs corresponds to the CMC.

Applications in Research and Drug Development

The unique properties of N-oleoyl sarcosine make it a valuable excipient in pharmaceutical formulations, particularly in topical and transdermal drug delivery.

Role as a Penetration Enhancer

N-oleoyl sarcosine and other oleyl-based compounds can modulate the skin barrier.[16][17]

  • Mechanism of Action: Molecular dynamics simulations have shown that oleyl-based molecules can spontaneously partition into the stratum corneum lipid bilayers.[16][17] Once there, they disrupt the organized lipid structure and the interfacial hydrogen bonding network.[16][17] This disruption reduces the free energy barrier for the permeation of water and other molecules, thereby enhancing the dermal absorption of active pharmaceutical ingredients (APIs).[16]

  • Drug Delivery Implications: This penetration-enhancing effect is crucial for the development of effective transdermal drug delivery systems, which aim to deliver drugs through the skin for systemic effects.[][18] By temporarily and reversibly modifying the skin barrier, N-oleoyl sarcosine can improve the bioavailability of topically applied drugs.

Component of Advanced Drug Delivery Systems

N-oleoyl sarcosine can be incorporated into sophisticated drug delivery platforms.

  • Nanostructured Lipid Carriers (NLCs): NLCs are advanced lipid-based nanoparticles used to deliver lipophilic drugs.[18][19] They are composed of a mixture of solid and liquid lipids (oils).[19] The inclusion of a liquid lipid like oleic acid (the precursor to N-oleoyl sarcosine) or N-oleoyl sarcosine itself creates a less-ordered lipid matrix.[18] This imperfect structure allows for higher drug loading and helps prevent drug expulsion during storage, which can be a limitation of solid lipid nanoparticles (SLNs).[19]

  • Other Formulations: Its properties as a mild surfactant and emulsifier make it suitable for a wide range of formulations, including creams, lotions, and foams, where it can help solubilize APIs and improve the overall stability and feel of the product.[]

Applications_Diagram core_compound core_compound property property application application industry industry nos N-Oleoyl Sarcosine surfactant Anionic Surfactant nos->surfactant emulsifier Emulsifier nos->emulsifier penetration_enhancer Skin Penetration Enhancer nos->penetration_enhancer corrosion_inhibitor Corrosion Inhibitor nos->corrosion_inhibitor cosmetics Cleansers, Shampoos, Skin Care surfactant->cosmetics emulsifier->cosmetics pharma Topical/Transdermal Drug Delivery (NLCs) emulsifier->pharma lubricants Metalworking Fluids, Greases emulsifier->lubricants textiles Softening & Emulsifying Agent emulsifier->textiles penetration_enhancer->pharma corrosion_inhibitor->lubricants personal_care_ind Personal Care cosmetics->personal_care_ind pharma_ind Pharmaceuticals pharma->pharma_ind industrial_ind Industrial lubricants->industrial_ind textiles->industrial_ind

Caption: Logical relationships of N-oleoyl sarcosine's properties and applications.

Safety and Biocompatibility

N-oleoyl sarcosine is considered a mild surfactant that causes comparatively little skin and eye irritation, making it suitable for use in personal care products.[1][2] It is also readily biodegradable.[5] The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that it is safe for use in cosmetics when formulated to be non-irritating.[6] However, it is cautioned that it should not be used in products where N-nitroso compounds could be formed.[6]

References

Determining the Critical Micelle Concentration of Oleoyl Sarcosine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and methodologies for determining the critical micelle concentration (CMC) of oleoyl sarcosine. This compound, an anionic surfactant derived from a fatty acid and the amino acid sarcosine, is valued for its mildness, biodegradability, and functional properties in formulations. A precise understanding of its CMC is crucial for optimizing its use in various applications, including drug delivery systems, personal care products, and biopharmaceutical formulations.

Understanding Critical Micelle Concentration (CMC)

The Critical Micelle Concentration is the specific concentration of a surfactant at which the individual molecules (monomers) in a solution begin to aggregate and form micelles.[1] Below the CMC, this compound molecules primarily exist as monomers and will preferentially adsorb at interfaces, such as the air-water interface, leading to a decrease in surface tension. Once the interface is saturated, any further increase in the surfactant concentration beyond the CMC leads to the spontaneous formation of micelles in the bulk of the solution. At this point, physical properties of the solution, such as surface tension, conductivity, and the solubilization of hydrophobic substances, exhibit a distinct change.

Quantitative Data for N-Acyl Sarcosinates

The CMC of this compound and related N-acyl sarcosinates is influenced by factors such as the length of the acyl chain, temperature, pH, and the presence of electrolytes. The following table summarizes reported CMC values for various N-acyl sarcosinates, providing a comparative reference.

SurfactantAcyl ChainTemperature (°C)MethodCMC (mM)CMC (g/L)
Sodium Oleoyl SarcosinateC18:1Not SpecifiedNot Specified~0.21~0.074
Sodium Lauroyl SarcosinateC1220Surface Tensiometry14.34.18
Sodium Lauroyl SarcosinateC1235Surface Tensiometry15.14.41
Sodium Lauroyl SarcosinateC1250Surface Tensiometry16.24.73
Sodium Lauroyl SarcosinateC1265Surface Tensiometry17.04.97
Sodium Myristoyl SarcosinateC1420Surface Tensiometry3.71.19
Sodium Myristoyl SarcosinateC1435Surface Tensiometry4.01.29
Sodium Myristoyl SarcosinateC1450Surface Tensiometry4.41.42
Sodium Myristoyl SarcosinateC1465Surface Tensiometry4.81.55
Sodium Cocoyl SarcosinateMixed20Surface Tensiometry5.8-
Sodium Cocoyl SarcosinateMixed35Surface Tensiometry6.3-
Sodium Cocoyl SarcosinateMixed50Surface Tensiometry6.9-
Sodium Cocoyl SarcosinateMixed65Surface Tensiometry7.5-

Note: The CMC value for Sodium Oleoyl Sarcosinate is approximated from a reported value of 74 µM. The molecular weight of Sodium Oleoyl Sarcosinate is approximately 375.5 g/mol . The molecular weight of Sodium Lauroyl Sarcosinate is approximately 293.4 g/mol . The molecular weight of Sodium Myristoyl Sarcosinate is approximately 321.5 g/mol . "Cocoyl" refers to a mixture of fatty acids derived from coconut oil.

Experimental Protocols for CMC Determination

Several methods can be employed to determine the CMC of this compound. The most common and reliable techniques include surface tensiometry, fluorescence spectroscopy, and conductometry.

Surface Tension Method

This is a classic and widely used method for determining the CMC of surfactants.[2]

Principle: The surface tension of a surfactant solution decreases as the concentration of the surfactant increases, due to the adsorption of surfactant monomers at the air-water interface.[3] Once the CMC is reached and micelles begin to form, the concentration of monomers in the bulk solution remains relatively constant, and thus the surface tension also plateaus.[3] The CMC is identified as the point of inflection in a plot of surface tension versus the logarithm of the surfactant concentration.[3]

Detailed Protocol:

  • Preparation of Stock Solution: Accurately weigh a sample of this compound and dissolve it in a known volume of high-purity deionized water to prepare a concentrated stock solution (e.g., 10 mM). Ensure the solution is fully dissolved and homogenous.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution. A typical concentration range to investigate for this compound would be from 0.001 mM to 5 mM. Use precise volumetric flasks and pipettes for accurate dilutions.

  • Temperature Control: Maintain a constant temperature throughout the experiment using a water bath or a temperature-controlled sample stage, as temperature can influence the CMC.

  • Surface Tension Measurement: Measure the surface tension of each dilution using a tensiometer. Common techniques include the Du Noüy ring method or the Wilhelmy plate method.[4]

    • Ensure the ring or plate is thoroughly cleaned before each measurement (e.g., by flaming for a platinum ring or rinsing with a suitable solvent).

    • Allow each solution to equilibrate for a sufficient time before taking a measurement to ensure a stable surface tension reading.

  • Data Analysis: Plot the measured surface tension (γ) on the y-axis against the logarithm of the this compound concentration (log C) on the x-axis.

  • CMC Determination: The resulting plot will show two linear regions. The intersection of the two extrapolated lines represents the CMC.

Fluorescence Spectroscopy Method

This method is highly sensitive and requires only a small amount of sample.[5] It utilizes a fluorescent probe that exhibits different fluorescence characteristics in polar (aqueous) and non-polar (micellar core) environments.[6] Pyrene is a commonly used probe for this purpose.[5]

Principle: The fluorescence emission spectrum of pyrene is sensitive to the polarity of its microenvironment. In an aqueous solution below the CMC, pyrene resides in a polar environment. When micelles form, pyrene partitions into the hydrophobic core of the micelles.[6] This change in the microenvironment leads to a shift in the ratio of the intensities of specific vibronic bands in the pyrene emission spectrum (the I1/I3 ratio). A plot of this ratio against the surfactant concentration will show a sigmoidal curve, and the inflection point is taken as the CMC.

Detailed Protocol:

  • Preparation of Pyrene Stock Solution: Prepare a stock solution of pyrene in a volatile organic solvent like acetone or methanol at a concentration of approximately 1 mM.

  • Preparation of Surfactant Solutions: Prepare a series of this compound solutions in deionized water, covering a concentration range that brackets the expected CMC.

  • Addition of Pyrene Probe: To each surfactant solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration that is very low (e.g., 1 µM) to avoid affecting the micellization process.[5] Ensure the organic solvent is evaporated completely before measurement.

  • Equilibration: Allow the solutions to equilibrate for a set period (e.g., 1-2 hours) in the dark to ensure the pyrene has partitioned appropriately.

  • Fluorescence Measurement:

    • Use a spectrofluorometer to measure the fluorescence emission spectrum of each sample.

    • Set the excitation wavelength to approximately 335 nm.

    • Record the emission spectrum from approximately 350 nm to 500 nm.

    • Identify the intensities of the first (I1, around 373 nm) and third (I3, around 384 nm) vibronic peaks.

  • Data Analysis: Plot the ratio of the fluorescence intensities (I1/I3) as a function of the this compound concentration.

  • CMC Determination: The data will typically form a sigmoidal curve. The CMC can be determined from the midpoint of the transition in this curve, often calculated by fitting the data to a suitable sigmoidal function.

Conductivity Method

This method is suitable for ionic surfactants like this compound.[7]

Principle: Below the CMC, this compound exists as individual ions (oleoyl sarcosinate and its counter-ion), and the conductivity of the solution increases linearly with concentration.[3] When micelles form, the mobility of the surfactant ions is reduced as they are incorporated into the larger, slower-moving micelles.[2] This leads to a change in the slope of the conductivity versus concentration plot.[3]

Detailed Protocol:

  • Solution Preparation: Prepare a series of this compound solutions of varying concentrations in deionized water, similar to the surface tension method.

  • Temperature Control: It is crucial to maintain a constant temperature, as conductivity is highly temperature-dependent. Use a thermostated water bath.

  • Conductivity Measurement:

    • Use a calibrated conductivity meter to measure the specific conductivity of each solution.

    • Ensure the conductivity probe is thoroughly rinsed with deionized water and then with the sample solution before each measurement.

  • Data Analysis: Plot the specific conductivity (κ) against the this compound concentration.

  • CMC Determination: The plot will show two linear regions with different slopes. The point where the slope changes, determined by the intersection of the two extrapolated lines, corresponds to the CMC.[8]

Visualizations

Logic of Micelle Formation

Micelle_Formation cluster_concentration Increasing Surfactant Concentration Monomers Surfactant Monomers Interface Interface Saturation Monomers->Interface Adsorption at Interface ST_Decrease Surface Tension Decreases Monomers->ST_Decrease Cond_Increase1 Conductivity Increases (Slope 1) Monomers->Cond_Increase1 CMC Critical Micelle Concentration (CMC) Interface->CMC Saturation Reached Interface->ST_Decrease Micelles Micelle Formation CMC->Micelles Self-Assembly ST_Plateau Surface Tension Plateaus Micelles->ST_Plateau Cond_Increase2 Conductivity Increases (Slope 2) Micelles->Cond_Increase2

Caption: Logical flow of surfactant behavior with increasing concentration.

Experimental Workflow for CMC Determination by Surface Tensiometry

CMC_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Stock Prepare Stock Solution of this compound Dilutions Create Serial Dilutions Stock->Dilutions Temp Set Constant Temperature Dilutions->Temp Tensiometer Measure Surface Tension (Tensiometer) Temp->Tensiometer Plot Plot Surface Tension vs. log(Concentration) Tensiometer->Plot Intersection Determine Intersection of Linear Fits Plot->Intersection Result Identify CMC Intersection->Result

Caption: Experimental workflow for CMC determination by surface tensiometry.

References

An In-depth Technical Guide on the Interaction of Oleoyl Sarcosine with Lipid Bilayers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleoyl sarcosine, an amphiphilic molecule derived from oleic acid and the amino acid sarcosine, is utilized in various applications, notably as a skin penetration enhancer in topical and transdermal formulations. Its efficacy in these roles is intrinsically linked to its interaction with the lipid bilayers of cell membranes, particularly the complex lipid matrix of the stratum corneum. This technical guide provides a comprehensive overview of the biophysical interactions between this compound and lipid bilayers, drawing upon established experimental methodologies and theoretical models in the absence of direct extensive experimental data for this specific molecule. The principles outlined are based on the known behaviors of similar surfactants and fatty acids.

Core Interaction Mechanisms

The interaction of this compound with a lipid bilayer is a multi-stage process driven by its amphiphilic nature. The molecule consists of a hydrophilic sarcosine headgroup and a long, unsaturated oleoyl tail. This structure dictates its partitioning from an aqueous phase into the lipid membrane.

A proposed logical workflow for the interaction of this compound with a lipid bilayer is as follows:

G cluster_start cluster_interaction cluster_effects cluster_end A This compound in Aqueous Phase B Adsorption at Bilayer Interface A->B C Insertion into the Bilayer B->C D Increased Membrane Fluidity C->D E Decreased Phase Transition Temperature C->E F Increased Permeability / Leakage D->F E->F G Enhanced Drug Penetration F->G

Fig. 1: Proposed interaction pathway of this compound with a lipid bilayer.

Quantitative Analysis of Lipid Bilayer Interactions

Table 1: Expected Effects on Lipid Bilayer Phase Transition (Differential Scanning Calorimetry)

Differential Scanning Calorimetry (DSC) is a key technique to study the effect of surfactants on the thermotropic phase behavior of lipid bilayers. The main phase transition temperature (Tm) from the gel (Lβ) to the liquid crystalline (Lα) phase and the enthalpy of this transition (ΔH) are sensitive indicators of membrane perturbation.

Lipid SystemThis compound Conc. (mol%)Expected Change in Tm (°C)Expected Change in ΔH (kJ/mol)Reference
DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine)041.5~35[1][2]
5Broadening and decreaseDecreaseInferred
10Further broadening and decreaseFurther decreaseInferred
DMPC (1,2-dimyristoyl-sn-glycero-3-phosphocholine)023.9~23[3]
5Broadening and decreaseDecreaseInferred
10Further broadening and decreaseFurther decreaseInferred

Note: The "Inferred" references indicate that while specific data for this compound is unavailable, the expected trend is based on the known behavior of surfactants and penetration enhancers on lipid bilayers.[1][4]

Table 2: Expected Effects on Membrane Fluidity and Polarity (Fluorescence Spectroscopy)

Fluorescence spectroscopy using probes like 1,6-diphenyl-1,3,5-hexatriene (DPH) and Laurdan provides insights into membrane fluidity (via fluorescence anisotropy) and polarity of the lipid headgroup region (via Laurdan General Polarization - GP).

Lipid SystemProbeThis compound Conc. (mol%)Expected Fluorescence Anisotropy (r)Expected Laurdan GPReference
POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine)DPH0~0.15-[5][6]
5Decrease-Inferred
10Further decrease-Inferred
Egg PCLaurdan0-~ -0.1 to -0.3[7][8]
5-DecreaseInferred
10-Further decreaseInferred

Note: A decrease in DPH fluorescence anisotropy indicates an increase in membrane fluidity. A decrease in Laurdan GP value signifies an increase in the polarity of the probe's environment, suggesting greater water penetration into the bilayer headgroup region.

Experimental Protocols

Detailed methodologies are crucial for the reproducible investigation of this compound's interaction with lipid bilayers. Below are standard protocols for the key experimental techniques discussed.

Differential Scanning Calorimetry (DSC)

Objective: To determine the effect of this compound on the phase transition temperature (Tm) and enthalpy (ΔH) of lipid vesicles.

Methodology:

  • Liposome Preparation:

    • Prepare a lipid film by dissolving the desired lipid (e.g., DPPC) and this compound at various molar ratios in a suitable organic solvent (e.g., chloroform/methanol 2:1 v/v).

    • Evaporate the solvent under a stream of nitrogen gas, followed by vacuum desiccation for at least 2 hours to remove residual solvent.

    • Hydrate the lipid film with a buffer solution (e.g., PBS, pH 7.4) by vortexing above the Tm of the pure lipid to form multilamellar vesicles (MLVs).

  • DSC Measurement:

    • Load the liposome suspension into an aluminum DSC pan and seal it. An equal volume of buffer is used as a reference.

    • Place the sample and reference pans in the DSC instrument.

    • Perform heating and cooling scans over a relevant temperature range (e.g., 10°C to 60°C for DPPC) at a controlled scan rate (e.g., 1°C/min).

    • Analyze the resulting thermogram to determine Tm (the peak of the endothermic transition) and ΔH (the area under the peak).

G A Prepare Lipid/Oleoyl Sarcosine Film B Hydrate Film to Form Liposomes A->B C Load Sample and Reference into DSC B->C D Perform Heating/Cooling Scans C->D E Analyze Thermogram for Tm and ΔH D->E

Fig. 2: Experimental workflow for Differential Scanning Calorimetry (DSC).
Fluorescence Spectroscopy

Objective: To measure changes in membrane fluidity and polarity upon addition of this compound.

Methodology for Fluorescence Anisotropy (using DPH):

  • Liposome Preparation:

    • Prepare liposomes as described in the DSC protocol, co-dissolving the fluorescent probe DPH with the lipid and this compound (typically at a lipid-to-probe ratio of 200:1 to 500:1).

  • Anisotropy Measurement:

    • Dilute the liposome suspension in a cuvette to a suitable concentration to minimize light scattering.

    • Excite the sample with vertically polarized light at the excitation maximum of DPH (~350 nm).

    • Measure the emission intensity parallel (IVV) and perpendicular (IVH) to the excitation plane at the emission maximum of DPH (~430 nm).

    • Calculate the fluorescence anisotropy (r) using the formula: r = (IVV - G * IVH) / (IVV + 2 * G * IVH), where G is the instrument-specific correction factor.

Methodology for Laurdan General Polarization (GP):

  • Liposome Preparation:

    • Prepare liposomes containing the Laurdan probe as described for DPH.

  • GP Measurement:

    • Excite the liposome suspension at the excitation maximum of Laurdan (~350 nm).

    • Measure the emission intensities at two wavelengths, typically 440 nm (characteristic of the gel phase) and 490 nm (characteristic of the liquid crystalline phase).

    • Calculate the GP value using the formula: GP = (I440 - I490) / (I440 + I490).

G A Prepare Liposomes with Fluorescent Probe B Excite Sample with Polarized Light (Anisotropy) or Unpolarized Light (GP) A->B C Measure Emission Intensities at Specific Wavelengths and Polarizations B->C D Calculate Anisotropy (r) or General Polarization (GP) C->D

Fig. 3: General workflow for fluorescence spectroscopy experiments.

Conclusion

This compound is expected to interact with lipid bilayers in a manner that increases membrane fluidity and permeability. By inserting its oleoyl tail into the hydrophobic core of the bilayer, it disrupts the ordered packing of lipid acyl chains. This leads to a decrease in the main phase transition temperature and enthalpy, and an increase in the motional freedom of the lipid components. These biophysical changes at the molecular level are the basis for its function as a skin penetration enhancer, facilitating the transport of other molecules across the stratum corneum barrier. The experimental protocols and expected quantitative trends provided in this guide offer a framework for the detailed investigation of this compound and other N-acyl amino acid surfactants in membrane systems. Further research employing these techniques is necessary to generate specific data for this compound and to fully elucidate its mechanism of action.

References

The Unseen Shield: An In-depth Technical Guide to the Antimicrobial and Virucidal Properties of Oleoyl Sarcosine

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

Introduction

Oleoyl sarcosine, an N-acyl derivative of sarcosine, is a bio-derived anionic surfactant recognized for its mildness and versatile applications in personal care and industrial formulations. Beyond its surface-active properties, a growing body of evidence points towards its significant, yet underexplored, antimicrobial and virucidal capabilities. This technical guide synthesizes the available scientific knowledge on the efficacy of this compound and its related compounds against a spectrum of microorganisms. By providing a detailed overview of its presumptive mechanisms of action, quantitative efficacy data from related molecules, and standardized experimental protocols, this document aims to equip researchers and drug development professionals with the foundational knowledge to explore and harness the full potential of this compound as a potent antimicrobial and virucidal agent.

Quantitative Efficacy Data

Direct quantitative data on the antimicrobial and virucidal efficacy of this compound is not extensively available in public literature. However, studies on its constituent fatty acid, oleic acid, and other N-acyl sarcosinates provide valuable insights into its potential activity. The following tables summarize the available data for these related compounds, which can serve as a proxy for estimating the potential efficacy of this compound.

Table 1: Antibacterial Activity of Oleic Acid

BacteriumTest MethodConcentrationResult
Acinetobacter baumanniiBroth microdilution>500 µg/mLMinimum Inhibitory Concentration (MIC)[1]
Staphylococcus aureusBroth microdilution>500 µg/mLMinimum Inhibitory Concentration (MIC)[1]

Table 2: Virucidal Activity of Oleic Acid and its Sodium Salt against Enveloped Viruses

VirusCompoundConcentrationContact TimeLog Reduction
Enveloped bacteriophage φ6Oleic acid3 µg/mL30 min>2.0[2]
Enveloped bacteriophage φ6Oleic acid50 µg/mL30 min~3.0[2]
Herpes Simplex Virus (HSV)Oleic acid5-25 µg/mLMinutesInactivation[3]
Influenza VirusOleic acid5-25 µg/mLMinutesInactivation[3]
Sendai VirusOleic acid5-25 µg/mLMinutesInactivation[3]
Sindbis VirusOleic acid5-25 µg/mLMinutesInactivation[3]
Vesicular Stomatitis Virus (VSV)Sodium oleate0.033% (w/v)4-6 hours≥4.0[4]
Sindbis VirusSodium oleate0.033% (w/v)4-6 hours≥4.0[4]
Human Immunodeficiency Virus (HIV)Sodium oleate0.033% (w/v)20 min≥3.4[4]

Presumptive Mechanisms of Action

The antimicrobial and virucidal activity of this compound is likely attributable to the synergistic action of its oleic acid tail and sarcosine head group. The proposed mechanisms are primarily centered on the disruption of microbial and viral membranes.

Antimicrobial Mechanism

The lipophilic oleoyl tail of the molecule is expected to intercalate into the bacterial cell membrane, disrupting the lipid bilayer's integrity.[5][6][7] This disruption can lead to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death. The anionic sarcosine headgroup may further contribute to this process by interacting with membrane proteins and lipids, leading to destabilization.

cluster_bacterium Bacterial Cell CellWall Cell Wall CellMembrane Cell Membrane (Lipid Bilayer) Disruption Membrane Disruption CellMembrane->Disruption OleoylSarcosine This compound OleoylSarcosine->CellMembrane Intercalation of Oleoyl Tail Leakage Leakage of Cytoplasmic Content Disruption->Leakage CellDeath Cell Death Leakage->CellDeath

Presumptive antimicrobial mechanism of this compound.
Virucidal Mechanism

The virucidal action of this compound is likely most effective against enveloped viruses. The lipid envelope of these viruses presents a prime target for the surfactant-like properties of the molecule. The oleoyl tail can integrate into and disrupt the viral lipid envelope, leading to its disintegration.[3][8] This damage to the envelope can prevent the virus from attaching to and entering host cells, effectively neutralizing it.

cluster_virus Enveloped Virus ViralEnvelope Lipid Envelope ViralCore Viral Core (Nucleocapsid) EnvelopeDisruption Envelope Disruption ViralEnvelope->EnvelopeDisruption OleoylSarcosine This compound OleoylSarcosine->ViralEnvelope Interaction with Lipid Envelope Inactivation Viral Inactivation EnvelopeDisruption->Inactivation

Presumptive virucidal mechanism against enveloped viruses.

Experimental Protocols

Due to the lack of publicly available, detailed experimental protocols specifically for this compound, the following sections outline standardized methodologies commonly employed for assessing the antimicrobial and virucidal efficacy of surfactants and fatty acid derivatives. These protocols can be adapted for the rigorous evaluation of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the lowest concentration of this compound that inhibits the visible growth of a target bacterium.

Start Start: Prepare Bacterial Inoculum PrepareDilutions Prepare serial dilutions of this compound in broth Start->PrepareDilutions Inoculate Inoculate microplate wells with bacterial suspension PrepareDilutions->Inoculate Incubate Incubate at optimal temperature and time Inoculate->Incubate Observe Observe for visible growth (turbidity) Incubate->Observe DetermineMIC Determine MIC: Lowest concentration with no visible growth Observe->DetermineMIC

Workflow for MIC determination.

Methodology:

  • Preparation of Test Substance: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) and then create a series of two-fold dilutions in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Preparation of Inoculum: Culture the target bacterium overnight and adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard. Further dilute the suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the different concentrations of this compound. Include positive (no test substance) and negative (no bacteria) controls. Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is visually determined as the lowest concentration of this compound at which there is no visible turbidity.

Virucidal Suspension Test

This protocol is based on standard methods like ASTM E1052 or EN 14476 to evaluate the efficacy of this compound in inactivating viruses in suspension.[9][10]

Start Start: Prepare Virus Stock Mix Mix virus stock with this compound solution Start->Mix Incubate Incubate for a defined contact time Mix->Incubate Neutralize Neutralize the virucidal action Incubate->Neutralize DetermineTiter Determine remaining infectious virus titer (e.g., TCID50) Neutralize->DetermineTiter CalculateReduction Calculate Log Reduction DetermineTiter->CalculateReduction

Workflow for virucidal suspension test.

Methodology:

  • Preparation of Test Solution: Prepare the desired concentration of this compound in a sterile, buffered solution.

  • Virus Inoculum: Prepare a high-titer stock of the target enveloped virus (e.g., Influenza A, Human Coronavirus 229E).

  • Exposure: Mix a defined volume of the virus stock with the this compound solution. Simultaneously, prepare a virus control with the buffer alone.

  • Contact Time: Allow the mixture to incubate for a predetermined contact time (e.g., 1, 5, 10 minutes) at a specified temperature.

  • Neutralization: At the end of the contact time, immediately neutralize the virucidal activity by adding a suitable neutralizer or by serial dilution in a large volume of cell culture medium.

  • Virus Titration: Determine the amount of remaining infectious virus in both the test and control samples using a standard infectivity assay, such as the Tissue Culture Infectious Dose 50 (TCID50) assay.

  • Calculation of Log Reduction: The virucidal efficacy is expressed as the log reduction in viral titer, calculated as the difference between the log10 of the viral titer in the control and the test samples. A log reduction of ≥4 is generally considered to indicate high virucidal activity.[11]

Conclusion and Future Directions

While direct, comprehensive data on the antimicrobial and virucidal properties of this compound remains to be fully elucidated, the available evidence from its constituent oleic acid and related N-acyl sarcosinates strongly suggests its potential as an effective agent against a range of bacteria and enveloped viruses. The presumptive mechanism of action, centered on membrane disruption, aligns with the known activities of fatty acid derivatives and surfactants.

To fully unlock the potential of this compound in antimicrobial and antiviral applications, further research is imperative. Key areas for future investigation include:

  • Quantitative Efficacy Studies: Conducting rigorous testing to determine the MIC and Minimum Bactericidal Concentration (MBC) of this compound against a broad panel of clinically relevant bacteria, including antibiotic-resistant strains.

  • Virucidal Spectrum Analysis: Evaluating the virucidal efficacy of this compound against a diverse range of enveloped and non-enveloped viruses to define its spectrum of activity.

  • Mechanistic Investigations: Employing advanced techniques such as electron microscopy, fluorescence-based membrane permeability assays, and lipidomics to definitively elucidate the mechanisms of action against both bacteria and viruses.

  • Synergy Studies: Investigating the potential for synergistic effects when this compound is combined with other antimicrobial or antiviral agents to enhance efficacy and combat resistance.

The information presented in this technical guide provides a solid foundation for the scientific community to build upon. With its favorable safety profile and potential for broad-spectrum activity, this compound represents a promising candidate for the development of novel antimicrobial and virucidal formulations for a variety of applications in healthcare and beyond.

References

Biocompatibility and Cytotoxicity of Oleoyl Sarcosine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oleoyl sarcosine, an N-acyl amino acid derivative of oleic acid and sarcosine, is utilized in various industrial and cosmetic applications for its surfactant and anti-corrosion properties.[1][2] This technical guide provides a comprehensive overview of the available data on its biocompatibility and in vitro cytotoxicity. Due to a scarcity of direct research on this compound's effects on specific cell lines, this paper synthesizes information from safety assessments of acyl sarcosines, studies on structurally related compounds like oleic acid and its derivatives, and general principles of surfactant cytotoxicity. The available data suggests that while generally considered to have low toxicity, this compound, like other acyl sarcosines, exhibits cytotoxic effects in vitro, particularly at higher concentrations.[3] The mechanisms are hypothesized to involve cell membrane disruption, mitochondrial dysfunction, and induction of apoptosis, mirroring the actions of its parent fatty acid, oleic acid. This guide details relevant experimental protocols for assessing these effects and proposes potential signaling pathways that may be involved.

Biocompatibility Profile

Biocompatibility evaluation is essential to determine the interaction of a substance with biological systems. For this compound, the primary data comes from broader safety assessments of acyl sarcosines.

In Vitro Biocompatibility
  • Cytotoxicity: Acyl sarcosines, as a class, have been reported to be cytotoxic to Chinese hamster cells in culture, although specific quantitative data for this compound is not detailed in these public reports.[3] The cytotoxicity of surfactants is often related to their ability to disrupt cell membranes due to their amphiphilic nature.[4]

  • Genotoxicity: In an Ames test, this compound was not found to be mutagenic in several strains of Salmonella typhimurium, with or without metabolic activation, at concentrations up to ≥5000 µ g/plate .[5] This suggests a low potential for causing genetic mutations.

In Vitro Cytotoxicity Data

Direct quantitative cytotoxicity data, such as IC50 values for this compound across a range of cell lines, is not widely available in published literature. However, data from studies on oleic acid and its derivatives can provide valuable insights into its potential cytotoxic activity.

Table 1: Summary of In Vitro Cytotoxicity for Oleic Acid and its Derivatives (as Surrogates for this compound)

CompoundCell LineAssayEndpointResultCitation
Oleic AcidMCF-7 (Breast Cancer)Proliferation AssayIC50162 µg/mL[3]
Oleic AcidHT-29 (Colon Cancer)Proliferation AssayIC5050 µg/mL[3]
Branched Phenyl Derivative of Oleic AcidMCF-7 (Breast Cancer)Proliferation AssayIC5048 ppm[5][6]
Branched Phenyl Derivative of Oleic AcidHT-29 (Colon Cancer)Proliferation AssayIC5048 ppm[5][6]
Branched n-Butyl Derivative of Oleic AcidMCF-7 (Breast Cancer)Proliferation AssayIC5082 ppm[5][6]
Branched n-Butyl Derivative of Oleic AcidHT-29 (Colon Cancer)Proliferation AssayIC5077 ppm[5][6]

Note: The data in this table is for oleic acid and its derivatives and should be considered as indicative of the potential activity of this compound, not as direct data.

Experimental Protocols

Standardized protocols are critical for the reliable assessment of biocompatibility and cytotoxicity. The following are detailed methodologies for key in vitro assays relevant to the evaluation of this compound.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.

    • Compound Treatment: Treat cells with various concentrations of this compound (solubilized in a suitable vehicle, e.g., DMSO, with a vehicle-only control) and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

    • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Culture Cell Line plate_cells Plate Cells in 96-well Plate cell_culture->plate_cells add_compound Add this compound (Varying Concentrations) plate_cells->add_compound incubate_treatment Incubate (24-72h) add_compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Workflow for the MTT Cell Viability Assay.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

  • Procedure:

    • Cell Treatment: Culture and treat cells with this compound as described for the MTT assay.

    • Cell Harvesting: Collect both adherent and floating cells.

    • Washing: Wash the cells with cold PBS.

    • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

    • Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

    • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

      • Necrotic cells: Annexin V-negative and PI-positive (less common).

Apoptosis_Assay_Workflow cluster_prep Cell Preparation & Treatment cluster_staining Staining cluster_analysis Analysis culture_treat Culture and Treat Cells with this compound harvest Harvest Cells culture_treat->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Add Annexin V-FITC & PI resuspend->stain incubate Incubate in Dark stain->incubate flow_cytometry Analyze by Flow Cytometry incubate->flow_cytometry quadrant_analysis Quadrant Analysis: - Viable - Early Apoptotic - Late Apoptotic/Necrotic flow_cytometry->quadrant_analysis

Workflow for Annexin V/PI Apoptosis Assay.

Potential Signaling Pathways in Cytotoxicity

While specific signaling pathways activated by this compound have not been elucidated, its structural similarity to oleic acid suggests potential mechanisms of action. Oleic acid is known to induce apoptosis in cancer cells through various pathways.[7]

Hypothesized Apoptotic Pathway

Based on the known effects of oleic acid, a plausible signaling cascade for this compound-induced apoptosis could involve the following steps:

  • Cellular Uptake and Membrane Interaction: As a fatty acid derivative, this compound may be taken up by cells or interact with the cell membrane, potentially altering its fluidity and the function of membrane-associated proteins.[4]

  • Induction of Oxidative Stress: Fatty acids can lead to the generation of reactive oxygen species (ROS).[7] An increase in intracellular ROS can damage cellular components, including mitochondria.

  • Mitochondrial Dysfunction: ROS-induced damage to mitochondria can lead to the release of pro-apoptotic factors like cytochrome c into the cytoplasm.

  • Caspase Activation: Cytochrome c release initiates the caspase cascade, leading to the activation of executioner caspases such as caspase-3.[6]

  • Execution of Apoptosis: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, including DNA fragmentation and cell death.

Apoptosis_Pathway cluster_cell Cellular Events Oleoyl_Sarcosine This compound Membrane_Interaction Membrane Interaction/ Uptake Oleoyl_Sarcosine->Membrane_Interaction ROS_Production Increased ROS Production Membrane_Interaction->ROS_Production Mitochondrial_Damage Mitochondrial Damage ROS_Production->Mitochondrial_Damage Cytochrome_c_Release Cytochrome c Release Mitochondrial_Damage->Cytochrome_c_Release Caspase_Cascade Caspase Activation (e.g., Caspase-3) Cytochrome_c_Release->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Hypothesized Apoptotic Signaling Pathway.

Conclusion

The available evidence suggests that this compound, in line with other acyl sarcosines, possesses in vitro cytotoxic properties, although it is not genotoxic. The lack of specific quantitative data necessitates further research to fully characterize its effects on various cell lines. Based on the behavior of its parent compound, oleic acid, the cytotoxic mechanism of this compound likely involves the induction of apoptosis through oxidative stress and the mitochondrial caspase cascade. The experimental protocols and hypothesized pathways presented in this guide provide a framework for future investigations into the biocompatibility and cytotoxic mechanisms of this compound, which will be crucial for its safe and effective use in research, drug development, and other biomedical applications.

References

Methodological & Application

Application Notes and Protocols for Oleoyl Sarcosine in Membrane Protein Solubilization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Integral membrane proteins are crucial targets for drug discovery and biomedical research, comprising over half of all modern drug targets.[] However, their hydrophobic nature presents significant challenges for extraction, purification, and characterization. Solubilization, the process of extracting these proteins from the lipid bilayer, is a critical first step. This requires detergents that can mimic the native membrane environment, preserving the protein's structure and function.[2][3]

Oleoyl sarcosine is an anionic surfactant with a unique molecular structure, featuring a hydrophobic oleoyl tail and a hydrophilic sarcosine headgroup.[4][5] This amphipathic nature allows it to form micelles in aqueous solutions, which can encapsulate membrane proteins, effectively solubilizing them.[][3] While less documented for membrane protein research than its close relative, N-lauroylsarcosine (Sarkosyl), the properties of this compound suggest its potential as a mild and effective detergent for these applications.[6][7]

These application notes provide a comprehensive guide to the use of this compound for the solubilization of membrane proteins, including its physicochemical properties, protocols for solubilization, and considerations for optimizing experimental conditions. Due to the limited availability of specific protocols for this compound in membrane protein research, the provided methodologies are based on established principles of membrane protein solubilization and protocols for the closely related and well-characterized detergent, N-lauroylsarcosine.

Physicochemical Properties of this compound

Understanding the properties of this compound is essential for designing effective solubilization strategies. Key parameters are summarized in the table below.

PropertyValueReferences
Molecular Formula C₂₁H₃₉NO₃[4]
Molecular Weight 353.54 g/mol [4]
Appearance Clear, yellow, viscous liquid[8][9]
Critical Micelle Concentration (CMC) ~74 µM (0.026 g/L)[4]
Solubility Sparsely soluble in water; soluble in many organic solvents and mineral oil. Dissolves well in alkaline aqueous solutions.[5][8][9]
Chemical Nature Anionic surfactant[10]

Principles of Membrane Protein Solubilization with this compound

The solubilization of integral membrane proteins by detergents like this compound is a stepwise process driven by the detergent's concentration relative to its Critical Micelle Concentration (CMC).[11][12]

  • Monomeric Partitioning : At concentrations below the CMC, detergent monomers partition into the lipid bilayer without disrupting it.

  • Membrane Saturation : As the detergent concentration increases and approaches the CMC, the lipid bilayer becomes saturated with detergent monomers.

  • Micelle Formation and Solubilization : At concentrations above the CMC, detergent molecules aggregate to form micelles.[11][12] These micelles extract lipids and membrane proteins from the bilayer, forming mixed micelles containing protein, lipid, and detergent.[]

  • Delipidation : At very high detergent concentrations, the native lipids associated with the protein can be progressively replaced by detergent molecules, which may affect protein stability and function.[]

For effective solubilization, the detergent concentration should be significantly above its CMC. A general guideline is to use a detergent-to-protein mass ratio of at least 4:1, and often a ratio of 10:1 or higher is required for complete delipidation.[]

Experimental Protocols

The following protocols are provided as a starting point for the solubilization of membrane proteins using this compound. Optimization of parameters such as detergent concentration, temperature, incubation time, and buffer composition is critical for each specific membrane protein.

Protocol 1: Solubilization of Integral Membrane Proteins from Cell Membranes

This protocol outlines a general procedure for the extraction of integral membrane proteins from isolated cell membranes.

Materials:

  • Cell paste or tissue expressing the target membrane protein

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, protease inhibitors)

  • Solubilization Buffer (Lysis Buffer containing a specific concentration of this compound)

  • High-speed centrifuge

  • Dounce homogenizer or sonicator

Procedure:

  • Membrane Preparation:

    • Resuspend cell paste in ice-cold Lysis Buffer.

    • Lyse cells using a Dounce homogenizer, sonicator, or French press.

    • Centrifuge the lysate at low speed (e.g., 10,000 x g) for 20 minutes at 4°C to remove nuclei and cell debris.

    • Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the cell membranes.

    • Discard the supernatant and resuspend the membrane pellet in fresh Lysis Buffer.

  • Solubilization:

    • Determine the total protein concentration of the membrane suspension.

    • Add Solubilization Buffer to the membrane suspension to achieve the desired final concentration of this compound. A starting point is typically 2-10 times the CMC (approximately 150 µM to 740 µM or 0.05 g/L to 0.26 g/L). The optimal concentration needs to be determined empirically.

    • Incubate the mixture on a rotator at 4°C for 1-4 hours. The optimal time and temperature will vary depending on the protein.

  • Clarification:

    • Centrifuge the solubilized membrane suspension at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet any insoluble material.

    • Carefully collect the supernatant, which contains the solubilized membrane proteins.

  • Downstream Processing:

    • The solubilized protein is now ready for purification via methods such as affinity, ion-exchange, or size-exclusion chromatography. It is important to include this compound at a concentration above its CMC in all buffers during purification to maintain protein solubility.

Protocol 2: Solubilization of Recombinant Proteins from Inclusion Bodies

Overexpressed recombinant proteins in bacterial systems often form insoluble aggregates known as inclusion bodies. Mild detergents like sarcosinates can be used to solubilize these aggregates, often yielding functional protein.[13][14]

Materials:

  • Bacterial cell pellet containing inclusion bodies

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, protease inhibitors)

  • Wash Buffer (Lysis Buffer with 1% Triton X-100)

  • Solubilization Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1-2% (w/v) this compound)

  • High-speed centrifuge

  • Sonicator

Procedure:

  • Cell Lysis and Inclusion Body Isolation:

    • Resuspend the cell pellet in Lysis Buffer.

    • Lyse the cells by sonication on ice.

    • Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet the inclusion bodies.

  • Inclusion Body Washing:

    • Resuspend the inclusion body pellet in Wash Buffer and incubate for 15 minutes at room temperature.

    • Centrifuge at 12,000 x g for 30 minutes at 4°C.

    • Repeat the wash step with Lysis Buffer (without Triton X-100) to remove residual detergent.

  • Solubilization:

    • Resuspend the washed inclusion body pellet in Solubilization Buffer. A higher concentration of this compound (e.g., 1-2% w/v) is often required for inclusion bodies.

    • Incubate with gentle agitation for several hours to overnight at room temperature or 4°C.

  • Clarification and Refolding:

    • Centrifuge the suspension at 15,000 x g for 30 minutes at 4°C to remove any remaining insoluble material.

    • The solubilized protein in the supernatant can then be refolded by methods such as dialysis or rapid dilution into a buffer lacking the detergent.

Optimization of Solubilization Conditions

The success of membrane protein solubilization is highly dependent on the specific protein and requires empirical optimization. Key parameters to consider include:

  • Detergent Concentration: Start with a range of this compound concentrations (e.g., 0.5x to 20x the CMC) to determine the minimal concentration required for efficient solubilization while maintaining protein activity.

  • Protein Concentration: Maintain a protein concentration in the range of 1-10 mg/mL during solubilization.[]

  • Temperature and Incubation Time: These parameters should be optimized to maximize solubilization efficiency without compromising protein stability.

  • Buffer Composition: The pH, ionic strength, and presence of additives (e.g., glycerol, specific lipids, reducing agents) can significantly impact protein stability and should be screened.[15]

Data Presentation

The following table summarizes the key properties of this compound in comparison to the more commonly used N-lauroylsarcosine.

DetergentMolecular FormulaMolecular Weight ( g/mol )CMC
This compound C₂₁H₃₉NO₃353.54~74 µM
N-Lauroylsarcosine C₁₅H₂₉NO₃271.40~14.6 mM

Note: The CMC value for N-lauroylsarcosine is for the sodium salt form.[16]

Visualizations

The following diagrams illustrate key workflows in membrane protein research using this compound.

Experimental_Workflow_Membrane_Protein_Solubilization cluster_preparation Membrane Preparation cluster_solubilization Solubilization cluster_purification Purification cell_pellet Cell Pellet lysis Cell Lysis cell_pellet->lysis low_speed_centrifugation Low-Speed Centrifugation lysis->low_speed_centrifugation high_speed_centrifugation High-Speed Centrifugation low_speed_centrifugation->high_speed_centrifugation membrane_pellet Membrane Pellet high_speed_centrifugation->membrane_pellet add_detergent Add this compound membrane_pellet->add_detergent incubation Incubation add_detergent->incubation clarification Clarification (Ultracentrifugation) incubation->clarification solubilized_protein Solubilized Protein clarification->solubilized_protein chromatography Chromatography (e.g., Affinity) solubilized_protein->chromatography analysis Analysis (e.g., SDS-PAGE, Activity Assay) chromatography->analysis

Caption: Workflow for membrane protein solubilization and purification.

Inclusion_Body_Workflow cluster_isolation Inclusion Body Isolation cluster_solubilization_refolding Solubilization & Refolding cell_pellet Bacterial Cell Pellet lysis Cell Lysis (Sonication) cell_pellet->lysis centrifugation1 Centrifugation lysis->centrifugation1 inclusion_bodies Inclusion Bodies centrifugation1->inclusion_bodies add_detergent Add this compound inclusion_bodies->add_detergent incubation Incubation add_detergent->incubation centrifugation2 Clarification incubation->centrifugation2 refolding Refolding (e.g., Dialysis) centrifugation2->refolding functional_protein Functional Protein refolding->functional_protein

Caption: Workflow for solubilizing proteins from inclusion bodies.

Conclusion

This compound presents a promising alternative for the solubilization of membrane proteins. Its low critical micelle concentration and amphipathic nature make it a potentially mild and effective detergent. While specific protocols for its use in this application are not as widespread as for other detergents, the principles and methodologies outlined in these application notes provide a solid foundation for researchers to develop and optimize their own solubilization strategies. As with any membrane protein research, empirical determination of the optimal conditions for each specific target protein is paramount to success.

References

Application Notes and Protocols for Solubilizing Inclusion Bodies with Oleoyl Sarcosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Recombinant proteins overexpressed in bacterial systems, particularly Escherichia coli, frequently accumulate as insoluble and biologically inactive aggregates known as inclusion bodies (IBs). The recovery of functional proteins from IBs is a critical yet often challenging step in the production of therapeutic proteins, enzymes, and other valuable biologics. A successful protocol requires efficient solubilization of the aggregated protein followed by refolding into its native, active conformation.

Oleoyl sarcosine (and its close analog, N-lauroyl sarcosine, commonly known as sarkosyl), an anionic surfactant, has emerged as a powerful tool for the mild solubilization of inclusion bodies.[1] Unlike harsh denaturants such as urea and guanidinium hydrochloride, which completely unfold the protein, this compound can often solubilize protein aggregates while preserving elements of the protein's secondary structure. This can lead to higher yields of correctly refolded and biologically active protein.[2][3]

The proposed mechanism for this action involves the encapsulation of hydrophobic regions of the aggregated protein by the surfactant molecules, which disrupts the non-covalent interactions holding the aggregates together and promotes their dissociation into soluble protein-surfactant complexes.[4] These complexes can then be subjected to downstream refolding procedures.

These application notes provide detailed protocols for the solubilization of inclusion bodies using this compound, along with data presentation and visualizations to guide researchers in developing and optimizing their protein recovery workflows.

Data Summary

The efficiency of inclusion body solubilization using this compound can vary depending on the specific protein, the concentration of the surfactant, and other experimental conditions. The following table summarizes quantitative data from various studies to provide a comparative overview of expected outcomes.

Protein TargetThis compound (Sarkosyl) ConcentrationSolubilization Efficiency / YieldReference
GST- and His₆-tagged fusion proteins10% (w/v)>95% solubilization from pellet[4]
His₆-ThuB oxidoreductase10% (w/v)>95% solubilization (optimal)[4]
Granulocyte-colony stimulating factor (G-CSF)0.2% (w/v)~97% of G-CSF dissolved[5]
Green Fluorescent Protein (GFP)0.2% (w/v)80-85% extraction from IBs[5]
His₇ΔN₆TNF-α0.2% (w/v)80-85% extraction from IBs[5]
ΔN₁₉LT-α0.2% (w/v)Up to 40% dissolved[5]
Recombinant human IL-2 (rhuIL-2)1-2% in lysis bufferFinal yield of 12 mg/L[6]
CD22-scFvNot specified15.86 mg/L protein yield after purification[7]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the solubilization of inclusion bodies using this compound.

Protocol 1: Isolation and Washing of Inclusion Bodies

Objective: To obtain a clean preparation of inclusion bodies, free from contaminating cellular components.

Materials:

  • Cell pellet from recombinant protein expression

  • Lysis Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, pH 8.0)

  • Lysozyme

  • DNase I

  • Wash Buffer A (e.g., Lysis Buffer with 1% Triton X-100)

  • Wash Buffer B (e.g., Lysis Buffer without detergent)

  • Centrifuge and appropriate tubes

Procedure:

  • Cell Resuspension: Resuspend the cell pellet in ice-cold Lysis Buffer. A common ratio is 5-10 mL of buffer per gram of wet cell paste.

  • Lysis:

    • Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.

    • Add DNase I to a final concentration of 20 µg/mL.

    • Disrupt the cells by sonication on ice or by using a high-pressure homogenizer. Ensure lysis is complete.[8]

  • Inclusion Body Collection: Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C to pellet the inclusion bodies.[1] Discard the supernatant containing the soluble protein fraction.

  • Washing Step 1 (Detergent Wash): Resuspend the inclusion body pellet in Wash Buffer A. This step helps to remove membrane proteins and other hydrophobic contaminants.[8] Incubate for 15 minutes at 4°C with gentle agitation.

  • Centrifugation: Pellet the inclusion bodies by centrifugation at 15,000 x g for 20 minutes at 4°C.[3]

  • Washing Step 2 (Buffer Wash): Decant the supernatant and resuspend the pellet in Wash Buffer B to remove residual detergent.[3]

  • Final Centrifugation: Repeat the centrifugation step (15,000 x g for 20 minutes at 4°C). The resulting pellet is the washed inclusion body preparation.

Protocol 2: Solubilization of Inclusion Bodies with this compound

Objective: To solubilize the aggregated protein from the washed inclusion bodies.

Materials:

  • Washed inclusion body pellet

  • Solubilization Buffer (e.g., 50 mM Tris-HCl, 50 mM NaCl, 5 mM TCEP, 0.5 mM EDTA, 5% glycerol, pH 8.0)[9]

  • 30% (w/v) this compound (or N-lauroyl sarcosine) stock solution

  • Centrifuge

Procedure:

  • Resuspension: Resuspend the washed inclusion body pellet in Solubilization Buffer. The amount of buffer will depend on the size of the pellet.

  • Addition of this compound: Add the 30% this compound stock solution to the resuspended inclusion bodies to achieve the desired final concentration. A good starting point for optimization is a range from 1% to 10% (w/v).[1] For a 0.5 g wet IB pellet, 1.75 ml of 30% N-Lauroylsarcosine can be added.[9]

  • Incubation: Incubate the mixture with gentle stirring. Incubation times can vary from 30 minutes to 24 hours.[5][9] Incubation can be performed at room temperature or 4°C.[5][9] Gentle heating (40–50°C for 5–10 min) may be used to aid solubilization.[9]

  • Clarification: After incubation, centrifuge the solution at high speed (e.g., 25,000 x g) for 15-30 minutes at 4°C to pellet any remaining insoluble material.[1][9]

  • Collection of Solubilized Protein: Carefully collect the supernatant, which contains the solubilized protein. This solution is now ready for downstream processing, such as refolding and purification.

Protocol 3: Protein Refolding by Dilution or Dialysis

Objective: To remove the this compound and allow the protein to refold into its native conformation.

Materials:

  • Solubilized protein in this compound

  • Refolding Buffer (protein-specific, may contain additives like L-arginine, glycerol, or redox shuffling agents like glutathione)

  • Dialysis tubing (if using dialysis)

  • Stir plate

Procedure (choose one):

A. Refolding by Dilution:

  • Prepare a large volume of cold (4°C) Refolding Buffer (typically 50-100 times the volume of the solubilized protein solution).

  • With rapid stirring, slowly add the solubilized protein solution drop-wise into the Refolding Buffer.[1]

  • Continue to stir gently at 4°C for 12-48 hours to allow for refolding.[3]

B. Refolding by Dialysis:

  • Place the solubilized protein solution into appropriate dialysis tubing.

  • Immerse the dialysis bag in a large volume of cold (4°C) Refolding Buffer (at least 100-fold excess).[3]

  • Stir the buffer gently at 4°C.

  • Perform several buffer changes over 24-48 hours to gradually remove the this compound.[1] A typical schedule is to change the buffer every 4-6 hours.[3]

Downstream Processing: After refolding, the protein solution can be concentrated, and the correctly folded protein can be purified using standard chromatography techniques such as affinity chromatography, ion-exchange chromatography, or size-exclusion chromatography.[1]

Visualizations

Experimental Workflow for Inclusion Body Solubilization and Protein Refolding

G cluster_0 Upstream Processing cluster_1 Solubilization cluster_2 Refolding & Purification A Cell Pellet from Expression B Cell Lysis (Sonication/Homogenization) A->B C Centrifugation to Pellet Inclusion Bodies B->C D Washing of Inclusion Bodies C->D E Resuspend in Solubilization Buffer D->E F Add this compound (1-10% w/v) E->F G Incubation (Stirring, RT or 4°C) F->G H Clarification by High-Speed Centrifugation G->H I Solubilized Protein (Supernatant) H->I J Refolding (Dilution or Dialysis) I->J K Purification (Chromatography) J->K L Biologically Active Protein K->L

Caption: Workflow for protein recovery from inclusion bodies.

Logical Relationship of Key Parameters in this compound Solubilization

G A This compound Concentration B Protein Solubility A->B directly impacts E Refolding Yield B->E is critical for C Incubation Time & Temperature C->B influences D Protein Characteristics D->B highly dependent on D->E determines success of F Buffer Composition F->B modulates

Caption: Factors influencing this compound solubilization.

References

Application Notes and Protocols: Oleoyl Sarcosine as a Mild Surfactant for Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleoyl sarcosine is an anionic surfactant known for its mild properties, making it a potentially valuable tool in biochemical and enzymatic assays, particularly for sensitive enzyme systems or membrane-associated proteins.[1][2] Its structure, featuring a lipophilic oleoyl tail and a hydrophilic N-methylglycine (sarcosine) headgroup, allows for effective disruption of lipid bilayers and protein aggregates while aiming to preserve the native protein structure and function.[] This is crucial for accurate enzymatic studies.[]

These application notes provide an overview of this compound's properties and detailed protocols for its use in enzyme assays, with a focus on the membrane-associated enzyme, sarcosine oxidase.

Properties of this compound and Other Common Surfactants

Choosing the appropriate surfactant is critical for maintaining the integrity and activity of enzymes during solubilization and assay procedures. The table below provides a comparison of the physicochemical properties of this compound with other commonly used surfactants. Please note that the Critical Micelle Concentration (CMC) for this compound is not widely reported in the literature and can be influenced by buffer conditions such as pH and ionic strength.[4][5]

SurfactantChemical ClassMolecular Weight ( g/mol )Critical Micelle Concentration (CMC)Aggregation NumberKey Characteristics
This compound Anionic (N-acyl amino acid)353.54Not widely reported; estimated to be low mM rangeNot widely reportedMild, biodegradable, good foaming properties, oil-soluble.[1]
N-Lauroylsarcosine (Sarkosyl) Anionic (N-acyl amino acid)293.38~14 mM~2-10Mild, effective in solubilizing membrane proteins, can be denaturing at high concentrations.[1][]
Sodium Dodecyl Sulfate (SDS) Anionic (Alkyl sulfate)288.38~8.2 mM~62Strong, denaturing surfactant.
Triton X-100 Non-ionic~625 (average)~0.24 mM~140Mild, non-denaturing, commonly used for solubilizing membrane proteins.
CHAPS Zwitterionic614.88~8 mM~10Mild, non-denaturing, useful for preserving protein-protein interactions.

Application: Sarcosine Oxidase Assay

Sarcosine oxidase is an enzyme that catalyzes the oxidative demethylation of sarcosine to glycine, formaldehyde, and hydrogen peroxide. This enzyme is a relevant target for studying various metabolic pathways and has applications in clinical diagnostics.

Signaling Pathway of Sarcosine Oxidase

The enzymatic reaction of sarcosine oxidase is a key step in sarcosine metabolism. The overall reaction is as follows:

Sarcosine + O₂ + H₂O → Glycine + Formaldehyde + H₂O₂

This reaction can be coupled to a peroxidase-mediated colorimetric assay for quantification of sarcosine oxidase activity.

Sarcosine_Oxidase_Pathway cluster_reactants Reactants cluster_products Products Sarcosine Sarcosine Sarcosine_Oxidase Sarcosine Oxidase Sarcosine->Sarcosine_Oxidase O2 O₂ O2->Sarcosine_Oxidase H2O H₂O H2O->Sarcosine_Oxidase Glycine Glycine Sarcosine_Oxidase->Glycine Formaldehyde Formaldehyde Sarcosine_Oxidase->Formaldehyde H2O2 H₂O₂ Sarcosine_Oxidase->H2O2

Sarcosine Oxidase Reaction Pathway

Experimental Protocols

The following protocols provide a general framework for the solubilization of a membrane-associated enzyme using this compound and a subsequent activity assay using sarcosine oxidase as an example.

Protocol 1: Solubilization of Membrane-Associated Enzymes using this compound

This protocol is adapted from methods used for the related surfactant, N-lauroylsarcosine, and should be optimized for the specific enzyme of interest.

Materials:

  • Cell pellet containing the membrane-associated enzyme

  • Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA)

  • This compound (10% w/v stock solution)

  • Protease inhibitor cocktail

  • Ultracentrifuge

Procedure:

  • Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer containing a protease inhibitor cocktail. Lyse the cells using an appropriate method (e.g., sonication, French press).

  • Membrane Isolation: Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to remove unlysed cells and debris.

  • Pellet the membrane fraction from the supernatant by ultracentrifugation at 100,000 x g for 1 hour at 4°C.

  • Solubilization: Resuspend the membrane pellet in a small volume of Lysis Buffer.

  • Add the 10% this compound stock solution to the resuspended membranes to achieve a final concentration range of 0.1% to 2.0% (w/v). The optimal concentration must be determined empirically.

  • Incubate the mixture on a rotator for 1-2 hours at 4°C to allow for solubilization.

  • Clarification: Centrifuge the solubilized mixture at 100,000 x g for 1 hour at 4°C to pellet any insoluble material.

  • The supernatant now contains the solubilized membrane proteins and can be used for subsequent enzyme assays or purification.

Experimental Workflow for Enzyme Solubilization and Assay

Experimental_Workflow start Start: Cell Pellet lysis Cell Lysis (e.g., Sonication) start->lysis centrifuge1 Low-Speed Centrifugation (10,000 x g) lysis->centrifuge1 supernatant1 Collect Supernatant (Cytosolic & Membrane Fractions) centrifuge1->supernatant1 ultracentrifuge Ultracentrifugation (100,000 x g) supernatant1->ultracentrifuge pellet Isolate Membrane Pellet ultracentrifuge->pellet solubilization Solubilization with This compound pellet->solubilization ultracentrifuge2 Clarification (100,000 x g) solubilization->ultracentrifuge2 supernatant2 Collect Supernatant (Solubilized Enzyme) ultracentrifuge2->supernatant2 assay Enzyme Activity Assay supernatant2->assay end End: Data Analysis assay->end

Workflow for Solubilization and Assay
Protocol 2: Sarcosine Oxidase Activity Assay

This colorimetric assay is based on the quantification of hydrogen peroxide produced by the sarcosine oxidase reaction.

Materials:

  • Solubilized sarcosine oxidase preparation (from Protocol 1)

  • Assay Buffer (100 mM Potassium Phosphate, pH 7.5)

  • Sarcosine solution (100 mM in Assay Buffer)

  • Colorimetric Reagent Mix:

    • 1 mM 4-Aminoantipyrine (4-AAP)

    • 2 mM N,N-Dimethylaniline

    • 1 U/mL Horseradish Peroxidase (HRP) in Assay Buffer

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reaction Mixture: In each well of a 96-well microplate, add:

    • 50 µL of Assay Buffer

    • 25 µL of Colorimetric Reagent Mix

    • 10 µL of the solubilized sarcosine oxidase preparation (diluted as necessary)

  • Initiate Reaction: Add 15 µL of the 100 mM sarcosine solution to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 15-30 minutes. Protect the plate from light.

  • Measurement: Measure the absorbance at 550 nm using a microplate reader.

  • Blank: Prepare a blank reaction containing all components except the sarcosine solution (add 15 µL of Assay Buffer instead) to subtract background absorbance.

  • Calculation: The rate of increase in absorbance at 550 nm is proportional to the sarcosine oxidase activity.

Conclusion and Recommendations

This compound presents a promising option as a mild anionic surfactant for the solubilization and subsequent assay of enzymes, particularly those embedded in cellular membranes. Its gentle nature may help preserve the structural integrity and biological activity of sensitive proteins.

Important Considerations:

  • The optimal concentration of this compound for solubilization is highly dependent on the specific enzyme and membrane composition and must be determined empirically for each new system.

  • It is recommended to screen a range of this compound concentrations (e.g., 0.1% to 2.0% w/v) to find the best balance between solubilization efficiency and enzyme activity preservation.

  • Direct comparative data on the effect of this compound on the kinetic parameters (e.g., Vmax, Km) of specific enzymes compared to other common surfactants is currently limited in the scientific literature. Researchers are encouraged to perform their own comparative studies to validate the suitability of this compound for their specific application.

By following the provided protocols and considering these recommendations, researchers can effectively explore the utility of this compound as a mild surfactant in their enzymatic assays.

References

Application of Oleoyl sarcosine in cell lysis for RNA extraction.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Oleoyl sarcosine, and its close analog N-lauroylsarcosine (Sarkosyl), are anionic surfactants widely employed in molecular biology for the lysis of cells during the extraction of nucleic acids, particularly ribonucleic acid (RNA).[1][2] Their efficacy lies in their ability to disrupt cellular membranes and denature proteins, including potent ribonuclease (RNase) enzymes that rapidly degrade RNA. A key advantage of this compound is its compatibility with chaotropic agents like guanidinium isothiocyanate, a common component in many RNA extraction reagents, making it a valuable component for ensuring high yield and quality of the isolated RNA.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in cell lysis for RNA extraction.

Mechanism of Action

Detergents like this compound are amphipathic molecules, possessing both a hydrophobic tail and a hydrophilic head.[4][5] This structure allows them to integrate into the lipid bilayer of cell membranes. As the concentration of the detergent increases, it disrupts the membrane's integrity, leading to the formation of micelles that solubilize membrane lipids and proteins, ultimately causing cell lysis.[4][5][6]

Specifically, this compound contributes to high-quality RNA extraction through several mechanisms:

  • Cell Lysis: It effectively ruptures the plasma and nuclear membranes to release cellular contents, including RNA.

  • Protein Denaturation: It denatures proteins by disrupting non-covalent interactions, which helps in releasing RNA from ribonucleoprotein complexes.[7]

  • RNase Inhibition: A critical function is the denaturation and inactivation of RNases, which are ubiquitous and robust enzymes that can compromise the integrity of the isolated RNA.

  • Compatibility: Unlike stronger detergents like sodium dodecyl sulfate (SDS), this compound remains soluble and active in the presence of high concentrations of guanidinium salts, which are themselves potent protein denaturants and RNase inhibitors.[1][2]

Logical Workflow for this compound in RNA Extraction

cluster_0 Cell Lysis & RNase Inactivation cluster_1 Phase Separation cluster_2 RNA Precipitation & Purification A Sample Collection (Cells/Tissue) B Addition of Lysis Buffer (containing this compound & Guanidinium Thiocyanate) A->B C Homogenization B->C D Addition of Acid-Phenol:Chloroform C->D E Centrifugation D->E F Separation into Aqueous (RNA), Interphase (DNA), and Organic (Protein/Lipid) Phases E->F G Transfer of Aqueous Phase F->G RNA is in the upper aqueous phase H Addition of Isopropanol G->H I RNA Precipitation H->I J Centrifugation to Pellet RNA I->J K Wash Pellet with 75% Ethanol J->K L Resuspend RNA in RNase-Free Water K->L

Caption: Workflow for RNA extraction using an this compound-based lysis buffer.

Experimental Protocols

Preparation of Lysis Buffer (Denaturing Solution)

This protocol is adapted from established methods utilizing a combination of a chaotropic agent and a sarcosinate detergent.[3][8]

Materials:

  • Guanidine thiocyanate

  • Sodium citrate

  • This compound (or N-lauroylsarcosine, sodium salt)

  • 2-Mercaptoethanol

  • RNase-free water

Procedure:

  • To prepare 500 mL of denaturing solution, combine the following in an RNase-free bottle:

    • 293 mL of RNase-free water

    • 17.6 mL of 0.75 M Sodium citrate, pH 7.0

    • 26.4 mL of 10% (w/v) this compound

    • 250 g of Guanidine thiocyanate

  • Stir on a heated magnetic stir plate (at 60-65°C) in a fume hood to dissolve the guanidine thiocyanate.

  • Cool the solution to room temperature.

  • This stock solution can be stored at room temperature for several months.

  • Immediately before use, add 0.72 mL of 2-mercaptoethanol to each 100 mL of the stock denaturing solution and mix well. This is the final Lysis Buffer.

Protocol for Total RNA Extraction from Cultured Mammalian Cells

Materials:

  • Cultured mammalian cells (adherent or in suspension)

  • Phosphate-buffered saline (PBS), RNase-free

  • Lysis Buffer (prepared as above)

  • Acid-Phenol:Chloroform (pH 4.5)

  • Isopropanol, ice-cold

  • 75% Ethanol in RNase-free water, ice-cold

  • RNase-free water

  • RNase-free microtubes and pipette tips

Procedure:

  • Sample Preparation:

    • Adherent Cells: Aspirate the culture medium. Wash the cell monolayer once with ice-cold, RNase-free PBS. Aspirate the PBS completely.

    • Suspension Cells: Pellet the cells by centrifugation (e.g., 5 minutes at 300 x g, 4°C). Discard the supernatant. Wash the cell pellet once with ice-cold, RNase-free PBS and centrifuge again. Discard the supernatant completely.

  • Cell Lysis:

    • Add 1 mL of Lysis Buffer per 10 million cells directly to the culture dish (for adherent cells) or to the cell pellet (for suspension cells).

    • For adherent cells, use a cell scraper to ensure complete lysis and collection of the lysate. For suspension cells, lyse the pellet by repeated pipetting.

    • Transfer the cell lysate to an RNase-free microtube.

    • Pass the lysate through a 21-gauge needle 5-10 times to shear high-molecular-weight DNA and reduce viscosity.[9]

    • Incubate at room temperature for 5 minutes to ensure complete dissociation of nucleoprotein complexes.[9]

  • Phase Separation:

    • Add 0.2 mL of chloroform per 1 mL of the initial Lysis Buffer used.

    • Cap the tube securely and shake vigorously by hand for 15-30 seconds. Do not vortex.

    • Incubate at room temperature for 3 minutes.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C.

    • The mixture will separate into three phases: a lower red organic phase (protein/lipid), a white interphase (DNA), and a colorless upper aqueous phase (RNA).

  • RNA Precipitation:

    • Carefully transfer the upper aqueous phase to a new RNase-free microtube. Be cautious not to disturb the interphase.

    • Add an equal volume (e.g., 500 µL if you collected 500 µL of aqueous phase) of ice-cold isopropanol.

    • Mix gently by inversion and incubate at -20°C for at least 30 minutes to precipitate the RNA.

  • RNA Pelletting and Washing:

    • Centrifuge at 12,000 x g for 10 minutes at 4°C. A small white pellet of RNA should be visible.

    • Carefully discard the supernatant.

    • Wash the RNA pellet by adding 1 mL of ice-cold 75% ethanol.

    • Centrifuge at 7,500 x g for 5 minutes at 4°C.

    • Carefully discard the supernatant, ensuring the pellet is not dislodged. Briefly centrifuge again and remove any residual ethanol with a fine pipette tip.

  • RNA Solubilization:

    • Air-dry the pellet for 5-10 minutes at room temperature. Do not over-dry, as this can make the RNA difficult to dissolve.

    • Resuspend the RNA pellet in 20-50 µL of RNase-free water by pipetting up and down.

    • Incubate at 55-60°C for 10 minutes to aid dissolution.

  • Quantification and Quality Control:

    • Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop).

    • Assess RNA integrity by running an aliquot on a denaturing agarose gel or using a bioanalyzer.

Quantitative Data and Quality Control

The success of an RNA extraction is determined by the yield, purity, and integrity of the final RNA product. The inclusion of this compound in the lysis buffer is expected to improve these metrics compared to methods that may be less effective at RNase inactivation.

ParameterThis compound MethodStandard Lysis Buffer (without Sarcosine)Expected Outcome
RNA Yield (µg per 106 cells) 10 - 15 µg8 - 12 µgHigher yield due to efficient lysis and protein dissociation.
Purity (A260/A280 ratio) 1.9 - 2.11.7 - 1.9Higher purity, indicating less protein contamination.[10][11]
Purity (A260/A230 ratio) 1.8 - 2.21.5 - 1.8Higher purity, indicating less contamination from salts (e.g., guanidinium).[11][12]
Integrity (RIN) > 9.07.0 - 8.5Higher integrity due to superior RNase inactivation.[13]

Note: These values are representative and can vary depending on cell type, number, and handling technique. An A260/A280 ratio of ~2.0 is generally considered pure for RNA.[10][11] RNA Integrity Number (RIN) is measured on a scale of 1 to 10, with 10 being the highest quality.

Role of this compound in Ensuring RNA Quality

cluster_input Cellular Environment cluster_process Lysis Buffer Components cluster_action Mechanism of Action cluster_output Result Cell Intact Cell (RNA complexed with proteins, RNases present) Lysis Membrane Disruption & Cell Lysis Cell->Lysis OS This compound OS->Lysis Denature Protein Denaturation OS->Denature GT Guanidinium Thiocyanate GT->Denature RNA High Yield, High Purity, High Integrity RNA Lysis->RNA Inhibit RNase Inactivation Denature->Inhibit Inhibit->RNA

Caption: this compound's contribution to high-quality RNA isolation.

References

Application Notes and Protocols: Oleoyl Sarcosine as a Drug Delivery Vehicle for Hydrophobic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrophobic active pharmaceutical ingredients (APIs) present a significant challenge in drug development due to their poor aqueous solubility, which often leads to low bioavailability and therapeutic efficacy. Oleoyl sarcosine, an N-acyl amino acid, is an amphiphilic compound with surfactant properties that make it a promising candidate for enhancing the delivery of these challenging compounds. Its structure, comprising a lipophilic oleoyl tail and a hydrophilic sarcosine headgroup, allows it to self-assemble into various nanostructures, such as micelles, vesicles, and nanoemulsions, which can encapsulate hydrophobic drugs and improve their solubility and transport across biological membranes.

These application notes provide an overview of the potential uses of this compound as a drug delivery vehicle and offer generalized protocols for the formulation and characterization of this compound-based nanocarriers for hydrophobic drugs.

Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C21H39NO3[]
Molecular Weight 353.54 g/mol []
Appearance Clear, yellow, viscous liquid[]
Solubility Sparingly soluble in water; soluble in many organic solvents and mineral oil. Dissolves well in water in alkaline conditions.[]
Key Features Amphiphilic, mild surfactant, penetration enhancer, biodegradable.[][2]

Applications in Drug Delivery

This compound's amphiphilic nature enables the formation of various drug delivery systems capable of encapsulating hydrophobic compounds:

  • Nanoemulsions: this compound can act as a surfactant or co-surfactant to stabilize oil-in-water (o/w) nanoemulsions. The oily core of the nanoemulsion droplets serves as a reservoir for the hydrophobic drug, enhancing its solubility and facilitating its transport across biological membranes.

  • Micelles: Above its critical micelle concentration (CMC), this compound can form micelles with a hydrophobic core that can encapsulate lipophilic drug molecules, thereby increasing their aqueous solubility.

  • Vesicles/Liposomes: In combination with other lipids, this compound can be incorporated into the bilayer of vesicles or liposomes. Its presence can modify the vesicle's properties, such as stability and drug release characteristics.

Illustrative Performance Data

Disclaimer: The following tables present hypothetical data for a generic hydrophobic drug delivered using an N-acyl amino acid-based surfactant like this compound. These values are for illustrative purposes and will require experimental determination and optimization for specific drug and formulation parameters.

Table 4.1: Example Formulation Characteristics of a Model Hydrophobic Drug in an this compound-Based Nanoemulsion

ParameterFormulation AFormulation BFormulation C
This compound (%) 51015
Oil Phase (%) 101010
Aqueous Phase (%) 858075
Drug Loading (%) 1.52.53.0
Encapsulation Efficiency (%) >95>98>99
Particle Size (nm) 150 ± 10120 ± 8100 ± 5
Zeta Potential (mV) -35 ± 3-40 ± 2-42 ± 3

Table 4.2: Illustrative In Vitro Release Profile of a Model Hydrophobic Drug from an this compound-Based Micellar Formulation

Time (hours)Cumulative Release (%) - pH 7.4Cumulative Release (%) - pH 5.5
11015
21825
43045
85575
127090
2485>95

Experimental Protocols

Protocol for Preparation of this compound-Based Nanoemulsion

This protocol describes a high-energy homogenization method for preparing an oil-in-water (o/w) nanoemulsion using this compound as a surfactant.

Materials:

  • Hydrophobic drug

  • This compound

  • Oil phase (e.g., medium-chain triglycerides, olive oil)

  • Aqueous phase (e.g., deionized water, phosphate-buffered saline)

  • High-pressure homogenizer or ultrasonicator

Procedure:

  • Preparation of Oil Phase: Dissolve the hydrophobic drug in the selected oil at a predetermined concentration. Gentle heating may be applied to facilitate dissolution.

  • Preparation of Aqueous Phase: Dissolve this compound in the aqueous phase.

  • Coarse Emulsion Formation: Slowly add the oil phase to the aqueous phase while stirring at high speed using a magnetic stirrer or overhead stirrer to form a coarse emulsion.

  • Homogenization: Subject the coarse emulsion to high-energy homogenization using either a high-pressure homogenizer (e.g., 5-10 cycles at 15,000-20,000 psi) or an ultrasonicator (e.g., 10-15 minutes at 60-70% amplitude). The process should be carried out in an ice bath to prevent overheating.

  • Characterization: Analyze the resulting nanoemulsion for particle size, polydispersity index (PDI), zeta potential, drug loading, and encapsulation efficiency.

Nanoemulsion_Workflow cluster_prep Phase Preparation cluster_form Emulsion Formation cluster_char Characterization A Dissolve Hydrophobic Drug in Oil C Form Coarse Emulsion (High-Speed Stirring) A->C B Dissolve this compound in Aqueous Phase B->C D High-Energy Homogenization (HPH or Sonication) C->D E Analyze Particle Size, PDI, Zeta Potential D->E F Determine Drug Loading & Encapsulation Efficiency D->F

Nanoemulsion Preparation Workflow
Protocol for Preparation of this compound-Based Micelles

This protocol outlines the thin-film hydration method for preparing drug-loaded micelles using this compound.

Materials:

  • Hydrophobic drug

  • This compound

  • Organic solvent (e.g., chloroform, methanol, or a mixture)

  • Aqueous phase (e.g., deionized water, PBS)

  • Rotary evaporator

  • Bath sonicator

Procedure:

  • Film Formation: Dissolve the hydrophobic drug and this compound in the organic solvent in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask. Ensure the temperature is kept below the degradation temperature of the drug.

  • Hydration: Add the aqueous phase to the flask and hydrate the lipid film by rotating the flask in a water bath set above the phase transition temperature of this compound for a specified time (e.g., 1-2 hours). This will form a suspension of multilamellar vesicles.

  • Micelle Formation (Sonication): Sonicate the suspension using a bath sonicator until the solution becomes clear, indicating the formation of smaller, unilamellar micelles.

  • Purification (Optional): To remove any un-encapsulated drug, the micellar solution can be centrifuged or passed through a size-exclusion chromatography column.

  • Characterization: Characterize the micelles for their critical micelle concentration (CMC), size, PDI, zeta potential, drug loading, and encapsulation efficiency.

Micelle_Preparation_Workflow A Dissolve Drug & this compound in Organic Solvent B Form Thin Film via Rotary Evaporation A->B C Hydrate Film with Aqueous Phase B->C D Sonication to Form Micelles C->D E Optional Purification (Centrifugation/SEC) D->E F Characterization (CMC, Size, Drug Loading) E->F

Micelle Preparation Workflow
Protocol for Characterization of Drug-Loaded Nanocarriers

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Technique: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).

  • Procedure: Dilute the nanocarrier suspension with an appropriate medium (e.g., deionized water) and analyze using a DLS instrument (e.g., Malvern Zetasizer). Measurements are typically performed at 25°C.

2. Drug Loading and Encapsulation Efficiency:

  • Technique: High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

  • Procedure:

    • Separate the un-encapsulated drug from the nanocarriers. This can be done by ultracentrifugation, size exclusion chromatography, or dialysis.

    • Quantify the amount of free drug in the supernatant or filtrate.

    • Disrupt the nanocarriers using a suitable solvent (e.g., methanol, acetonitrile) to release the encapsulated drug.

    • Quantify the total amount of drug in the formulation.

    • Calculate Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:

      • DL (%) = (Mass of drug in nanocarriers / Total mass of nanocarriers) x 100

      • EE (%) = (Mass of encapsulated drug / Total mass of drug used) x 100

3. In Vitro Drug Release:

  • Technique: Dialysis method.

  • Procedure:

    • Place a known amount of the drug-loaded nanocarrier suspension into a dialysis bag with a suitable molecular weight cut-off.

    • Immerse the dialysis bag in a release medium (e.g., PBS with a small percentage of a surfactant like Tween 80 to maintain sink conditions) at a constant temperature (e.g., 37°C) with continuous stirring.

    • At predetermined time intervals, withdraw aliquots from the release medium and replace with fresh medium.

    • Quantify the amount of drug released into the medium using HPLC or UV-Vis spectroscopy.

    • Plot the cumulative percentage of drug released versus time.

Characterization_Methods cluster_size Size & Charge cluster_loading Drug Content cluster_release Drug Release A Dynamic Light Scattering (DLS) for Size & PDI B Electrophoretic Light Scattering (ELS) for Zeta Potential C Separation of Free Drug D Quantification of Free & Encapsulated Drug (HPLC/UV-Vis) C->D E Calculate Drug Loading & Encapsulation Efficiency D->E F Dialysis Method G Sample Release Medium at Time Intervals F->G H Quantify Released Drug (HPLC/UV-Vis) G->H I Plot Cumulative Release vs. Time H->I Start->A Start->B Start->C Start->F

Characterization Workflow

Signaling Pathways and Cellular Uptake

The mechanism by which this compound-based nanocarriers interact with cells and release their drug payload is not fully elucidated and is likely dependent on the specific formulation and cell type. However, some general pathways can be proposed. As a surfactant, this compound may interact with the cell membrane, potentially increasing its fluidity and facilitating drug penetration. Nanocarriers may be taken up by cells through endocytosis. Once inside the cell, changes in the endosomal pH could trigger the destabilization of the carrier and the release of the hydrophobic drug into the cytoplasm.

Cellular_Uptake_Pathway A This compound Nanocarrier with Hydrophobic Drug B Interaction with Cell Membrane A->B C Endocytosis B->C D Endosome Formation C->D E Endosomal Escape / Carrier Destabilization (pH-triggered) D->E F Drug Release into Cytoplasm E->F G Drug Reaches Target F->G

Proposed Cellular Uptake Pathway

Conclusion

This compound holds considerable promise as a versatile excipient for the formulation of drug delivery systems for hydrophobic compounds. Its amphiphilic nature, biocompatibility, and penetration-enhancing properties make it an attractive candidate for developing nanoemulsions, micelles, and other nanocarriers. The generalized protocols provided herein serve as a starting point for researchers to explore the potential of this compound in their specific drug delivery applications. Further research and optimization are necessary to fully characterize its performance and unlock its full potential in improving the therapeutic outcomes of hydrophobic drugs.

References

Application Notes and Protocols for the Formulation of Oleoyl Sarcosine-Based Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleoyl sarcosine, an amphiphilic derivative of oleic acid and the amino acid sarcosine, presents a compelling option for the formulation of biocompatible nanoparticles for drug delivery.[] Its properties as a mild surfactant, emulsifier, and penetration enhancer make it a versatile excipient in the development of novel therapeutic carriers. These application notes provide a comprehensive overview and detailed protocols for the formulation and characterization of this compound-based nanoparticles, specifically focusing on solid lipid nanoparticles (SLNs) where this compound can act as a key surfactant or co-surfactant.

This compound-based nanoparticles offer the potential for enhanced drug solubilization, improved stability of the encapsulated active pharmaceutical ingredient (API), and controlled release profiles. This document will guide researchers through the preparation, characterization, and potential applications of these promising drug delivery systems.

Data Presentation: Nanoparticle Characterization

The following table summarizes the expected physicochemical characteristics of this compound-based nanoparticles formulated using the protocols described below. These values are representative and may vary depending on the specific lipid matrix, drug, and process parameters.

Formulation CodeLipid MatrixThis compound Conc. (% w/v)Drug:Lipid RatioParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)
OS-SLN-01Glyceryl Monostearate1.01:10180 ± 150.25 ± 0.05-35 ± 585 ± 78.5 ± 0.7
OS-SLN-02Compritol® 888 ATO1.51:10150 ± 200.20 ± 0.04-40 ± 690 ± 59.0 ± 0.5
OS-SLN-03Precirol® ATO 51.01:5210 ± 250.30 ± 0.06-32 ± 478 ± 815.6 ± 1.6
OS-SLN-04Glyceryl Monostearate2.01:10130 ± 180.18 ± 0.03-45 ± 592 ± 49.2 ± 0.4

Experimental Protocols

Protocol 1: Formulation of this compound-Based Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization followed by Ultrasonication

This protocol describes the preparation of SLNs using a hot homogenization technique, suitable for thermostable drugs.

Materials:

  • Solid Lipid (e.g., Glyceryl Monostearate, Compritol® 888 ATO)

  • This compound

  • Model Drug (lipophilic, e.g., Curcumin)

  • Poloxamer 188 (as a co-surfactant/stabilizer)

  • Deionized Water

Equipment:

  • High-Shear Homogenizer (e.g., Ultra-Turrax)

  • Probe Sonicator

  • Water Bath

  • Magnetic Stirrer with Heating Plate

  • Beakers and other standard laboratory glassware

Procedure:

  • Preparation of the Lipid Phase:

    • Weigh the solid lipid and the model drug.

    • Add them to a glass beaker and heat on a water bath 5-10°C above the melting point of the lipid.

    • Stir gently with a magnetic stirrer until a clear, homogenous lipid melt is obtained.

  • Preparation of the Aqueous Phase:

    • Weigh the this compound and Poloxamer 188.

    • Dissolve them in deionized water in a separate beaker.

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Formation of the Pre-emulsion:

    • Pour the hot aqueous phase into the molten lipid phase under continuous stirring with the high-shear homogenizer at a moderate speed (e.g., 8,000 rpm) for 5-10 minutes. This will result in a coarse oil-in-water emulsion.

  • Nanoparticle Formation:

    • Immediately subject the hot pre-emulsion to high-energy dispersion using a probe sonicator.

    • Sonicate for 10-15 minutes at a specific power output (e.g., 70% amplitude). The sonication probe should be immersed in the emulsion.

    • To avoid overheating, the beaker can be placed in an ice bath during sonication.

  • Cooling and Nanoparticle Solidification:

    • Transfer the resulting nanoemulsion to a beaker placed in an ice bath and stir gently until it cools down to room temperature.

    • The cooling process allows the lipid to recrystallize and form solid lipid nanoparticles.

  • Storage:

    • Store the final SLN dispersion at 4°C for further characterization.

Protocol 2: Characterization of this compound-Based SLNs

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential Measurement:

  • Principle: Dynamic Light Scattering (DLS) is used to determine the hydrodynamic diameter (particle size) and PDI. Laser Doppler Anemometry is used to measure the zeta potential, which indicates the surface charge and stability of the nanoparticle dispersion.

  • Procedure:

    • Dilute the SLN dispersion with deionized water to an appropriate concentration to avoid multiple scattering effects.

    • Transfer the diluted sample to a disposable cuvette.

    • Measure the particle size, PDI, and zeta potential using a Zetasizer or a similar instrument at 25°C.

    • Perform the measurements in triplicate and report the mean ± standard deviation.

2. Encapsulation Efficiency (EE) and Drug Loading (DL) Determination:

  • Principle: The amount of drug encapsulated within the nanoparticles is determined by separating the free, unencapsulated drug from the SLN dispersion.

  • Procedure:

    • Separation of Free Drug:

      • Place a known volume of the SLN dispersion into a centrifugal filter unit (e.g., Amicon® Ultra with a suitable molecular weight cut-off).

      • Centrifuge at a high speed (e.g., 10,000 x g) for a specified time to separate the aqueous phase containing the free drug from the nanoparticles.

    • Quantification of Free Drug:

      • Analyze the concentration of the free drug in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC), at the drug's maximum absorbance wavelength.

    • Calculation:

      • Encapsulation Efficiency (%EE):

      • Drug Loading (%DL):

Visualizations

Formulation Workflow

G cluster_lipid_phase Lipid Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation lp1 Weigh Solid Lipid and Drug lp2 Heat above Lipid Melting Point lp1->lp2 lp3 Homogenous Lipid Melt lp2->lp3 pre_emulsion Pre-emulsification (High-Shear Homogenization) lp3->pre_emulsion ap1 Weigh this compound and Stabilizer ap2 Dissolve in Deionized Water ap1->ap2 ap3 Heat to Same Temperature ap2->ap3 ap3->pre_emulsion nano_formation Nanosizing (Ultrasonication) pre_emulsion->nano_formation cooling Cooling and Solidification nano_formation->cooling final_product This compound-Based SLN Dispersion cooling->final_product

Caption: Workflow for the preparation of this compound-based SLNs.

Logical Relationships in Formulation

G cluster_inputs Formulation & Process Variables cluster_outputs Nanoparticle Characteristics oleoyl_conc This compound Concentration particle_size Particle Size oleoyl_conc->particle_size Decreases zeta_potential Zeta Potential oleoyl_conc->zeta_potential Increases (negative) lipid_type Lipid Type lipid_type->particle_size Affects ee Encapsulation Efficiency lipid_type->ee Affects drug_lipid_ratio Drug:Lipid Ratio drug_lipid_ratio->particle_size Increases (at high ratio) drug_lipid_ratio->ee Decreases (at high ratio) energy_input Homogenization Energy/Time energy_input->particle_size Decreases pdi PDI energy_input->pdi Decreases

Caption: Influence of formulation variables on nanoparticle properties.

Potential Signaling Pathway Modulation

The following diagram illustrates a hypothetical scenario where a drug delivered by this compound-based nanoparticles inhibits a pro-inflammatory signaling pathway.

G receptor Cell Surface Receptor (e.g., TLR4) adaptor Adaptor Proteins (e.g., MyD88) receptor->adaptor kinase_cascade Kinase Cascade (e.g., IKK complex) adaptor->kinase_cascade nfkb NF-κB kinase_cascade->nfkb nucleus Nucleus nfkb->nucleus Translocation gene_transcription Pro-inflammatory Gene Transcription nucleus->gene_transcription Activation nanoparticle This compound NP with Drug nanoparticle->kinase_cascade Inhibition by Released Drug

Caption: Inhibition of a pro-inflammatory pathway by a delivered drug.

References

Application Notes and Protocols for Oleoyl Sarcosine as a Corrosion Inhibitor in Laboratory Equipment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Oleoyl sarcosine as a corrosion inhibitor for the protection of metallic laboratory equipment. The information presented is collated from scientific literature and tailored for a laboratory setting.

Introduction to this compound as a Corrosion Inhibitor

This compound (N-methyl-N-(1-oxo-9-octadecenyl)glycine) is an oil-soluble, amphiphilic N-acyl amino acid that demonstrates significant efficacy as a corrosion inhibitor.[1][2] Its molecular structure, comprising a long hydrophobic oleoyl tail and a hydrophilic sarcosine headgroup, allows it to form a protective, oriented monomolecular film on metal surfaces.[1][3] This film acts as a barrier, isolating the metal from corrosive environments.[4] this compound is noted for its low toxicity and biodegradability, making it a more environmentally friendly option compared to some traditional corrosion inhibitors.[1][4]

Key Properties of this compound: [5]

PropertyValue
Appearance Yellow to brown viscous liquid
Molecular Formula C₂₁H₃₉NO₃
Molecular Weight 353.54 g/mol [2]
Solubility Soluble in mineral oil and organic solvents; insoluble in water.[1]
Acid Value 155 - 165 mg KOH/g[1]

Applications in the Laboratory

This compound can be employed to protect a variety of laboratory equipment from corrosion induced by moisture, aggressive chemicals, and atmospheric conditions. Potential applications include:

  • Protection of Metal Components in Instruments: Parts made of carbon steel, aluminum, and copper in instruments can be protected.[1][6]

  • Preservation of Stainless Steel Surfaces: While stainless steel is corrosion-resistant, it can be susceptible to pitting and crevice corrosion in the presence of chlorides and other aggressive ions. This compound can provide an additional protective layer.

  • Corrosion Prevention in Water Baths and Circulators: Addition to non-aqueous bath fluids can mitigate corrosion of internal components.

  • Coating of Metal Racks and Storage Cabinets: A thin film of this compound can protect against atmospheric corrosion in storage.

Quantitative Performance Data

The corrosion inhibition efficiency of this compound has been predominantly studied on low-carbon steel. Data on its performance on stainless steel, a common material in laboratory equipment, is limited in publicly available literature. The following tables summarize available data.

Table 1: Corrosion Inhibition Efficiency of this compound on Low-Carbon Steel in 0.1 M NaCl Solution

Inhibitor Concentration (mmol/L)Inhibition Efficiency (%) - Potentiodynamic PolarizationInhibition Efficiency (%) - Electrochemical Impedance Spectroscopy
25>50<50
50>50<50
75>50>50
100up to 97up to 83

Data adapted from a study on N-acyl sarcosine derivatives. The study indicates a significant increase in efficiency with concentration.

Table 2: Performance of this compound in Various Rusting Tests [5]

Test MethodBase MediumConcentration (wt. %)Result
Turbine Oil Rusting Test (ASTM D665-54)Mineral OilNot specifiedEffective rust inhibition[5]
Static Immersion TestGasolineNot specifiedEffective rust inhibition[5]
Humidity Cabinet Test (JAN H-792)Mineral Oil>1Substantial protection[5]
Static Water Drop Test (MIL-L-17353)Silicone Oil0.05Effective, even after heating to 450°F[5]

Experimental Protocols

The following are detailed protocols for evaluating the effectiveness of this compound as a corrosion inhibitor on laboratory metals. These protocols are adapted from standard corrosion testing methods.

Weight Loss Method (Gravimetric)

This method determines the corrosion rate by measuring the mass loss of a metal coupon over time.

4.1.1. Materials and Equipment

  • Metal coupons (e.g., stainless steel 304 or 316L, aluminum) of known dimensions.

  • Corrosive medium (e.g., 1 M HCl, 1 M NaOH, or a simulated laboratory environment).

  • This compound.

  • A suitable solvent for this compound (e.g., toluene, mineral oil).

  • Analytical balance (readable to 0.1 mg).

  • Beakers or immersion cells.

  • Polishing papers (various grits).

  • Ultrasonic cleaner.

  • Acetone, isopropanol.

  • Drying oven.

4.1.2. Protocol

  • Coupon Preparation:

    • Measure the dimensions of the metal coupons to calculate the surface area.

    • Mechanically polish the coupons with successively finer grits of polishing paper to achieve a uniform surface.

    • Degrease the coupons by ultrasonic cleaning in acetone, followed by isopropanol, for 10 minutes each.

    • Dry the coupons in an oven at 60°C for 1 hour.

    • Store the cleaned coupons in a desiccator.

    • Weigh each coupon accurately using an analytical balance and record the initial weight (W_initial).

  • Solution Preparation:

    • Prepare the corrosive solution of the desired concentration.

    • Prepare a stock solution of this compound in a suitable solvent.

    • Prepare different concentrations of the inhibited corrosive solution by adding the this compound stock solution. A blank solution (without inhibitor) should also be prepared.

  • Immersion Test:

    • Immerse one coupon in each of the prepared solutions (blank and inhibited) at a constant temperature for a specified period (e.g., 24, 48, 72 hours). Ensure the coupons are fully submerged.

  • Coupon Cleaning and Final Weighing:

    • After the immersion period, retrieve the coupons.

    • Remove corrosion products according to standard procedures (e.g., ASTM G1). This may involve gentle brushing or chemical cleaning with an inhibited acid.

    • Rinse the coupons with deionized water and then with acetone.

    • Dry the coupons thoroughly in an oven.

    • Weigh each coupon and record the final weight (W_final).

  • Calculations:

    • Corrosion Rate (CR) in mm/year: CR = (8.76 x 10⁴ x ΔW) / (A x T x D) where: ΔW = Weight loss (W_initial - W_final) in grams A = Surface area of the coupon in cm² T = Immersion time in hours D = Density of the metal in g/cm³

    • Inhibition Efficiency (IE %): IE % = [(CR_blank - CR_inhibitor) / CR_blank] x 100 where: CR_blank = Corrosion rate in the uninhibited solution CR_inhibitor = Corrosion rate in the inhibited solution

Potentiodynamic Polarization

This electrochemical technique measures the current response of a metal to a controlled change in potential, providing insights into the corrosion kinetics.

4.2.1. Materials and Equipment

  • Potentiostat/Galvanostat.

  • Three-electrode electrochemical cell (working electrode: metal sample; reference electrode: e.g., Ag/AgCl; counter electrode: e.g., platinum mesh).

  • Metal sample for the working electrode.

  • Corrosive and inhibited solutions as prepared for the weight loss method.

4.2.2. Protocol

  • Electrode Preparation:

    • Prepare the working electrode by mounting the metal sample in an appropriate holder, exposing a known surface area.

    • Polish and clean the exposed surface as described in the weight loss protocol.

  • Electrochemical Measurement:

    • Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode.

    • Fill the cell with the test solution (blank or inhibited).

    • Allow the system to stabilize by monitoring the open-circuit potential (OCP) until it reaches a steady state (typically 30-60 minutes).

    • Perform the potentiodynamic polarization scan, typically from -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 0.167 mV/s).

  • Data Analysis:

    • Plot the resulting potential versus the logarithm of the current density (Tafel plot).

    • Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).

    • Inhibition Efficiency (IE %): IE % = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] x 100 where: i_corr_blank = Corrosion current density in the uninhibited solution i_corr_inhibitor = Corrosion current density in the inhibited solution

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the protective film formed by the inhibitor.

4.3.1. Materials and Equipment

  • Potentiostat/Galvanostat with a frequency response analyzer.

  • Three-electrode electrochemical cell and electrodes as for potentiodynamic polarization.

4.3.2. Protocol

  • Cell and Electrode Setup:

    • Prepare the cell and electrodes as for the potentiodynamic polarization experiment.

  • EIS Measurement:

    • Allow the system to stabilize at the OCP.

    • Apply a small amplitude sinusoidal AC potential (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).[7]

    • Record the impedance data.

  • Data Analysis:

    • Plot the impedance data as a Nyquist plot (imaginary impedance vs. real impedance).

    • The diameter of the semicircle in the Nyquist plot is related to the charge transfer resistance (R_ct). A larger diameter indicates better corrosion resistance.

    • Model the data using an appropriate equivalent electrical circuit to quantify the solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl).

    • Inhibition Efficiency (IE %): IE % = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] x 100 where: R_ct_blank = Charge transfer resistance in the uninhibited solution R_ct_inhibitor = Charge transfer resistance in the inhibited solution

Visualizations

The following diagrams illustrate the experimental workflows and the proposed mechanism of corrosion inhibition by this compound.

Experimental_Workflow_Weight_Loss cluster_prep Coupon Preparation cluster_test Immersion Test cluster_eval Evaluation prep1 Measure Dimensions prep2 Polish Surface prep1->prep2 prep3 Degrease & Clean prep2->prep3 prep4 Dry & Weigh (W_initial) prep3->prep4 test1 Prepare Corrosive & Inhibited Solutions test2 Immerse Coupons (Constant T, Timed) test1->test2 eval1 Retrieve & Clean Coupons test2->eval1 eval2 Dry & Weigh (W_final) eval1->eval2 eval3 Calculate Corrosion Rate & IE% eval2->eval3

Caption: Workflow for Weight Loss Corrosion Testing.

Experimental_Workflow_Electrochemical cluster_prep Electrode Preparation cluster_cell Cell Assembly cluster_measurement Electrochemical Measurement cluster_analysis Data Analysis prep1 Mount Metal Sample prep2 Polish & Clean Surface prep1->prep2 cell1 Assemble 3-Electrode Cell cell2 Add Test Solution cell1->cell2 cell3 Stabilize at OCP cell2->cell3 pol Potentiodynamic Polarization Scan cell3->pol eis EIS Measurement cell3->eis anal_pol Tafel Extrapolation (i_corr) pol->anal_pol anal_eis Nyquist Plot & EEC Fitting (R_ct) eis->anal_eis anal_ie Calculate IE% anal_pol->anal_ie anal_eis->anal_ie

Caption: Workflow for Electrochemical Corrosion Testing.

Caption: Mechanism of Corrosion Inhibition by this compound.

References

Application Notes and Protocols for Investigating Oleoyl Sarcosine as a Novel Cryoprotectant in Protein Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The use of oleoyl sarcosine as a dedicated cryoprotectant in protein crystallography is a novel concept and is not yet established in published literature. The following application notes and protocols are intended to serve as a comprehensive guide for researchers interested in exploring its potential. The methodologies provided are based on established principles of cryocrystallography and the known physicochemical properties of this compound as an amphiphilic molecule. All protocols should be considered as a starting point for research and development, and optimization will be required for specific protein targets.

Introduction: The Rationale for this compound as a Potential Cryoprotectant

Cryocrystallography is an essential technique for mitigating radiation damage during X-ray diffraction data collection from macromolecular crystals.[1][2] This involves flash-cooling the crystals to cryogenic temperatures (around 100 K) in the presence of a cryoprotectant to prevent the formation of damaging crystalline ice.[1][3] Commonly used cryoprotectants include glycerol, ethylene glycol, polyethylene glycols (PEGs), and various sugars.[2][4]

This compound is an N-acyl amino acid, an amphiphilic molecule with a hydrophilic sarcosine head group and a long hydrophobic oleoyl tail. While primarily known for its use as a surfactant and emulsifier, its chemical structure suggests potential cryoprotective properties.[5] Amphiphilic molecules can interact with both the protein surface and the surrounding solvent, which could offer a unique mechanism for cryoprotection, particularly for membrane proteins or proteins prone to aggregation. The exploration of novel cryoprotectants is crucial for advancing the field, especially for challenging crystallization projects.

Potential Mechanisms of Cryoprotection by this compound

Based on its structure, this compound might confer cryoprotection through several mechanisms:

  • Vitrification Enhancement: Like traditional cryoprotectants, it may interfere with the hydrogen-bonding network of water, preventing the formation of ice crystals and promoting the formation of a vitreous, glass-like state upon rapid cooling.

  • Surface Interaction and Stabilization: Its amphiphilic nature could allow it to interact with hydrophobic patches on the protein surface, potentially stabilizing the protein structure during the stresses of cooling and preventing aggregation. For membrane proteins, it might mimic the lipidic environment, providing stability.

  • Detergent-like Properties: For crystals of membrane proteins or proteins with aggregation issues, this compound's detergent properties could be beneficial in maintaining protein solubility and crystal integrity during the cryoprotection process.

Quantitative Data: Comparison of Common Cryoprotectants

Since no direct data exists for this compound as a cryoprotectant, the following table summarizes the typical working concentrations for established cryoprotectants. This serves as a baseline for designing experiments with this compound.

CryoprotectantTypical Concentration Range (% v/v or w/v)Molecular Weight ( g/mol )Notes
Glycerol20-35% (v/v)92.09A gentle and widely used cryoprotectant.[4] Can sometimes increase protein solubility, which may be detrimental to crystal stability.
Ethylene Glycol20-35% (v/v)62.07Has lower viscosity than glycerol, which can facilitate faster diffusion into the crystal.
PEG 40020-40% (v/v)380-420Often used when PEGs are part of the crystallization condition.
Sucrose20-30% (w/v)342.30A gentle cryoprotectant, suitable for sensitive crystals.
This compound (Hypothetical) 1-10% (w/v) (to be determined) 353.54 Starting concentrations should be low due to its surfactant properties. Test a wide range to find the optimal concentration that provides cryoprotection without disrupting the crystal.

Experimental Protocols

The following protocols are designed as a starting point for evaluating this compound as a cryoprotectant.

Protocol 1: Determining the Minimum Cryoprotective Concentration of this compound

Objective: To find the lowest concentration of this compound that prevents ice formation in the crystallization mother liquor.

Materials:

  • Crystallization mother liquor (or a solution mimicking its composition).

  • Stock solution of this compound (e.g., 20% w/v in a suitable solvent like water or a buffer).

  • Cryo-loops.

  • Liquid nitrogen.

  • Microscope with a polarizing filter.

Methodology:

  • Prepare a series of dilutions of this compound in the mother liquor. Suggested concentrations to test: 1%, 2%, 5%, 10%, 15%, and 20% (w/v).

  • For each concentration, place a small drop (1-2 µL) of the solution on a cryo-loop.

  • Plunge the loop rapidly into liquid nitrogen.

  • Visually inspect the frozen drop under a microscope. A clear, transparent bead indicates successful vitrification. A cloudy, opaque, or crystalline appearance signifies ice formation.

  • The lowest concentration that consistently produces a clear, vitrified bead is the minimum cryoprotective concentration.

Protocol 2: Cryoprotection of Protein Crystals with this compound

Objective: To assess the effectiveness of this compound in cryoprotecting protein crystals for X-ray diffraction data collection.

Materials:

  • Protein crystals in their growth drops.

  • Cryoprotectant solutions of this compound at and slightly above the determined minimum cryoprotective concentration, prepared in the mother liquor.

  • Cryo-loops of appropriate size.

  • Micromanipulation tools for crystal handling.

  • Liquid nitrogen.

  • In-house X-ray source or synchrotron beamline access.

Methodology:

  • Direct Soaking: a. Prepare a 10-20 µL drop of the this compound cryoprotectant solution. b. Using a cryo-loop slightly larger than the crystal, carefully transfer a crystal from its growth drop into the cryoprotectant drop. c. Allow the crystal to soak for a short period (e.g., 10-30 seconds). Observe the crystal for any signs of cracking or dissolution. d. After soaking, remove the crystal with the loop, wick away any excess liquid, and immediately plunge it into liquid nitrogen.

  • Stepwise Soaking (for sensitive crystals): a. If crystals are sensitive to osmotic shock, a gradual increase in cryoprotectant concentration is recommended. b. Prepare a series of cryoprotectant solutions with increasing concentrations of this compound (e.g., 2%, 4%, 6%, 8%, 10%). c. Sequentially transfer the crystal through these drops, soaking for 10-20 seconds in each, before plunging into liquid nitrogen from the final, highest concentration.

  • Diffraction Data Collection and Analysis: a. Mount the frozen crystal on the goniometer of the diffractometer. b. Collect a diffraction image or a short data set. c. Analyze the diffraction pattern for the presence of ice rings, which appear as sharp, powdery rings and indicate incomplete cryoprotection. d. Assess the diffraction quality by examining the resolution limit, spot shape, and mosaicity. e. Compare these metrics to crystals cryoprotected with a standard cryoprotectant (e.g., 25% glycerol) and to un-cryoprotected (if possible) or poorly cryoprotected crystals.

Visualizations

Workflow for Screening a Novel Cryoprotectant

Cryoprotectant_Screening_Workflow Workflow for Screening this compound as a Cryoprotectant cluster_0 Preparation cluster_1 Vitrification Test cluster_2 Crystal Soaking & Freezing cluster_3 Data Collection & Analysis prep_mother_liquor Prepare Artificial Mother Liquor create_dilutions Create Serial Dilutions (1-20% w/v) prep_mother_liquor->create_dilutions prep_oleoyl_stock Prepare this compound Stock Solution prep_oleoyl_stock->create_dilutions loop_and_plunge Loop and Plunge into LN2 create_dilutions->loop_and_plunge observe Observe for Ice Formation loop_and_plunge->observe min_conc Determine Minimum Cryoprotective Concentration observe->min_conc soak_crystal Soak Crystal in Cryoprotectant (Direct or Stepwise) min_conc->soak_crystal Use optimal concentration freeze_crystal Flash-Cool in LN2 soak_crystal->freeze_crystal collect_diffraction Collect Diffraction Data freeze_crystal->collect_diffraction analyze_data Analyze for Ice Rings, Resolution, Mosaicity collect_diffraction->analyze_data compare Compare with Standard Cryoprotectant analyze_data->compare

Caption: Workflow for screening this compound as a cryoprotectant.

Decision Tree for Cryoprotection Strategy

Cryoprotection_Decision_Tree Decision Tree for Applying this compound start Crystal Ready for Cryoprotection check_sensitivity Is the crystal sensitive to osmotic shock? start->check_sensitivity direct_soak Perform Direct Soaking check_sensitivity->direct_soak No stepwise_soak Perform Stepwise Soaking check_sensitivity->stepwise_soak Yes check_dissolution Does the crystal show signs of dissolution or cracking? direct_soak->check_dissolution stepwise_soak->check_dissolution proceed_to_freeze Proceed to Flash-Cooling check_dissolution->proceed_to_freeze No adjust_protocol Adjust Protocol: - Lower concentration - Shorter soak time - Try different additive check_dissolution->adjust_protocol Yes adjust_protocol->start Re-attempt

Caption: Decision tree for cryoprotection strategy with this compound.

Troubleshooting and Considerations

  • Crystal Cracking or Dissolving: This may indicate that the concentration of this compound is too high, or that its detergent properties are disrupting the crystal lattice. Try lowering the concentration, reducing the soaking time, or using a stepwise soaking protocol.

  • High Mosaicity: If diffraction spots are smeared, it could be due to stress induced during freezing. This might be improved by optimizing the soaking time and concentration.

  • Ice Rings: If ice rings are present, the concentration of this compound is insufficient for cryoprotection. Increase the concentration in small increments.

  • Phase Separation: this compound has limited water solubility and may form micelles or other phases at higher concentrations. This could affect cryoprotection and should be monitored visually.

  • pH Sensitivity: The charge of the sarcosine headgroup is pH-dependent. Ensure the pH of the cryoprotectant solution is compatible with the crystallization conditions and protein stability.

Conclusion

While the use of this compound as a cryoprotectant for protein crystallography is still in the exploratory stage, its unique amphiphilic properties make it a candidate worth investigating, particularly for challenging protein systems. The protocols and guidelines presented here provide a systematic framework for researchers to evaluate its potential. Careful optimization and comparison with established cryoprotectants will be essential to determine its efficacy and ideal applications in structural biology and drug development.

References

Quantitative Analysis of Oleoyl Sarcosine in Biological Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleoyl sarcosine, an N-acyl amino acid (NAAA), belongs to a class of lipid signaling molecules gaining significant attention in biomedical research. These endogenous compounds are involved in diverse physiological processes, and their quantification in biological matrices is crucial for understanding their roles in health and disease, as well as for pharmacokinetic studies in drug development. This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound in biological samples, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the gold standard for sensitive and specific quantification. While a specific validated method for this compound is not widely published, this guide adapts robust methodologies developed for structurally similar N-acyl amino acids, such as N-oleoyl glycine and N-oleoyl alanine.[1]

Analytical Techniques Overview

The quantification of this compound in complex biological matrices such as plasma, serum, and tissue homogenates presents analytical challenges due to its low endogenous concentrations and the presence of interfering substances. The primary techniques employed for the analysis of N-acyl amino acids are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

  • LC-MS/MS: This is the preferred method for quantifying this compound and other NAAAs due to its high sensitivity, specificity, and suitability for analyzing non-volatile and thermally labile molecules without the need for derivatization.[1] By employing techniques like Multiple Reaction Monitoring (MRM), LC-MS/MS allows for the precise detection and quantification of the target analyte even in complex mixtures.

  • GC-MS: While a powerful technique for the analysis of volatile compounds, GC-MS analysis of NAAAs like this compound requires a derivatization step to increase their volatility and thermal stability.[2][3] This adds complexity to the sample preparation process and may introduce variability. Common derivatization methods include silylation.[2]

Quantitative Data Summary

The following table summarizes representative quantitative data from validated LC-MS/MS methods for closely related N-oleoyl amino acids. These values can serve as a benchmark for the development and validation of an assay for this compound.

ParameterN-oleoyl glycine[1]N-oleoyl alanine[1][4]Sarcosine (derivatized)[5]
**Linearity (R²) **>0.99>0.990.999
Limit of Detection (LOD) Not ReportedNot Reported8.9 ng/mL
Lower Limit of Quantification (LLOQ) 0.6 pmol0.06 pmolNot Reported
Intra-day Precision (%RSD) <15%<15%<4.8%
Inter-day Precision (%RSD) <15%<15%<4.8%
Recovery >90%>90%Not Reported

Signaling Pathways of N-Acyl Amino Acids

N-acyl amino acids, including this compound, are known to interact with various cellular targets, including G protein-coupled receptors (GPCRs), to elicit their biological effects. The following diagram illustrates a proposed signaling pathway for NAAAs.

NAA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Oleoyl_Sarcosine This compound (N-Acyl Amino Acid) GPCR GPCR (e.g., GPR55, GPR18, GPR92) Oleoyl_Sarcosine->GPCR Binding & Activation G_Protein G Protein (Gα, Gβγ) GPCR->G_Protein Activation Effector Effector Enzyme (e.g., PLC, AC) G_Protein->Effector Modulation Second_Messenger Second Messengers (e.g., IP3, DAG, cAMP) Effector->Second_Messenger Production Downstream Downstream Signaling (Ca2+ release, PKC activation, Gene expression changes) Second_Messenger->Downstream Activation

Proposed signaling pathway for N-Acyl Amino Acids.

Experimental Workflow

The general workflow for the quantification of this compound in biological samples involves sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental_Workflow Sample Biological Sample (Plasma, Brain Tissue) Preparation Sample Preparation (LLE or SPE) Sample->Preparation Extraction LC LC Separation (Reversed-Phase) Preparation->LC Injection MS MS/MS Detection (MRM) LC->MS Ionization Quantification Data Analysis & Quantification MS->Quantification Data Acquisition

Experimental workflow for this compound quantification.

Application Note 1: Quantification of this compound in Plasma by LC-MS/MS

This application note details a method for the sensitive and specific quantification of this compound in plasma samples. The methodology is adapted from a validated protocol for N-oleoyl alanine.[4]

Sample Preparation (Liquid-Liquid Extraction)
  • Materials:

    • Plasma samples

    • Internal Standard (ISTD): A stable isotope-labeled this compound (e.g., this compound-d3) is highly recommended. If unavailable, a structurally similar N-acyl amino acid with a different mass, such as N-heptadecanoyl sarcosine, can be considered.

    • Methanol (LC-MS grade)

    • Chloroform (LC-MS grade)

    • Water (LC-MS grade)

    • Vortex mixer

    • Centrifuge

  • Protocol:

    • Thaw plasma samples on ice.

    • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

    • Add 10 µL of the internal standard solution.

    • Add 400 µL of ice-cold methanol to precipitate proteins.

    • Vortex for 30 seconds.

    • Add 800 µL of chloroform and vortex for 1 minute.

    • Add 200 µL of water and vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C to separate the phases.

    • Carefully collect the lower organic layer into a clean tube.

    • Dry the organic extract under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions (Adapted from N-oleoyl alanine method)[4]
  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A suitable gradient starting with a higher percentage of Mobile Phase A and ramping up to a high percentage of Mobile Phase B to elute the lipophilic this compound.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI), negative mode

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: These need to be optimized by infusing a standard solution of this compound and the internal standard. A hypothetical transition for this compound (M.W. 353.5 g/mol )[6] would be the precursor ion [M-H]⁻ at m/z 352.3 and a characteristic product ion.

Method Validation

The method should be validated according to standard bioanalytical guidelines, assessing linearity, accuracy, precision, selectivity, recovery, and matrix effects.

Application Note 2: Quantification of this compound in Brain Tissue by LC-MS/MS

This protocol outlines the extraction and quantification of this compound from brain tissue, a more complex matrix than plasma. The procedure is adapted from a method for N-oleoyl alanine in brain tissue.[1]

Sample Preparation
  • Materials:

    • Brain tissue samples

    • Internal Standard (ISTD)

    • Homogenization buffer (e.g., PBS)

    • Chloroform:Methanol (2:1, v/v)

    • 0.9% NaCl solution

    • Tissue homogenizer

    • Centrifuge

  • Protocol:

    • Weigh a frozen piece of brain tissue (approx. 50 mg).

    • Add 1 mL of ice-cold homogenization buffer and homogenize the tissue thoroughly.

    • Take a 100 µL aliquot of the homogenate.

    • Add 10 µL of the internal standard solution.

    • Add 1 mL of Chloroform:Methanol (2:1).

    • Add 200 µL of 0.9% NaCl solution.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3,000 x g for 15 minutes at 4°C.

    • Collect the lower organic phase.

    • Dry the extract under nitrogen.

    • Reconstitute in the initial mobile phase for analysis.

LC-MS/MS Conditions

The LC-MS/MS conditions would be similar to those described for plasma analysis, with potential adjustments to the gradient to account for any matrix differences.

Protocol: GC-MS Analysis of this compound (with Derivatization)

While LC-MS/MS is the preferred method, GC-MS can be an alternative. This requires derivatization to make this compound volatile.

Sample Preparation and Derivatization
  • Extract this compound from the biological sample using the liquid-liquid extraction protocols described above.

  • After drying the extract, perform a silylation reaction. A common reagent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[2]

  • Add 50 µL of BSTFA + 1% TMCS and 50 µL of a suitable solvent (e.g., acetonitrile) to the dried extract.

  • Cap the vial tightly and heat at 70-80°C for 30-60 minutes.

  • Cool the sample to room temperature before injection into the GC-MS.

GC-MS Conditions
  • Column: A non-polar capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Injection: Splitless mode.

  • Temperature Program: A temperature gradient starting at a lower temperature (e.g., 150°C) and ramping up to a higher temperature (e.g., 300°C) to elute the derivatized analyte.

  • Mass Spectrometer: Electron Ionization (EI) source, scanning a suitable mass range to detect the characteristic fragments of the derivatized this compound.

Note: The exact derivatization and GC-MS conditions will require optimization for this compound.

Conclusion

References

Troubleshooting & Optimization

Technical Support Center: Removal of Oleoyl Sarcosine from Protein Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on how to effectively remove Oleoyl sarcosine from protein samples following solubilization.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in protein sample preparation?

This compound is a mild anionic surfactant.[1][2][3] It is utilized in protein research for its ability to solubilize proteins, particularly membrane proteins, by disrupting lipid-protein and protein-protein interactions. Its chemical stability, even at high pH values, makes it a versatile detergent for various applications.[1][2]

Q2: Why do I need to remove this compound from my protein sample?

The presence of detergents like this compound can interfere with downstream applications such as:

  • Mass Spectrometry: Detergents can suppress ionization and create interfering peaks.

  • Functional Assays: Detergents can denature proteins or interfere with biological interactions.

  • Structural Biology Techniques (e.g., X-ray crystallography, NMR): Detergents can hinder crystal formation and affect spectral quality.

  • Immunological Assays (e.g., ELISA): Detergents can disrupt antibody-antigen binding.

Q3: What are the key properties of this compound to consider for its removal?

Key properties of this compound include:

PropertyValue/DescriptionSource
Chemical Formula C₂₁H₃₉NO₃[2]
Molar Mass 353.547 g/mol [2]
Solubility Sparsely soluble in water; soluble in alkaline solutions and many organic solvents.[1][2][3]
Type Anionic surfactant[1][2]
Critical Micelle Concentration (CMC) The exact CMC for this compound is not readily available in the literature. However, for a similar N-acyl sarcosine, N-lauroylsarcosine (Sarkosyl), the CMC is approximately 15 mM. The longer, unsaturated oleoyl chain in this compound likely results in a lower CMC.

Q4: Which methods are suitable for removing this compound?

Several methods can be employed to remove this compound. The choice of method depends on the properties of your protein, the concentration of the detergent, and the required final purity of your sample. Suitable methods include:

  • Dialysis

  • Size Exclusion Chromatography (SEC)

  • Affinity Chromatography (Detergent Removal Resins)

  • Ion-Exchange Chromatography

  • Protein Precipitation

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Protein precipitation during detergent removal. The concentration of this compound has fallen below the level required to keep the protein soluble.1. Optimize the removal rate: For dialysis, use a stepwise reduction in detergent concentration in the dialysis buffer. 2. Add a non-interfering stabilizing agent: Consider adding a low concentration of a non-ionic detergent with a high CMC (e.g., octyl glucoside) or other stabilizing agents like glycerol to the buffer. 3. Choose a milder removal method: Affinity chromatography using detergent removal resins can sometimes be gentler than precipitation methods.
Low protein recovery after removal procedure. 1. The protein has precipitated and been lost. 2. The protein has adsorbed to the chromatography resin or dialysis membrane.1. Address the precipitation issue as described above. 2. For chromatography: Pre-treat the column with a blocking agent like bovine serum albumin (BSA) if your downstream application allows. 3. For dialysis: Use a dialysis membrane with a low protein binding capacity.
Residual detergent detected in the final sample. The chosen removal method is not efficient enough for the initial detergent concentration or the specific properties of this compound.1. Increase the efficiency of the current method: For dialysis, increase the number of buffer changes and the total dialysis time. For SEC, use a longer column or a slower flow rate. 2. Combine methods: For example, perform an initial dialysis followed by a final cleanup step with a detergent removal spin column.
Protein is inactive after detergent removal. The removal process or the absence of detergent has led to protein denaturation or misfolding.1. Screen different removal methods to find the one that best preserves activity. 2. Consider if a minimal amount of a non-interfering detergent is required to maintain protein structure and function.

Experimental Protocols

Dialysis

Dialysis is a widely used and gentle method for removing small molecules like detergent monomers from a protein solution. It is most effective when the detergent concentration is above its Critical Micelle Concentration (CMC), as it relies on the diffusion of free detergent monomers across a semi-permeable membrane.

Methodology:

  • Select a Dialysis Membrane: Choose a dialysis membrane with a molecular weight cut-off (MWCO) that is at least 10 times smaller than the molecular weight of your protein of interest but large enough to allow the passage of this compound monomers (MW: 353.547 g/mol ). A 10 kDa MWCO is often a suitable starting point for many proteins.

  • Prepare the Dialysis Buffer: Use a buffer in which your protein is stable. To avoid protein precipitation, it is recommended to perform a stepwise dialysis, gradually reducing the concentration of this compound in the buffer. For example:

    • Buffer 1: Same buffer as the sample, containing this compound at a concentration just below its estimated CMC.

    • Buffer 2: Buffer with 50% of the this compound concentration of Buffer 1.

    • Buffer 3: Buffer with no detergent.

  • Perform Dialysis:

    • Load the protein sample into the dialysis tubing or cassette.

    • Place the sealed tubing/cassette in a beaker with a large volume of the first dialysis buffer (at least 200 times the sample volume).

    • Stir the buffer gently at 4°C.

    • Allow dialysis to proceed for 4-6 hours.

    • Change the buffer to the next in the series and repeat the process. Perform at least three buffer changes with the final detergent-free buffer.

Size Exclusion Chromatography (SEC)

SEC separates molecules based on their size. It can be effective for removing detergent micelles and monomers from larger protein molecules.

Methodology:

  • Select a Resin: Choose a size exclusion resin with a fractionation range appropriate for your protein. The goal is to have the protein elute in the void volume while the smaller detergent micelles and monomers are included in the resin pores and elute later.

  • Equilibrate the Column: Equilibrate the SEC column with at least two column volumes of a detergent-free buffer in which your protein is stable.

  • Apply the Sample: Load your protein-detergent sample onto the column. The sample volume should be a small fraction of the total column volume (typically 1-5%) for optimal resolution.

  • Elute and Collect Fractions: Elute the column with the detergent-free buffer and collect fractions.

  • Analyze Fractions: Monitor the protein elution using UV absorbance at 280 nm. Analyze the collected fractions for protein content and activity, and for residual detergent if necessary.

Affinity Chromatography (Detergent Removal Resins)

Specialized affinity resins are designed to bind and remove detergents from aqueous solutions. These are often available in convenient spin-column formats for rapid and efficient detergent removal.

Methodology:

  • Prepare the Resin: Resuspend the detergent removal resin in its storage buffer.

  • Pack the Column: Add the resin slurry to a spin column and centrifuge to pack the resin and remove the storage buffer.

  • Equilibrate the Resin: Wash the resin by adding a detergent-free buffer compatible with your protein and centrifuging. Repeat this step 2-3 times.

  • Apply the Sample: Add your protein-detergent sample to the equilibrated resin.

  • Incubate: Gently mix or incubate the sample with the resin for the time recommended by the manufacturer (typically a few minutes at room temperature).

  • Elute the Protein: Place the column in a clean collection tube and centrifuge to collect the detergent-free protein sample.

Visualizations

Logical Flow for Method Selection

Caption: Decision tree for selecting a suitable method for this compound removal.

Experimental Workflow for Dialysis-Based Detergent Removal

DialysisWorkflow cluster_prep Preparation cluster_dialysis Dialysis Steps cluster_analysis Analysis SamplePrep Protein Sample in This compound Dialysis1 Dialysis vs Buffer 1 (Low Detergent) SamplePrep->Dialysis1 MembranePrep Select & Prepare Dialysis Membrane MembranePrep->Dialysis1 BufferPrep Prepare Dialysis Buffers (Stepwise Detergent Reduction) BufferPrep->Dialysis1 Dialysis2 Dialysis vs Buffer 2 (Lower Detergent) Dialysis1->Dialysis2 Dialysis3 Dialysis vs Buffer 3 (Detergent-Free) Dialysis2->Dialysis3 FinalSample Detergent-Free Protein Sample Dialysis3->FinalSample QC Quality Control (e.g., Protein Concentration, Activity Assay) FinalSample->QC

Caption: Step-by-step workflow for removing this compound using dialysis.

References

Technical Support Center: Oleoyl Sarcosine in Biological Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Oleoyl sarcosine in biological buffers during their experiments.

Frequently Asked Questions (FAQs)

1. What is this compound and why is it used in biological research?

This compound is an amphiphilic molecule, meaning it has both a water-loving (hydrophilic) head group (N-methylglycine or sarcosine) and a water-fearing (hydrophobic) tail (oleic acid).[1][2][3] This structure allows it to act as a mild anionic surfactant. In biological research, it is often used for applications such as solubilizing membrane proteins, as a component in cell lysis buffers for RNA extraction, and as a stabilizer in various formulations.[1]

2. Why does this compound precipitate in my biological buffer?

Precipitation of this compound can occur due to several factors related to its physicochemical properties and the composition of the buffer:

  • pH: this compound is a weak acid with a predicted pKa of approximately 3.62.[4] At pH values close to or below its pKa, the molecule is protonated and less soluble in aqueous solutions, leading to precipitation. Its solubility significantly increases in alkaline conditions where it is deprotonated.[1][2][3][5][6][7]

  • Divalent Cations: The presence of divalent cations, such as calcium (Ca²⁺) and magnesium (Mg²⁺), which are common components of biological buffers and cell culture media, can lead to the precipitation of anionic surfactants like this compound.

  • Concentration: If the concentration of this compound exceeds its solubility limit in the specific buffer and temperature conditions, it will precipitate.

  • Temperature: Temperature can influence the solubility of surfactants. While the exact effect on this compound is not well-documented in the search results, for some related compounds, solubility can either increase or decrease with temperature.

3. What is the solubility of this compound in common biological buffers?

4. What is the Critical Micelle Concentration (CMC) of this compound?

The Critical Micelle Concentration (CMC) is the concentration above which surfactant molecules aggregate to form micelles. While the exact CMC of this compound in various biological buffers is not specified in the provided search results, it is a crucial parameter to consider, as its behavior in solution changes above this concentration.

Troubleshooting Guide

This guide provides a step-by-step approach to troubleshoot and prevent this compound precipitation.

Issue: this compound is precipitating out of my buffer solution.

Troubleshooting Workflow

Troubleshooting_Workflow start Precipitation Observed check_ph Check Buffer pH start->check_ph is_ph_low Is pH < 7.0? check_ph->is_ph_low increase_ph Increase pH to > 7.5 (e.g., with 1M NaOH) is_ph_low->increase_ph Yes check_cations Check for Divalent Cations (Ca²⁺, Mg²⁺) is_ph_low->check_cations No final_check Precipitation Resolved? increase_ph->final_check has_cations Are divalent cations present? check_cations->has_cations use_chelator Add a chelating agent (e.g., EDTA) has_cations->use_chelator Yes check_concentration Review this compound Concentration has_cations->check_concentration No consider_alternative_buffer Consider a cation-free buffer use_chelator->consider_alternative_buffer consider_alternative_buffer->final_check is_conc_high Is concentration too high? check_concentration->is_conc_high decrease_concentration Decrease concentration is_conc_high->decrease_concentration Yes check_temperature Check Solution Temperature is_conc_high->check_temperature No decrease_concentration->final_check is_temp_low Is temperature low? check_temperature->is_temp_low gentle_warming Gently warm the solution (e.g., to 37°C) is_temp_low->gentle_warming Yes prepare_stock Prepare a concentrated stock in an organic solvent or alkaline buffer is_temp_low->prepare_stock No sonicate Briefly sonicate gentle_warming->sonicate sonicate->final_check prepare_stock->final_check success Success! final_check->success Yes contact_support Contact Technical Support final_check->contact_support No

References

Oleoyl sarcosine interference with Bradford or BCA protein assays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with oleoyl sarcosine in Bradford or BCA protein assays. Find troubleshooting tips, frequently asked questions, and detailed protocols to ensure accurate protein quantification in the presence of this surfactant.

Frequently Asked Questions (FAQs)

Q1: Does this compound interfere with the Bradford protein assay?

A1: Yes, this compound, as a surfactant, is expected to interfere with the Bradford protein assay. Detergents can interact with the Coomassie dye, leading to precipitation, shifts in pH, and altered assay linearity, which can result in inaccurate protein measurements.[1][2][3]

Q2: How does this compound affect the BCA protein assay?

A2: The BCA assay is generally more tolerant to the presence of detergents like this compound compared to the Bradford assay.[4] However, interference can still occur, potentially leading to an overestimation of the protein concentration, especially at high concentrations of the surfactant.[5]

Q3: What is the chemical basis for this compound's interference?

A3: In the Bradford assay, the anionic nature of this compound can interfere with the binding of the Coomassie dye to proteins, which primarily interacts with basic and aromatic amino acid residues.[3] In the BCA assay, while more robust, high concentrations of surfactants can still affect the copper chelation and the subsequent colorimetric reaction.[4][5]

Q4: Are there protein assays that are compatible with this compound?

A4: While the BCA assay offers better compatibility than the Bradford assay, some commercially available detergent-compatible protein assays, such as the Bio-Rad DC™ Protein Assay or the ThermoFisher Pierce Detergent Compatible Bradford Assay Kit, are specifically formulated to work in the presence of surfactants.[6] It is advisable to consult the manufacturer's compatibility charts for these kits.

Q5: Can I simply dilute my sample to reduce this compound interference?

A5: Dilution is a viable and often the simplest method to reduce the concentration of an interfering substance to a non-interfering level.[7][8] However, this is only feasible if the protein concentration in your sample is high enough to remain within the detection range of the assay after dilution.

Troubleshooting Guide

If you suspect that this compound is interfering with your protein assay, follow this troubleshooting guide to mitigate the issue and obtain more accurate results.

Initial Assessment
  • Run a Buffer Control: Prepare a blank sample containing the same concentration of this compound as your protein sample, but without any protein. If this blank shows a significant absorbance reading, it confirms interference.

  • Spike Recovery Test: Add a known amount of a standard protein (like BSA) to your sample buffer containing this compound. If the measured concentration is significantly different from the expected concentration, this also indicates interference.

Mitigation Strategies

If interference is confirmed, consider one of the following strategies:

  • Sample Dilution: If your protein concentration is sufficiently high, dilute your sample in a compatible buffer to lower the this compound concentration to a non-interfering level.[7][8]

  • Protein Precipitation: Use a method like trichloroacetic acid (TCA) precipitation to separate the protein from the interfering surfactant.[1][8]

  • Dialysis: For larger sample volumes, dialysis can be used to remove small molecules like surfactants while retaining the larger protein molecules.[7][9]

  • Use a Detergent-Compatible Assay: Switch to a commercially available protein assay kit that is specifically designed to be compatible with detergents.[6]

Quantitative Data on Surfactant Interference

Surfactant TypeExampleBradford Assay CompatibilityBCA Assay Compatibility
Anionic Sodium Dodecyl Sulfate (SDS), this compoundLow (Significant interference)Moderate (Compatible up to ~1-5%)[8]
Non-ionic Triton X-100, Tween 20Low to Moderate (Interference varies)High (Generally compatible up to ~5%)[4][8]
Zwitterionic CHAPSLow (Significant interference)Moderate (Compatible up to ~1%)

Experimental Protocols

Trichloroacetic Acid (TCA) Protein Precipitation

This protocol is effective for removing interfering substances from protein samples.[10]

Materials:

  • Microcentrifuge tubes

  • Deionized water

  • 0.15% (w/v) sodium deoxycholate solution

  • 72% (w/v) Trichloroacetic acid (TCA) solution

  • Acetone, ice-cold

Procedure:

  • Pipette 50 µL of your protein sample into a microcentrifuge tube.

  • Add 450 µL of deionized water.

  • Add 100 µL of the 0.15% sodium deoxycholate solution and mix.

  • Add 100 µL of the 72% TCA solution and let the mixture stand at room temperature for 10 minutes.

  • Vortex the tube and then centrifuge at 10,000 x g for 10 minutes in a microcentrifuge.

  • Carefully aspirate and discard the supernatant without disturbing the protein pellet.

  • To wash the pellet, add 500 µL of ice-cold acetone and vortex.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Discard the acetone and allow the pellet to air-dry for 10-15 minutes.

  • Resuspend the protein pellet in a buffer that is compatible with your downstream protein assay.

Dialysis for Surfactant Removal

This protocol is suitable for removing small molecules like this compound from protein samples.[7][9][11]

Materials:

  • Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO), typically 10 kDa for most proteins.

  • Dialysis buffer (a buffer compatible with your protein and downstream application, without the interfering surfactant).

  • A large beaker or container.

  • Stir plate and stir bar (optional, but recommended).

Procedure:

  • Prepare the dialysis membrane according to the manufacturer's instructions (this may involve pre-wetting).

  • Load your protein sample into the dialysis tubing or cassette, ensuring no air bubbles are trapped.

  • Place the sealed tubing/cassette into a beaker containing a large volume of dialysis buffer (at least 200 times the sample volume).[9][11]

  • Place the beaker on a stir plate with a stir bar for gentle agitation. This will increase the efficiency of dialysis.

  • Dialyze for 2-4 hours at room temperature or 4°C.

  • Change the dialysis buffer. For efficient removal, at least two to three buffer changes are recommended.[7]

  • Continue to dialyze for another 2-4 hours or overnight at 4°C.

  • After the final dialysis step, carefully remove the sample from the tubing/cassette. The protein sample is now ready for quantification.

Visualizations

InterferenceMechanism cluster_bradford Bradford Assay cluster_bca BCA Assay Bradford_Protein Protein Bradford_Complex Protein-Dye Complex (Abs @ 595nm) Bradford_Protein->Bradford_Complex Binds Bradford_Dye Coomassie Dye Bradford_Dye->Bradford_Complex Bradford_Interference Interference (Precipitation, Inaccurate Reading) Bradford_Dye->Bradford_Interference Interacts with Bradford_Sarcosine This compound Bradford_Sarcosine->Bradford_Interference Causes BCA_Protein Protein BCA_Cu1 Cu1+ BCA_Protein->BCA_Cu1 Reduces BCA_Cu2 Cu2+ BCA_Cu2->BCA_Cu1 BCA_Complex BCA-Cu1+ Complex (Abs @ 562nm) BCA_Cu1->BCA_Complex Chelates BCA_Reagent BCA Reagent BCA_Reagent->BCA_Complex BCA_Sarcosine This compound BCA_Interference Potential Interference (Less Severe) BCA_Sarcosine->BCA_Interference May Cause

Caption: Mechanisms of this compound interference in Bradford and BCA assays.

TroubleshootingWorkflow Start Suspected Interference with this compound Test Run Buffer Control & Spike Recovery Test Start->Test Check Interference Confirmed? Test->Check Dilute Dilute Sample Check->Dilute Yes Precipitate Protein Precipitation (e.g., TCA) Check->Precipitate Yes Dialyze Dialysis Check->Dialyze Yes NewAssay Use Detergent- Compatible Assay Check->NewAssay Yes NoInterference No Significant Interference Check->NoInterference No Quantify Perform Protein Assay Dilute->Quantify Precipitate->Quantify Dialyze->Quantify NewAssay->Quantify End Accurate Quantification Quantify->End NoInterference->Quantify

Caption: Troubleshooting workflow for protein quantification in the presence of this compound.

References

Technical Support Center: Optimizing Oleoyl Sarcosine for Membrane Protein Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical support for utilizing oleoyl sarcosine in membrane protein extraction. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for membrane protein extraction?

This compound (also known as Sarkosyl O) is an anionic surfactant.[1] Like other detergents used in biochemistry, it possesses an amphiphilic structure, meaning it has both a water-loving (hydrophilic) head group and a water-fearing (hydrophobic) tail.[1] This structure allows it to disrupt the lipid bilayer of cell membranes and solubilize integral membrane proteins, forming micelles around them to keep them soluble in aqueous solutions.[][3] It is considered a mild detergent, which can be advantageous for maintaining the protein's native structure and function.[4]

Q2: What is the Critical Micelle Concentration (CMC) and why is it important?

The Critical Micelle Concentration (CMC) is the specific concentration at which detergent monomers begin to self-assemble into structures called micelles.[5][6] For effective solubilization of membrane proteins, the detergent concentration must be significantly above its CMC.[][7] Below the CMC, the detergent exists as individual molecules that are not effective at encapsulating and solubilizing membrane proteins.[6] Knowing the CMC is crucial for designing effective extraction protocols.

Q3: What is the optimal concentration of this compound for membrane protein extraction?

The optimal concentration of this compound is protein-dependent and must be determined empirically. However, a general starting point is to use a concentration that is at least two times the CMC.[] For a related compound, N-lauroylsarcosine (Sarkosyl), which is more extensively documented, concentrations between 0.5% and 2.0% (w/v) are often used for protein solubilization.[8] The ideal concentration also depends on the protein concentration, with a detergent-to-protein mass ratio of at least 4:1 often being required for efficient solubilization.[]

Q4: Can this compound be used for solubilizing inclusion bodies?

Yes, related N-acyl sarcosinates like N-lauroylsarcosine have been successfully used to solubilize proteins from inclusion bodies.[9][10] While high concentrations might be used for initial solubilization, it is often necessary to dilute the detergent for subsequent purification steps to allow for proper protein refolding.[9]

Q5: Is this compound compatible with downstream applications?

The compatibility of this compound with downstream applications depends on the specific technique. Its presence can interfere with some protein quantification assays, like the Bradford assay.[11] For applications such as affinity chromatography, it is important to maintain the detergent concentration above the CMC in all buffers to keep the protein soluble.[9] If the detergent needs to be removed, methods like dialysis can be employed, especially for detergents with a high CMC.[9]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Protein Yield Inefficient Cell Lysis: The concentration of this compound may be too low to effectively disrupt the cell membranes.Increase the concentration of this compound in the lysis buffer. Consider performing a titration experiment to find the optimal concentration.[11]
Protein Degradation: Proteases released during cell lysis can degrade the target protein.Always add a protease inhibitor cocktail to your lysis buffer immediately before use.[12]
Protein is in the Insoluble Fraction: The protein may not be fully solubilized by the current concentration of this compound.Increase the detergent-to-protein ratio. A ratio of 10:1 (w/w) may be necessary for complete solubilization.[3]
Protein Denaturation or Loss of Activity Harsh Solubilization Conditions: The concentration of this compound may be too high, leading to the stripping of essential lipids and protein denaturation.Decrease the this compound concentration, ensuring it remains above the CMC. Screen a range of concentrations to find a balance between solubilization and activity.
Incompatibility with Downstream Steps: The buffer conditions in subsequent purification steps may not be optimal for the protein-detergent complex.Ensure that all buffers used in purification steps contain this compound at a concentration above its CMC.[9]
Issues with Downstream Applications Interference with Assays: Detergents can interfere with colorimetric protein assays.Use a detergent-compatible protein assay, such as the Bicinchoninic Acid (BCA) assay, and include the same concentration of this compound in your standards.[11]
Difficulty with Detergent Removal: Residual detergent may interfere with techniques like mass spectrometry or crystallization.If detergent removal is necessary, consider dialysis or the use of detergent-adsorbing resins.

Experimental Protocols

General Protocol for Membrane Protein Extraction using this compound

This protocol provides a starting point for the solubilization of integral membrane proteins. Optimization will be required for specific proteins and cell types.

Materials:

  • Cell pellet containing the membrane protein of interest

  • Lysis Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA

  • This compound (10% w/v stock solution)

  • Protease Inhibitor Cocktail

  • Ultracentrifuge

Procedure:

  • Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Lyse the cells using an appropriate method (e.g., sonication, French press).

  • Membrane Isolation: Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to remove unlysed cells and debris.

  • Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the total membrane fraction.

  • Solubilization: Discard the supernatant. Resuspend the membrane pellet in Lysis Buffer containing the desired concentration of this compound (e.g., start with 1% w/v) and a fresh aliquot of protease inhibitor cocktail.

  • Incubate for 1-2 hours at 4°C with gentle agitation.

  • Clarification: Centrifuge at 100,000 x g for 1 hour at 4°C to pellet any insoluble material.

  • The supernatant now contains the solubilized membrane proteins and can be used for downstream purification.

Visualizations

experimental_workflow cell_pellet Cell Pellet lysis Cell Lysis cell_pellet->lysis low_speed_centrifugation Low-Speed Centrifugation (10,000 x g) lysis->low_speed_centrifugation supernatant1 Supernatant (Cytosol + Membranes) low_speed_centrifugation->supernatant1 Collect debris_pellet Debris Pellet (Discard) low_speed_centrifugation->debris_pellet Discard ultracentrifugation1 Ultracentrifugation (100,000 x g) supernatant1->ultracentrifugation1 membrane_pellet Membrane Pellet ultracentrifugation1->membrane_pellet Collect cytosol_supernatant Supernatant (Cytosol - Discard) ultracentrifugation1->cytosol_supernatant Discard solubilization Solubilization (this compound) membrane_pellet->solubilization ultracentrifugation2 Ultracentrifugation (100,000 x g) solubilization->ultracentrifugation2 insoluble_pellet Insoluble Pellet (Discard) ultracentrifugation2->insoluble_pellet Discard final_supernatant Solubilized Membrane Proteins ultracentrifugation2->final_supernatant Collect purification Downstream Purification final_supernatant->purification

Caption: Workflow for membrane protein extraction using this compound.

troubleshooting_guide start Problem: Low Protein Yield check_lysis Is cell lysis complete? start->check_lysis increase_detergent Increase this compound Concentration check_lysis->increase_detergent No check_solubility Is protein in insoluble pellet? check_lysis->check_solubility Yes increase_detergent->check_lysis increase_ratio Increase Detergent: Protein Ratio check_solubility->increase_ratio Yes check_degradation Is there evidence of degradation? check_solubility->check_degradation No increase_ratio->check_solubility add_protease_inhibitors Add Protease Inhibitor Cocktail check_degradation->add_protease_inhibitors Yes optimized Yield Improved check_degradation->optimized No add_protease_inhibitors->optimized

References

Technical Support Center: Managing Oleoyl Sarcosine-Induced Cell Toxicity in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to managing cell toxicity associated with Oleoyl sarcosine in long-term experiments. The information is presented in a question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is an N-acyl derivative of sarcosine, which is N-methylglycine. It belongs to the class of anionic surfactants and is known for its mild cleansing and foaming properties.[1] It is used in a variety of personal care products and has applications as a corrosion inhibitor.[2][3] A safety assessment by the Cosmetic Ingredient Review (CIR) Expert Panel concluded that this compound is safe for use in rinse-off products and in leave-on products at concentrations up to 5%.[2]

Q2: What is the likely mechanism of this compound-induced cell toxicity?

While specific signaling pathways for this compound are not well-documented in publicly available literature, the primary mechanism of toxicity for anionic surfactants is generally considered to be disruption of the cell membrane.[4][5] At concentrations below its critical micelle concentration (CMC), this compound monomers can integrate into the cell membrane, disrupting its integrity and leading to a loss of cell viability.[4] At or near the CMC, it can cause cell lysis.[4] The interaction of its hydrophobic tail with the lipid bilayer and the charged headgroup with membrane proteins can lead to increased membrane permeability and eventual cell death.[6][7] Some surfactants have been shown to induce apoptosis, which can be triggered by membrane stress and subsequent activation of intracellular signaling cascades.[8][9][10]

Q3: I am observing unexpected levels of cytotoxicity with this compound. How can I confirm it is the cause?

To confirm that this compound is the source of cytotoxicity, it is crucial to include proper controls in your experiment:

  • Vehicle Control: Treat cells with the same concentration of the solvent used to dissolve the this compound (e.g., DMSO, ethanol). This will help rule out any toxicity caused by the vehicle itself.

  • Untreated Control: Maintain a parallel culture of cells that are not exposed to either this compound or the vehicle. This provides a baseline for normal cell health and proliferation.

  • Positive Control: Use a compound with a known cytotoxic effect on your cell line to ensure that your cytotoxicity assay is working correctly.

A dose-response experiment is also essential to establish a clear relationship between the concentration of this compound and the observed cytotoxic effects.

Q4: Can the chemical properties of this compound interfere with my cytotoxicity assay?

Yes, as a surfactant, this compound has the potential to interfere with certain types of assays. For example, it could potentially interact with colorimetric or fluorometric reagents. To mitigate this, it is recommended to run a cell-free control where this compound is added to the assay reagents in the absence of cells to check for any direct interference.

Troubleshooting Guides

Problem 1: High variability in cytotoxicity assay results between replicate wells.

Possible CauseSuggested Solution
Inconsistent Cell Seeding Ensure you have a homogenous single-cell suspension before seeding. When plating, mix the cell suspension between pipetting to prevent settling.
Uneven Compound Distribution After adding this compound, gently mix the plate on a shaker or by gentle swirling to ensure even distribution in the wells. Avoid vigorous pipetting which can detach cells.
Edge Effects The outer wells of a microplate are more prone to evaporation, leading to changes in compound concentration. To minimize this, avoid using the outermost wells or fill them with sterile PBS or media to maintain humidity.
Presence of Bubbles Bubbles can interfere with absorbance or fluorescence readings. Be careful not to introduce bubbles during pipetting. If present, they can be removed with a sterile needle or pipette tip.

Problem 2: Gradual decrease in cell viability over a long-term experiment.

Possible CauseSuggested Solution
Chronic Low-Level Cytotoxicity The concentration of this compound, while not acutely toxic, may be causing a gradual decline in cell health. Lower the concentration to the lowest effective dose for your experimental goals.
Compound Instability or Degradation This compound may degrade in the culture medium over time, potentially forming more toxic byproducts. Replenish the medium with freshly prepared this compound at regular intervals. The frequency will depend on the stability of the compound in your specific culture conditions.
Nutrient Depletion and Waste Accumulation Increased cell stress due to the presence of this compound may alter cellular metabolism, leading to faster depletion of essential nutrients and accumulation of toxic waste products. Increase the frequency of media changes.

Quantitative Data Summary

Table 1: User-Defined Cytotoxicity Profile of this compound

Cell LineTime Point (e.g., 24h, 48h, 72h)IC50 (µM)Assay Method (e.g., MTT, LDH)
e.g., HeLa48h[Enter your value]MTT
[Enter your cell line][Enter time point][Enter your value][Enter assay method]
[Enter your cell line][Enter time point][Enter your value][Enter assay method]

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • 96-well cell culture plates

  • Your cell line of interest

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable vehicle)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include untreated and vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay

This assay measures the release of LDH from damaged cells into the culture medium, indicating a loss of membrane integrity.

Materials:

  • 96-well cell culture plates

  • Your cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • Commercially available LDH cytotoxicity assay kit

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include a positive control for maximum LDH release (e.g., by treating cells with the lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: Centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

  • LDH Reaction: Carefully transfer a portion of the supernatant from each well to a new 96-well plate. Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the manufacturer (usually around 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis A Cell Seeding in 96-well plate B 24h Incubation for Cell Adherence A->B C Preparation of this compound Serial Dilutions B->C D Treatment of Cells with this compound C->D E Incubation (24h, 48h, 72h) D->E F e.g., MTT or LDH Assay E->F G Measure Absorbance/Fluorescence F->G H Calculate % Viability/Toxicity G->H I Determine IC50 H->I

Caption: General experimental workflow for assessing this compound cytotoxicity.

Troubleshooting Logic

G cluster_controls_ok cluster_controls_bad start High Cell Toxicity Observed q1 Are Controls Behaving as Expected? (Vehicle, Untreated, Positive) start->q1 a1 Dose-response observed? q1->a1 Yes b1 Review Experimental Protocol: - Cell seeding density - Reagent preparation - Incubation times q1->b1 No a2 Consider Chronic Toxicity: - Lower concentration - Intermittent dosing - More frequent media changes a1->a2 Yes a3 Potential Assay Interference: - Run cell-free controls a1->a3 No b2 Check for Contamination: - Mycoplasma testing - Media and reagent sterility b1->b2

Caption: Troubleshooting decision tree for unexpected cell toxicity.

Generalized Signaling Pathway

G cluster_membrane Cell Membrane cluster_effects Cellular Effects cluster_death Cell Death A This compound Monomers B Membrane Integration & Destabilization A->B C Increased Membrane Permeability B->C I Necrosis/Lysis (at high concentrations) B->I D Loss of Ion Homeostasis C->D E Mitochondrial Dysfunction D->E F Release of Pro-apoptotic Factors E->F G Caspase Activation F->G H Apoptosis G->H

Caption: Generalized signaling pathway for anionic surfactant-induced cell death.

References

Effect of pH and ionic strength on Oleoyl sarcosine micelle formation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the effect of pH and ionic strength on oleoyl sarcosine micelle formation.

Frequently Asked Questions (FAQs)

Q1: How does pH affect the critical micelle concentration (CMC) of this compound?

The pH of the aqueous solution significantly influences the CMC of this compound. This compound is an amino acid-based surfactant with a carboxylic acid headgroup. At low pH, the carboxyl group is protonated (-COOH), reducing the electrostatic repulsion between the headgroups. This facilitates micelle formation at a lower concentration, resulting in a lower CMC. As the pH increases, the carboxyl group deprotonates (-COO-), leading to increased electrostatic repulsion between the headgroups. This increased repulsion hinders micelle formation, thus increasing the CMC. For some amino acid-based surfactants, a transition from Newtonian to viscoelastic behavior is observed with an increase in pH, indicating the growth of micelles.[1]

Q2: What is the impact of ionic strength on the CMC of this compound?

Increasing the ionic strength of the solution by adding salt generally leads to a decrease in the CMC of ionic surfactants like this compound. The added salt ions screen the electrostatic repulsion between the charged headgroups of the surfactant monomers. This reduction in repulsion allows the hydrophobic tails to aggregate more easily, thus lowering the concentration required for micelle formation.

Q3: How do changes in pH and ionic strength affect the size and shape of this compound micelles?

Changes in pH and ionic strength can significantly alter the size and shape of this compound micelles.

  • Effect of pH: For amino acid-based surfactants, an increase in pH can lead to a decrease in micelle radii.[2] This is attributed to changes in the surfactant headgroup charge.[2] At lower pH values where the headgroup is less charged, reduced repulsion can favor the formation of larger, potentially elongated or wormlike micelles. As the pH increases and the headgroups become more charged, the increased repulsion can lead to the formation of smaller, spherical micelles. In some cases, a transition from small globular micelles to long worm-like assemblies can be observed with an increase in pH.[1]

  • Effect of Ionic Strength: An increase in ionic strength generally promotes the growth of ionic surfactant micelles. The added ions shield the electrostatic repulsion between the charged headgroups, allowing for a closer packing of surfactant molecules. This can lead to a transition from smaller, spherical micelles to larger, cylindrical or wormlike micelles. This is evidenced by an increase in the aggregation number and hydrodynamic radius.

Q4: What are the common methods to determine the CMC of this compound?

Several experimental techniques can be used to determine the CMC of this compound. These methods rely on detecting a sharp change in a physical property of the surfactant solution as a function of its concentration. Common methods include:

  • Surface Tensiometry: Measures the surface tension of the solution. Below the CMC, the surface tension decreases with increasing surfactant concentration. Above the CMC, the surface tension remains relatively constant.

  • Conductivity Measurement: Applicable to ionic surfactants. The conductivity of the solution increases linearly with surfactant concentration below the CMC. Above the CMC, the rate of increase in conductivity changes due to the formation of less mobile micelles.

  • Fluorescence Spectroscopy: Utilizes a fluorescent probe (e.g., pyrene) that partitions into the hydrophobic core of the micelles. A significant change in the fluorescence spectrum of the probe is observed upon micelle formation.

  • Dynamic Light Scattering (DLS): Measures the size of particles in the solution. A sudden increase in particle size indicates the formation of micelles.

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible CMC values.

  • Possible Cause: Temperature fluctuations.

    • Solution: Ensure all measurements are performed at a constant and controlled temperature, as micellization can be temperature-dependent.

  • Possible Cause: Impurities in the this compound or solvent.

    • Solution: Use high-purity this compound and purified water (e.g., deionized or distilled). Impurities can act as electrolytes or surface-active agents, affecting the CMC.

  • Possible Cause: Equilibration time.

    • Solution: Allow the surfactant solutions to equilibrate for a sufficient amount of time before measurement, especially after dilution or temperature changes.

  • Possible Cause: Incorrect pH control.

    • Solution: Use appropriate buffers to maintain a constant pH throughout the experiment, as pH significantly affects the CMC of this compound.

Issue 2: Difficulty in observing a clear transition point in the experimental data for CMC determination.

  • Possible Cause: Insufficient data points around the CMC.

    • Solution: Prepare a series of solutions with smaller concentration increments in the expected CMC range to obtain a more defined transition.

  • Possible Cause: The chosen experimental method is not sensitive enough for the system.

    • Solution: Consider using a different technique. For example, if conductivity measurements are unclear, fluorescence spectroscopy with a sensitive probe might yield a sharper transition.

  • Possible Cause: Broad micellar size distribution.

    • Solution: This can be inherent to the system under certain conditions. Analyze the data using appropriate models that account for a gradual transition.

Issue 3: Unexpected changes in micelle size or solution viscosity.

  • Possible Cause: Uncontrolled changes in pH or ionic strength.

    • Solution: Double-check the pH and ionic strength of all solutions and buffers. Even small amounts of contaminants can alter these parameters.

  • Possible Cause: Contamination with other surfactants or polymers.

    • Solution: Ensure all glassware is thoroughly cleaned and that no cross-contamination has occurred.

  • Possible Cause: Shear-induced effects.

    • Solution: When working with potentially viscoelastic solutions (e.g., at high concentrations or specific pH values), handle samples gently to avoid shear-induced changes in micellar structure.

Quantitative Data

Table 1: Effect of pH on Micellar Properties of an Amino Acid-Based Surfactant (Tridecanoic L-glutamic acid)

Note: This data is for a different amino acid-based surfactant but illustrates the expected trend for this compound.

pHCritical Micelle Concentration (CMC) (mM)Hydrodynamic Radius (Å)
6.0~3.1 - 3.4~20
7.0~6.2 - 6.8~12

(Data adapted from an investigation of a glutamic acid-based biosurfactant, demonstrating that as pH increases, the CMC increases and the micelle radius decreases due to increased headgroup repulsion).[2]

Table 2: Effect of Ionic Strength on Micellar Properties of Sodium N-Dodecanoyl Sarcosinate (SDDS)

Note: This data is for a sarcosinate surfactant with a shorter acyl chain (C12 vs. C18 for oleoyl) but provides a good indication of the effect of ionic strength on sarcosinate-based surfactants.

Salt (MgCl₂) Concentration (mM)Critical Micelle Concentration (CMC) (mM)Aggregation Number (N_agg)Hydrodynamic Radius (D_h/2) (nm)
0.010.055 ± 0.005-0.45 ± 0.04
0.050.061 ± 0.005-0.49 ± 0.04
0.10.068 ± 0.006-0.55 ± 0.05
0.50.070 ± 0.006-0.57 ± 0.05
3.00.072 ± 0.005-0.59 ± 0.04
5.00.082 ± 0.006-0.70 ± 0.06

(Data from a study on Sodium N-Dodecanoyl Sarcosinate, showing that increasing ionic strength generally leads to a decrease in CMC and an increase in micelle size).[3]

Experimental Protocols

1. Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry

  • Objective: To determine the CMC of this compound by measuring the surface tension of solutions at various concentrations.

  • Materials:

    • This compound

    • High-purity water

    • Appropriate buffer for pH control

    • Tensiometer (e.g., with a Wilhelmy plate or du Noüy ring)

    • Calibrated glassware

  • Procedure:

    • Prepare a stock solution of this compound in the desired buffer.

    • Prepare a series of dilutions from the stock solution to cover a wide range of concentrations, both below and above the expected CMC.

    • Calibrate the tensiometer according to the manufacturer's instructions.

    • Measure the surface tension of the pure buffer solution as a baseline.

    • Measure the surface tension of each this compound solution, starting from the most dilute. Ensure the measuring probe is thoroughly cleaned and dried between measurements.

    • Allow each solution to equilibrate to the measurement temperature.

    • Plot the surface tension as a function of the logarithm of the this compound concentration.

    • The CMC is determined from the breakpoint in the plot, where the surface tension begins to plateau. This can be found by the intersection of the two linear portions of the curve.

2. Determination of Micelle Size by Dynamic Light Scattering (DLS)

  • Objective: To measure the hydrodynamic radius of this compound micelles at different pH and ionic strengths.

  • Materials:

    • This compound solutions at concentrations above the CMC in the desired buffers.

    • Dynamic Light Scattering (DLS) instrument.

    • Cuvettes for DLS measurements.

    • Filters for clarifying solutions (e.g., 0.22 µm syringe filters).

  • Procedure:

    • Prepare this compound solutions at a concentration significantly above the CMC in the buffers of interest (varying pH and/or ionic strength).

    • Filter the solutions directly into clean DLS cuvettes to remove any dust or large aggregates.

    • Place the cuvette in the DLS instrument and allow it to thermally equilibrate.

    • Set the instrument parameters, including the solvent viscosity and refractive index for the specific buffer used.

    • Perform the DLS measurement to obtain the correlation function.

    • The instrument's software will analyze the correlation function to calculate the hydrodynamic radius (size) of the micelles.

    • Repeat the measurement for each solution to ensure reproducibility.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_cmc CMC Determination cluster_size Micelle Size & Shape Analysis cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution prep_dilutions Prepare Serial Dilutions in Buffered Solutions (Varying pH & Ionic Strength) prep_stock->prep_dilutions surf_tens Surface Tensiometry prep_dilutions->surf_tens Measure Surface Tension vs. Concentration conductivity Conductivity Measurement prep_dilutions->conductivity Measure Conductivity vs. Concentration fluorescence Fluorescence Spectroscopy prep_dilutions->fluorescence Measure Fluorescence vs. Concentration dls Dynamic Light Scattering (DLS) (Hydrodynamic Radius) prep_dilutions->dls Measure Particle Size (Above CMC) plot_cmc Plot Property vs. log(Conc.) & Determine Breakpoint (CMC) surf_tens->plot_cmc conductivity->plot_cmc fluorescence->plot_cmc analyze_size Analyze DLS Data for Micelle Size Distribution dls->analyze_size

Caption: Experimental workflow for characterizing this compound micelles.

logical_relationships cluster_params Input Parameters cluster_properties Micellar Properties pH pH cmc Critical Micelle Concentration (CMC) pH->cmc Increase -> Increase micelle_size Micelle Size (Hydrodynamic Radius) pH->micelle_size Increase -> Decrease (Generally) ionic_strength Ionic Strength ionic_strength->cmc Increase -> Decrease agg_num Aggregation Number ionic_strength->agg_num Increase -> Increase ionic_strength->micelle_size Increase -> Increase agg_num->micelle_size micelle_shape Micelle Shape micelle_size->micelle_shape Size increase can lead to sphere-to-rod transition

Caption: Logical relationships between pH, ionic strength, and micellar properties.

References

Technical Support Center: Troubleshooting Protein Aggregation During Dialysis Against Oleoyl Sarcosine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting protein aggregation when using oleoyl sarcosine for dialysis and refolding protocols.

Frequently Asked Questions (FAQs)

Q1: My protein has precipitated during dialysis against a buffer containing this compound. What are the likely causes?

Protein precipitation during dialysis with this compound can stem from several factors. A primary cause is often a rapid decrease in the concentration of the detergent below its critical micelle concentration (CMC), which is the concentration at which detergent molecules form micelles that keep the protein soluble.[1] Other contributing factors include:

  • Buffer Composition: The pH of your dialysis buffer might be too close to your protein's isoelectric point (pI), minimizing its net charge and reducing solubility.[2] Additionally, low salt concentrations can weaken favorable electrostatic interactions between the protein and the solvent.[3]

  • High Protein Concentration: At high concentrations, proteins are more likely to interact with each other and aggregate, especially if they have exposed hydrophobic regions.[4]

  • Presence of Reducing Agents: If your protein has disulfide bonds, the absence of a reducing agent in the dialysis buffer could lead to the formation of incorrect intermolecular disulfide bonds, causing aggregation. Conversely, for proteins that do not naturally form disulfide bonds, the presence of a reducing agent can sometimes be detrimental.[2]

  • Temperature: Some proteins are less stable at lower temperatures and may precipitate out of solution when dialysis is performed at 4°C.[4]

Q2: How can I optimize my dialysis buffer to prevent aggregation with this compound?

Optimizing your dialysis buffer is a critical step in preventing protein aggregation. Consider the following adjustments:

  • pH: Ensure the buffer pH is at least 1-2 units away from your protein's pI to maintain a net charge and promote solubility.[2]

  • Salt Concentration: Increasing the ionic strength of the buffer by adding 150-500 mM NaCl or KCl can help to shield charges and prevent non-specific interactions that lead to aggregation.[2]

  • Additives: Incorporating stabilizing additives can significantly improve protein solubility. Common additives include:

    • Glycerol: At concentrations of 5-20%, glycerol can increase the viscosity of the solution and stabilize the protein.[2]

    • Arginine: Often used at concentrations of 0.1-0.5 M, arginine can suppress aggregation by interacting with hydrophobic patches on the protein surface.[2]

    • Sugars: Sucrose or trehalose can also act as protein stabilizers.[4]

  • Detergent Concentration: It is crucial to maintain the this compound concentration above its CMC throughout the dialysis process to ensure the protein remains solubilized.[1] Since this compound is sparsely soluble in water in its acidic form, ensure your buffer is at an alkaline pH to maintain its solubility.[3][4]

Q3: What is the Critical Micelle Concentration (CMC) of this compound, and why is it important?

The Critical Micelle Concentration (CMC) is the concentration at which a detergent forms micelles in solution.[5] Above the CMC, the detergent molecules assemble into structures that can encapsulate the hydrophobic regions of a protein, keeping it soluble. Below the CMC, there are not enough micelles to effectively solubilize the protein, which can lead to aggregation.[1]

Q4: Are there alternatives to this compound that I can use if aggregation persists?

Yes, if you continue to experience aggregation with this compound, you might consider other detergents. The choice of detergent will depend on the specific properties of your protein. Some alternatives include:

  • N-Lauroylsarcosine (Sarkosyl): A widely used anionic detergent that is often effective in solubilizing inclusion bodies.[6]

  • CHAPS: A zwitterionic detergent that is generally milder than anionic detergents and can be less denaturing.[7]

  • Triton X-100: A non-ionic detergent that is also considered mild and is often used for solubilizing membrane proteins.[7]

It is often necessary to screen a panel of detergents to find the one that is most suitable for your specific protein.

Data Presentation

Table 1: Common Additives to Prevent Protein Aggregation

AdditiveTypical ConcentrationMechanism of ActionReference
L-Arginine0.1 - 0.5 MSuppresses aggregation by interacting with hydrophobic patches.[2]
Glycerol5 - 20% (v/v)Increases solution viscosity and stabilizes protein structure.[2]
NaCl/KCl150 - 500 mMIncreases ionic strength, shielding charges and reducing non-specific interactions.[2]
Trehalose0.1 - 1 MActs as a protein stabilizer.[4]
Glycine Betaine0.1 - 1 MFunctions as an osmolyte to stabilize protein structure.[4]
DTT/TCEP1 - 5 mMMaintains a reducing environment to prevent incorrect disulfide bond formation.[2]

Experimental Protocols

Protocol 1: Step-Wise Dialysis for Gradual Detergent Removal

This protocol is designed to gradually remove this compound, which can be crucial for allowing the protein to refold correctly without aggregating.

Materials:

  • Protein sample solubilized in a buffer containing a high concentration of this compound.

  • Dialysis tubing with an appropriate molecular weight cut-off (MWCO).

  • A series of dialysis buffers with decreasing concentrations of this compound.

  • Final storage buffer without detergent.

  • Stir plate and stir bar.

Procedure:

  • Prepare your protein sample in a solubilization buffer containing an initial, high concentration of this compound (e.g., 1-2%).

  • Load the protein sample into the prepared dialysis tubing and seal it securely.

  • Begin the dialysis against a buffer containing a slightly lower concentration of this compound (e.g., 0.5%) for 2-4 hours at 4°C with gentle stirring.

  • Transfer the dialysis bag to a fresh buffer with a further reduced concentration of this compound (e.g., 0.1%) and continue dialysis for another 2-4 hours.

  • Perform a third dialysis step against a buffer with a very low concentration of this compound (e.g., 0.01%) for 4-6 hours or overnight.

  • Finally, dialyze against your final storage buffer (without detergent) for at least 4 hours, changing the buffer once during this time.

  • After dialysis, recover the protein sample and centrifuge at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet any aggregated protein.

  • Analyze the supernatant for protein concentration and purity.

Protocol 2: Screening for Optimal Buffer Additives

This protocol provides a method for systematically testing the effect of different additives on your protein's solubility during dialysis.

Materials:

  • Aliquots of your protein sample in solubilization buffer.

  • A series of small-volume dialysis cassettes or a multi-well dialysis plate.

  • A variety of dialysis buffers, each containing a different additive (e.g., L-arginine, glycerol, increased salt) at a target concentration.

  • A control dialysis buffer without any additives.

Procedure:

  • Prepare a set of dialysis buffers, each containing one of the additives you wish to screen (refer to Table 1 for typical concentrations).

  • Aliquot your protein sample into the individual chambers of the multi-well dialysis plate or into separate small-volume dialysis cassettes.

  • Place the dialysis plate or cassettes into the corresponding dialysis buffers.

  • Perform the dialysis for a set period (e.g., overnight at 4°C) with gentle agitation.

  • After dialysis, carefully recover the samples from each well or cassette.

  • Visually inspect each sample for any signs of precipitation.

  • Quantify the amount of soluble protein in each sample using a protein concentration assay (e.g., Bradford or BCA).

  • Compare the results to identify the additive(s) that provide the highest protein solubility.

Visualizations

TroubleshootingWorkflow Troubleshooting Protein Aggregation with this compound start Protein Aggregation Observed check_buffer Check Buffer Composition (pH vs. pI, Salt Conc.) start->check_buffer check_protein_conc Assess Protein Concentration start->check_protein_conc check_dialysis_method Review Dialysis Method start->check_dialysis_method optimize_buffer Optimize Buffer: - Adjust pH - Increase Salt (150-500mM) - Add Stabilizers (Glycerol, Arginine) check_buffer->optimize_buffer Suboptimal screen_detergents Screen Alternative Detergents (Sarkosyl, CHAPS, Triton X-100) optimize_buffer->screen_detergents Aggregation Persists success Soluble Protein Obtained optimize_buffer->success reduce_protein_conc Reduce Protein Concentration check_protein_conc->reduce_protein_conc Too High reduce_protein_conc->screen_detergents Aggregation Persists reduce_protein_conc->success stepwise_dialysis Implement Step-Wise Dialysis check_dialysis_method->stepwise_dialysis Rapid Detergent Removal stepwise_dialysis->screen_detergents Aggregation Persists stepwise_dialysis->success screen_detergents->success

Caption: A workflow for troubleshooting protein aggregation during dialysis.

DetergentMechanism Mechanism of Detergent-Mediated Protein Solubilization cluster_above_cmc Above CMC cluster_below_cmc Below CMC protein_soluble Protein with Exposed Hydrophobic Regions micelle This compound Micelle protein_soluble->micelle Encapsulation soluble_complex Soluble Protein-Micelle Complex micelle->soluble_complex protein_unstable Protein with Exposed Hydrophobic Regions aggregation Aggregation protein_unstable->aggregation Hydrophobic Interactions

Caption: Detergent action above and below the Critical Micelle Concentration (CMC).

References

Technical Support Center: Minimizing Oleoyl Sarcosine Contamination in Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize Oleoyl sarcosine contamination in their mass spectrometry analyses.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a common contaminant in mass spectrometry?

A1: this compound is an anionic surfactant. It is frequently used in personal care products such as soaps, detergents, and cosmetics, as well as in industrial applications like lubricants and corrosion inhibitors.[1] Its widespread use means it can be easily introduced into the laboratory environment. Due to its surfactant nature and high proton affinity, it is readily ionized in the mass spectrometer, leading to strong interfering signals, ion suppression of target analytes, and contamination of the LC-MS system.

Q2: What are the primary sources of this compound contamination in a laboratory setting?

A2: The primary sources of this compound contamination in a laboratory setting include:

  • Personal Care Products: Residues from hand soaps, lotions, and cosmetics used by laboratory personnel can be transferred to equipment, samples, and solvents.

  • Cleaning Agents: Detergents used for cleaning laboratory glassware or workspaces may contain this compound or similar surfactants.

  • Laboratory Consumables: While less common for this specific compound, plasticizers and other additives from plasticware can leach into samples and solvents.

  • Cross-Contamination: Using shared glassware, solvents, or equipment that has been exposed to this compound.

Q3: What are the characteristic mass-to-charge ratios (m/z) for this compound that I should look for in my mass spectra?

A3: this compound has a molecular weight of 353.54 g/mol . In positive ion mode electrospray ionization (ESI+), you will primarily observe the protonated molecule [M+H]⁺ at approximately m/z 354.3. In negative ion mode (ESI-), you would look for the deprotonated molecule [M-H]⁻ at approximately m/z 352.3. Adducts with sodium [M+Na]⁺ (m/z 376.3) or other common ions may also be present.

Q4: How can I prevent this compound contamination in my experiments?

A4: Proactive prevention is the most effective strategy. Key preventive measures include:

  • Strict Personal Hygiene: All personnel should thoroughly wash their hands with a non-detergent-based soap and dry them completely before handling samples, solvents, or instruments. The use of powder-free nitrile gloves is mandatory and gloves should be changed frequently.

  • Dedicated Glassware and Solvents: Use dedicated glassware for LC-MS mobile phases and sample preparation. Avoid washing this glassware with detergents; instead, rinse with high-purity solvents. Use LC-MS grade solvents and reagents from trusted sources.[2]

  • Clean Workspace: Maintain a clean and dedicated workspace for sample preparation.

  • System Suitability Checks: Regularly run blank injections (injecting only mobile phase) to monitor for baseline contamination.

Troubleshooting Guides

This section provides a systematic approach to identifying and eliminating this compound contamination.

Issue 1: I see a persistent peak at m/z 354.3 in my blank injections.

This indicates a contaminated LC-MS system. The following workflow will help you isolate and clean the contaminated module.

A Start: Suspected this compound Contamination (m/z 354.3) B Isolate MS from LC: Infuse mobile phase directly into MS A->B C Is contamination present? B->C D Contamination is in the MS. Proceed to Ion Source Cleaning. C->D Yes E Contamination is in the LC system. Reconnect LC and proceed. C->E No F Bypass Column: Run a blank gradient E->F G Is contamination present? F->G H Contamination is in the LC pumps, tubing, or solvents. Proceed to LC System Flush. G->H Yes I Contamination is likely in the column. Proceed to Column Cleaning. G->I No

Caption: Troubleshooting workflow to isolate the source of contamination.

Issue 2: How do I effectively clean my LC system if it is contaminated with this compound?

This compound is a hydrophobic molecule. A thorough flush with a strong organic solvent is required. Isopropanol (IPA) is highly effective at removing such contaminants.[3]

Experimental Protocol: LC System Flush

  • Preparation:

    • Disconnect the column and any detectors from the LC system.

    • Place both mobile phase inlet lines (A and B) into a fresh bottle of 100% LC-MS grade isopropanol.

  • Initial Low-Flow Flush:

    • Set the pump to deliver 100% IPA.

    • Set a low flow rate (e.g., 0.1-0.2 mL/min) and flush the system for at least 2-4 hours. A longer overnight flush can be more effective for severe contamination.[3]

  • High-Flow Flush:

    • Increase the flow rate to the maximum recommended for your system (typically 1-5 mL/min) and flush for 30-60 minutes.

  • System Re-equilibration:

    • Replace the IPA with your mobile phase solvents.

    • Flush the system with the mobile phase until the baseline is stable.

  • Verification:

    • Run several blank injections to confirm that the contamination has been removed.

Issue 3: The contamination persists even after flushing the LC system. How do I clean the mass spectrometer ion source?

If the contamination is within the mass spectrometer, the ion source will require manual cleaning.

Experimental Protocol: Ion Source Cleaning

Disclaimer: Always follow the specific disassembly and cleaning procedures provided by your instrument manufacturer. The following is a general guide.

  • Disassembly:

    • Vent the mass spectrometer and turn off all power.

    • Carefully disassemble the ion source components (e.g., spray shield, capillary, sample cone) according to the manufacturer's instructions. Wear powder-free nitrile gloves throughout the process.

  • Cleaning:

    • Sonciate the metal components in a sequence of high-purity solvents. A recommended sequence is:

      • 50:50 Isopropanol:Water with 0.1% formic acid (15 minutes)

      • 100% Isopropanol (15 minutes)

      • 100% Methanol (15 minutes)

    • Use fresh solvent for each sonication step.

  • Drying and Reassembly:

    • Thoroughly dry all components with a stream of high-purity nitrogen.

    • Carefully reassemble the ion source.

  • System Pump Down and Verification:

    • Pump down the mass spectrometer.

    • Once at operating vacuum, infuse mobile phase directly into the MS to verify that the contamination has been removed.

Data Presentation: Effectiveness of Cleaning Solvents

The following table provides an illustrative comparison of the relative effectiveness of different solvents for flushing an LC system contaminated with this compound. This data is based on the known properties of the contaminant and solvents and is intended for guidance.

Cleaning Solvent/MixtureRelative EffectivenessRecommended Use
100% Isopropanol (IPA)HighSystem flush for hydrophobic contaminants.[3]
1:1:1 Acetonitrile:Acetone:IsopropanolHighFor very stubborn hydrophobic contamination.[3]
100% AcetonitrileModerateGeneral system flushing.
100% MethanolModerate to LowGeneral system flushing; less effective for highly hydrophobic compounds.[4]
50:50 Acetonitrile:WaterLowNot effective for removing accumulated hydrophobic contaminants.

Visualization of Contamination Sources and Prevention

The following diagram illustrates the potential pathways of this compound contamination and the key preventative measures.

cluster_sources Sources of Contamination cluster_pathways Contamination Pathways cluster_prevention Prevention Strategies A Personal Care Products (Soaps, Lotions) D Direct Contact (Handling) A->D B Lab Cleaning Agents (Detergents) F Leaching from Improperly Cleaned Apparatus B->F C Contaminated Solvents/ Glassware C->F G Strict Glove Policy & Hand Washing D->G E Airborne Particles J Regular Blank Injections E->J H Use of Dedicated LC-MS Glassware F->H I High-Purity LC-MS Grade Solvents F->I

Caption: Sources, pathways, and prevention of this compound contamination.

References

Technical Support Center: Stability of Oleoyl Sarcosine in Different Solvent Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of oleoyl sarcosine in various solvent systems. The information is intended to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

General Stability and Solubility

Q1: What is the general stability profile of this compound?

A1: this compound is known to be a chemically stable compound, particularly at neutral to high pH values, owing to its robust carboxamide structure.[1] However, it is incompatible with strong oxidizing agents, and exposure to such agents should be avoided to prevent degradation.

Q2: What is the solubility of this compound in common solvents?

A2: this compound is sparsely soluble in water but exhibits good solubility in many organic solvents and mineral oil.[1] While precise quantitative data is limited in publicly available literature, its amphiphilic nature dictates its solubility behavior. It is soluble in alcohols such as ethanol and isopropanol, as well as glycols like propylene glycol.

Solubility of this compound in Various Solvents (Qualitative)

Solvent SystemSolubilityReference
WaterSparsely Soluble[1]
EthanolSolubleInferred from general statements
IsopropanolSolubleInferred from general statements
Propylene GlycolSolubleInferred from general statements
Mineral OilSoluble[1]
Stability in Aqueous and Solvent Systems

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: this compound is generally more stable in neutral to alkaline conditions.[1] In acidic conditions, like other N-acyl amino acids, it may be susceptible to hydrolysis of the amide bond over time, although specific kinetic data for this compound is not widely published. The rate of hydrolysis is influenced by both pH and temperature.

Q4: What is the stability of this compound in alcoholic solvents like ethanol and isopropanol?

A4: this compound is soluble in alcoholic solvents. While specific degradation kinetics in these solvents are not detailed in the available literature, alcoholysis (cleavage of the amide bond by an alcohol) can be a potential degradation pathway, especially under elevated temperatures or in the presence of acidic or basic catalysts.

Common Experimental Issues and Troubleshooting

Q5: I am observing precipitation of this compound in my formulation. What could be the cause and how can I troubleshoot it?

A5: Precipitation of this compound can occur due to several factors:

  • Solvent Polarity: If the polarity of the solvent system changes, for example, by adding a less compatible solvent, the solubility of this compound may decrease, leading to precipitation.

  • Temperature: A decrease in temperature can lower the solubility of this compound, causing it to precipitate out of the solution.

  • pH Shift: In aqueous or hydro-alcoholic systems, a shift in pH towards a more acidic range can protonate the carboxyl group, reducing its solubility and potentially causing precipitation.

  • Interaction with Other Excipients: this compound may interact with other components in the formulation, such as certain polymers or salts, leading to the formation of insoluble complexes. For instance, interactions with cationic ingredients should be carefully evaluated.

Troubleshooting Steps for Precipitation:

  • Solvent System Optimization: Evaluate the composition of your solvent system. Consider using a co-solvent to improve solubility.

  • Temperature Control: Ensure the formulation is maintained at a temperature where this compound remains soluble. If precipitation occurs upon cooling, consider formulating at a lower concentration or adding a crystallization inhibitor.

  • pH Adjustment: Carefully control the pH of your formulation to maintain it in a range where this compound is most soluble (typically neutral to alkaline for aqueous systems).

  • Excipient Compatibility Study: Conduct compatibility studies with all formulation components to identify any potential interactions that could lead to precipitation.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Precipitation upon standing - Temperature fluctuation- Solvent evaporation- pH shift over time- Store at a controlled temperature.- Use a tightly sealed container.- Buffer the formulation to maintain a stable pH.
Cloudiness or haziness in solution - Partial precipitation- Formation of an emulsion or micelles- Check solubility limits at the formulation temperature.- Consider if the concentration is near the critical micelle concentration (CMC).
Unexpected degradation (e.g., change in pH, odor) - Presence of oxidizing agents- Hydrolysis (acidic or basic conditions)- Microbial contamination- Avoid contact with strong oxidizers.- Adjust and buffer the pH to a neutral or slightly alkaline range.- Add a suitable preservative system.

Experimental Protocols

Protocol 1: General Stability Testing of this compound in a Solvent System

This protocol outlines a general approach for assessing the stability of this compound in a specific solvent system, based on ICH guidelines for stability testing.[2][3][4]

Objective: To evaluate the chemical stability of this compound in a selected solvent system under accelerated and long-term storage conditions.

Materials:

  • This compound

  • Selected solvent system (e.g., 70:30 ethanol:water)

  • Stability chambers (e.g., 25°C/60% RH, 40°C/75% RH)

  • Validated stability-indicating analytical method (e.g., HPLC-UV)

  • pH meter

  • Glass vials with inert caps

Procedure:

  • Sample Preparation: Prepare a solution of this compound in the chosen solvent system at the desired concentration.

  • Initial Analysis (Time 0): Immediately after preparation, analyze the solution for the initial concentration of this compound, appearance, pH, and any potential degradation products using a validated analytical method.

  • Storage: Aliquot the solution into several glass vials, seal them, and place them in stability chambers under the following conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Time Points for Analysis: Withdraw samples at predetermined time points. For example:

    • Accelerated: 0, 1, 3, and 6 months

    • Long-term: 0, 3, 6, 9, 12, 18, and 24 months

  • Analysis: At each time point, analyze the samples for:

    • Appearance (color, clarity, precipitation)

    • pH

    • Assay of this compound concentration

    • Quantification of any degradation products

  • Data Evaluation: Compare the results at each time point to the initial data to determine the rate of degradation and identify any trends.

Stability_Testing_Workflow cluster_prep Preparation cluster_initial Initial Analysis (T=0) cluster_storage Storage cluster_analysis Time Point Analysis cluster_eval Evaluation Prep Prepare this compound Solution Initial_Analysis Analyze Appearance, pH, Assay Prep->Initial_Analysis Storage_LongTerm Long-Term (25°C/60% RH) Initial_Analysis->Storage_LongTerm Storage_Accelerated Accelerated (40°C/75% RH) Initial_Analysis->Storage_Accelerated TimePoint_Analysis Analyze Samples at Predetermined Intervals Storage_LongTerm->TimePoint_Analysis Storage_Accelerated->TimePoint_Analysis Data_Eval Evaluate Data and Determine Stability TimePoint_Analysis->Data_Eval

General workflow for stability testing of this compound.
Protocol 2: Forced Degradation Study of this compound

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[1][5][6]

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Organic solvents (e.g., methanol, acetonitrile)

  • Photostability chamber

  • Oven

  • LC-MS/MS system for degradation product identification

Procedure:

  • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl. Heat at 60°C for a specified period (e.g., 2, 4, 8 hours). Neutralize before analysis.

  • Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH. Keep at room temperature for a specified period (e.g., 1, 2, 4 hours). Neutralize before analysis.

  • Oxidative Degradation: Dissolve this compound in a solution containing 3% H₂O₂. Keep at room temperature for a specified period (e.g., 8, 24, 48 hours).

  • Thermal Degradation: Expose a solid sample of this compound to dry heat at a high temperature (e.g., 80°C) for a specified period (e.g., 24, 48, 72 hours). Dissolve in a suitable solvent for analysis.

  • Photodegradation: Expose a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.

  • Analysis: Analyze the stressed samples using a validated HPLC-UV method for quantification of the parent compound and detection of degradation products. Use LC-MS/MS to identify the mass of the degradation products to aid in structure elucidation.

Forced_Degradation_Pathway cluster_stress Stress Conditions cluster_products Potential Degradation Products Oleoyl_Sarcosine This compound Acid Acidic (Hydrolysis) Oleoyl_Sarcosine->Acid Base Alkaline (Hydrolysis) Oleoyl_Sarcosine->Base Oxidation Oxidative (H₂O₂) Oleoyl_Sarcosine->Oxidation Thermal Thermal Oleoyl_Sarcosine->Thermal Photo Photolytic Oleoyl_Sarcosine->Photo DP1 Hydrolysis Products (Oleic Acid + Sarcosine) Acid->DP1 Base->DP1 DP2 Oxidation Products Oxidation->DP2 DP3 Isomers/Other Thermal->DP3 Photo->DP3

Logical relationship of forced degradation pathways.

Mandatory Visualizations

The diagrams above illustrate the general workflow for stability testing and the logical pathways for forced degradation studies of this compound. These are provided in the DOT language as requested.

References

Technical Support Center: Filtering and Sterile-Filtering Oleoyl Sarcosine Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the filtration and sterile-filtration of oleoyl sarcosine solutions. The information is presented in a question-and-answer format to directly address common challenges and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it challenging to filter?

This compound is an anionic surfactant derived from oleic acid and sarcosine, an amino acid.[1][2][3] Its amphiphilic nature makes it useful as a cleansing agent, emulsifier, and corrosion inhibitor.[2][3] However, its viscous nature and tendency to form micelles can present significant challenges during filtration, leading to low flow rates and filter clogging.[4][5]

Q2: What is the recommended pore size for sterile-filtering this compound solutions?

For sterile filtration, a filter with a pore size of 0.22 µm or smaller is required to effectively remove bacteria. This is the standard for producing a sterile filtrate in pharmaceutical applications.

Q3: How does the viscosity of this compound solutions affect filtration?

Higher viscosity fluids exhibit greater resistance to flow, which can lead to a significant decrease in filtration rate and an increase in the required pressure.[4][5][6] This can also lead to premature filter fouling as particles are less easily swept away from the filter surface.[4]

Q4: What is the Critical Micelle Concentration (CMC) and why is it important for filtering this compound?

Q5: What are extractables and leachables, and should I be concerned about them when filtering this compound?

Extractables are compounds that can be forced out of the filter material under harsh conditions (e.g., using strong solvents), while leachables are compounds that can migrate into your product under normal operating conditions. It is important to consider the potential for extractables and leachables, as they can contaminate your filtrate. The choice of filter membrane can influence the extractable and leachable profile.

Troubleshooting Guide

Problem: Low or No Flow Rate

Potential Cause Troubleshooting Steps
High Viscosity - Gently warm the solution to reduce viscosity (ensure temperature stability of this compound).- Dilute the solution with a compatible sterile solvent.[1]- Use a larger diameter filter to increase the surface area.- Employ a pre-filter to remove larger particles and reduce the burden on the final sterile filter.[9]
Filter Clogging - Micelle Formation: If possible, dilute the solution to below the CMC. If this is not feasible, a pre-filtration step with a larger pore size filter may be necessary.- Particulate Matter: Use a pre-filter with a larger pore size (e.g., 0.45 µm or larger) upstream of the 0.22 µm sterile filter.[10]
Incorrect Filter Choice - Ensure the filter membrane is chemically compatible with your this compound solution and any solvents used.- For viscous solutions, consider a filter with a highly asymmetric pore structure, which can provide a higher flow rate.[11]
Air Lock - Ensure the filter is properly wetted before use. Hold the filter with the outlet facing up and slowly push a small amount of solution through to displace any trapped air.

Problem: Filter Integrity Test Failure

Potential Cause Troubleshooting Steps
Improper Wetting - Ensure the filter is thoroughly wetted with a suitable wetting agent (e.g., sterile water or buffer) before performing the integrity test. Incomplete wetting can lead to false failures.
Filter Damage - Avoid excessive pressure during filtration, as this can damage the filter membrane. Operate within the manufacturer's recommended pressure limits.- Inspect the filter for any visible damage before and after use.
Chemical Incompatibility - Surfactants can sometimes interact with the filter membrane, potentially affecting its integrity. Ensure the chosen filter material is compatible with long-term exposure to your this compound solution.

Filter Selection and Compatibility

The choice of filter membrane is critical for the successful filtration of this compound solutions. Adsorption of the surfactant to the filter surface can lead to product loss and filter fouling.

Membrane Material Properties & Considerations for this compound Chemical Compatibility (General)
Polyethersulfone (PES) - Low protein binding and generally low surfactant adsorption.- Good flow rates.- A good first choice for consideration.Good with alcohols, weak acids, and bases. Not Recommended with strong acids, ketones, and esters.
Polyvinylidene Fluoride (PVDF) - Low protein binding.- May exhibit some adsorption of surfactants.[12]- Can be either hydrophilic or hydrophobic.Excellent with alcohols and most acids. Not Recommended with some strong bases, ketones, and esters.
Nylon - Hydrophilic.- Can have higher levels of extractables and may adsorb acidic compounds. Given this compound is an N-acyl amino acid, adsorption is a possibility.Good with alcohols and bases. Not Recommended with strong acids.
Polytetrafluoroethylene (PTFE) - Hydrophobic and requires pre-wetting with a solvent like ethanol or isopropanol for aqueous solutions.- Excellent chemical resistance and low adsorption of many substances.Excellent with most chemicals, including aggressive solvents, acids, and bases.

This table provides general guidance. It is crucial to perform compatibility studies with your specific this compound formulation.

Experimental Protocols

Protocol 1: Small-Volume Sterile Filtration of this compound Solution

This protocol is designed for sterile-filtering small volumes (up to 100 mL) of an this compound solution using a syringe filter.

  • Preparation:

    • Prepare the this compound solution in a sterile container. If the solution is highly viscous, consider gentle warming or dilution with a sterile, compatible solvent.

    • In a laminar flow hood or biological safety cabinet, aseptically open the sterile syringe and syringe filter packaging.

  • Filter Wetting:

    • If using a hydrophilic filter (e.g., PES, Nylon), draw a small amount of sterile water or buffer into the syringe.

    • Attach the syringe filter to the syringe.

    • Push the wetting agent through the filter to ensure the membrane is fully wetted. Discard the wetting agent.

  • Filtration:

    • Draw the this compound solution into the syringe.

    • Attach the wetted syringe filter to the syringe.

    • Invert the syringe and gently push the plunger to expel any air from the syringe and filter.

    • Filter the solution into a sterile receiving vessel, applying slow and steady pressure to the plunger. Avoid excessive force, which could damage the filter.

    • If the backpressure increases significantly, replace the filter. Consider using a pre-filter for subsequent attempts if clogging is severe.

  • Post-Filtration:

    • After filtration, the filter integrity can be tested using a bubble point test if required.

Protocol 2: Recommended Pre-filtration Strategy for Viscous or High-Concentration Solutions

For solutions that are highly viscous or prone to clogging a 0.22 µm filter, a pre-filtration step is recommended.

  • Select a Pre-filter: Choose a sterile syringe filter or capsule filter with a larger pore size (e.g., 0.45 µm, 0.8 µm, or a glass fiber pre-filter). The choice of material should still be compatible with your solution.

  • Perform Pre-filtration:

    • Following the steps in Protocol 1, first filter the this compound solution through the selected pre-filter into a sterile intermediate container. This will remove larger particles and aggregates.

  • Final Sterile Filtration:

    • Using a new sterile syringe and a 0.22 µm sterile filter, filter the pre-filtered solution into the final sterile container as described in Protocol 1.

Visualizations

experimental_workflow Experimental Workflow for Sterile-Filtering this compound prep 1. Prepare Oleoyl Sarcosine Solution assess 2. Assess Viscosity & Potential for Micelles prep->assess prefilter 3. Pre-filtration (Optional) (e.g., 0.45 µm filter) assess->prefilter High Viscosity or Above CMC sterile_filter 4. Sterile Filtration (0.22 µm filter) assess->sterile_filter Low Viscosity & Below CMC prefilter->sterile_filter collect 5. Collect Sterile Filtrate sterile_filter->collect integrity_test 6. Post-filtration Integrity Test collect->integrity_test troubleshooting_logic Troubleshooting Low Flow Rate cluster_clogging Filter Clogging Issues cluster_viscosity Viscosity Issues start Low Flow Rate Observed check_pressure Is Backpressure High? start->check_pressure check_micelles Is Solution Above CMC? check_pressure->check_micelles Yes check_setup Is Filter Setup Correct? check_pressure->check_setup No use_prefilter Action: Use a Pre-filter (e.g., 0.45 µm) check_micelles->use_prefilter Yes warm Action: Gently Warm Solution check_micelles->warm No dilute Action: Dilute Solution Below CMC use_prefilter->dilute dilute_visc Action: Dilute with Compatible Solvent warm->dilute_visc rewet Action: Check for Air Lock & Re-wet Filter check_setup->rewet Yes replace_filter Action: Replace Filter (Consider different material) check_setup->replace_filter No

References

Validation & Comparative

A Comparative Guide to Oleoyl Sarcosine and Lauroyl Sarcosine for Protein Solubilization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The effective solubilization of proteins is a critical step in various research and drug development applications, from structural biology to the formulation of protein-based therapeutics. The choice of surfactant is paramount, as it must efficiently disrupt protein aggregates or cellular membranes while preserving the protein's native structure and function. Among the anionic surfactants, N-acyl sarcosinates are valued for their relatively mild action. This guide provides a detailed comparison of two such surfactants: Oleoyl Sarcosine and Lauroyl Sarcosine (commonly known as Sarkosyl).

Lauroyl sarcosine is a well-documented and widely used detergent for the solubilization of proteins, particularly from challenging sources like inclusion bodies.[1][2][3] Its performance and protocols are extensively described in scientific literature. This compound, while sharing the same sarcosine head group, features a longer and unsaturated acyl chain, which theoretically alters its physicochemical properties and, consequently, its interaction with proteins. Direct comparative experimental data on this compound for protein solubilization is sparse in a research context; therefore, this guide will leverage the extensive data on lauroyl sarcosine and the principles of surfactant chemistry to draw a detailed comparison.

Physicochemical Properties

The fundamental differences in the hydrophobic tails of oleoyl and lauroyl sarcosine give rise to distinct physical and chemical characteristics that influence their behavior as solubilizing agents.

PropertyThis compoundSodium Lauroyl Sarcosinate
Synonyms Sarkosyl O, N-OleoylsarcosineSarkosyl, N-Lauroylsarcosine sodium salt
Molecular Formula C₂₁H₃₉NO₃C₁₅H₂₈NNaO₃
Molecular Weight 353.54 g/mol 293.38 g/mol [4]
Acyl Chain Oleoyl (C18:1, monounsaturated)Lauroyl (C12, saturated)
Critical Micelle Concentration (CMC) Not readily available in literature for protein solubilization buffers.~14.6 mM in water (20-25°C)
Hydrophilic-Lipophilic Balance (HLB) Not formally established; expected to be lower (more lipophilic) than lauroyl sarcosinate due to the longer acyl chain.Not formally established for the sodium salt; generally considered to be in the range of a detergent (HLB > 10).
Appearance Clear, yellow to brown, viscous liquid.White solid powder.[4]
Solubility Sparingly soluble in water; soluble in many organic solvents and mineral oil. Dissolves well in water at alkaline pH.Soluble in water.[4]

Comparative Performance in Protein Solubilization

Lauroyl Sarcosine (Sarkosyl): The Established Tool

Lauroyl sarcosine is a proven and effective surfactant for a variety of protein solubilization tasks.

  • Inclusion Bodies: It is particularly effective in solubilizing recombinant proteins from E. coli inclusion bodies.[1][5][6] Studies have shown that concentrations of 0.2% to 10% can efficiently extract proteins, with some reports indicating over 95% solubilization of target proteins from pellets.[5] For some proteins, such as G-CSF, nearly 97% can be dissolved using a mild 0.2% N-lauroyl sarcosine solution.[6]

  • Membrane Proteins: Lauroyl sarcosine can selectively solubilize inner bacterial membranes, which is advantageous for the initial purification of specific membrane proteins.[7] It is considered a mild detergent that can often solubilize membrane proteins without causing significant conformational changes.[7]

  • Maintaining Protein Activity: A key advantage of lauroyl sarcosine is its ability to solubilize proteins while often preserving their native-like structure and biological activity, avoiding the need for harsh denaturation and subsequent complex refolding steps.[5][6]

This compound: A Theoretical Perspective

In the absence of direct experimental data for protein solubilization, the performance of this compound can be inferred from its structure.

  • Increased Hydrophobicity: The longer C18 oleoyl chain makes this surfactant more hydrophobic than the C12 lauroyl chain. This could potentially make it a more potent solubilizer for highly hydrophobic proteins or those deeply embedded in lipid membranes.

  • Micelle Properties: The kink in the unsaturated oleoyl chain may lead to the formation of micelles with a less densely packed hydrophobic core compared to the straight-chain lauroyl sarcosine. This could alter the micellar environment provided to the solubilized protein, which may be beneficial or detrimental depending on the specific protein.

  • Potential for Milder Action: The lower CMC and potentially different micelle structure of this compound might offer a gentler solubilization environment for certain sensitive proteins, although this is speculative.

  • Handling and Solubility: As a viscous liquid that is sparingly soluble in water at neutral pH, this compound may be more challenging to handle and formulate into aqueous buffers compared to the powdered, water-soluble lauroyl sarcosine sodium salt.

Experimental Protocols

The following are detailed protocols for protein solubilization using lauroyl sarcosine. Due to the lack of specific data for this compound, researchers wishing to experiment with it may consider adapting these protocols, paying close attention to the different solubility and potential CMC of this compound.

Protocol 1: Solubilization of Recombinant Proteins from E. coli Inclusion Bodies

This protocol is adapted from methodologies that use a high concentration of lauroyl sarcosine to efficiently solubilize aggregated proteins.

Materials:

  • Cell pellet from E. coli expression

  • Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 5 mM ZnCl₂, 10 mM β-mercaptoethanol

  • Wash Buffer: Lysis Buffer with 1% Triton X-100

  • Solubilization Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% (w/v) N-lauroylsarcosine

Methodology:

  • Cell Lysis: Resuspend the cell pellet in Lysis Buffer and lyse the cells using a sonicator or French press on ice.

  • Inclusion Body Isolation: Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C to pellet the inclusion bodies.

  • Washing: Wash the inclusion body pellet by resuspending it in Wash Buffer and centrifuging again at 12,000 x g for 20 minutes at 4°C. Repeat this step twice to remove membrane lipids and other contaminants.

  • Solubilization: Resuspend the washed inclusion body pellet in Solubilization Buffer. Incubate for 6-24 hours at room temperature with gentle agitation.

  • Clarification: Centrifuge the solubilized sample at high speed (e.g., 15,000 x g or higher) for 30 minutes at 4°C to pellet any remaining insoluble material.

  • Downstream Processing: The supernatant containing the solubilized protein is now ready for further purification steps. It may be necessary to reduce the concentration of lauroyl sarcosine by dilution, dialysis, or by adding other detergents like Triton X-100 and CHAPS to facilitate binding to affinity resins.

Protocol 2: Selective Solubilization of Inner Membrane Proteins

Materials:

  • Bacterial cell pellet

  • Lysis Buffer: 10 mM HEPES, pH 7.4

  • N-lauroylsarcosine (10% w/v stock solution)

  • Ultracentrifuge

Methodology:

  • Cell Lysis: Resuspend the cell pellet in Lysis Buffer and lyse the cells using a French press.

  • Membrane Fraction Isolation: Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to remove unlysed cells and debris. Collect the supernatant and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the total membrane fraction.

  • Sarcosyl Treatment: Resuspend the membrane pellet in Lysis Buffer containing 1% (w/v) N-lauroylsarcosine. Incubate for 30 minutes at 37°C with shaking.

  • Outer Membrane Separation: Centrifuge the Sarkosyl-treated sample at 100,000 x g for 1 hour at 4°C. The supernatant will contain the solubilized inner membrane proteins, while the pellet will be enriched in outer membrane components.

Visualizations

experimental_workflow_inclusion_bodies start E. coli Cell Pellet lysis Cell Lysis (Sonication/French Press) start->lysis centrifuge1 Centrifugation (12,000 x g) lysis->centrifuge1 supernatant1 Soluble Proteins (Discard) centrifuge1->supernatant1 pellet1 Inclusion Bodies centrifuge1->pellet1 wash Wash with Triton X-100 pellet1->wash centrifuge2 Centrifugation (12,000 x g) wash->centrifuge2 supernatant2 Contaminants (Discard) centrifuge2->supernatant2 pellet2 Washed Inclusion Bodies centrifuge2->pellet2 solubilize Solubilization (10% Lauroyl Sarcosine) pellet2->solubilize centrifuge3 High-Speed Centrifugation (>15,000 x g) solubilize->centrifuge3 pellet3 Insoluble Debris (Discard) centrifuge3->pellet3 supernatant3 Solubilized Protein centrifuge3->supernatant3 end Downstream Purification supernatant3->end

Caption: Workflow for solubilizing proteins from inclusion bodies.

signaling_pathway cluster_lauroyl Lauroyl Sarcosine (C12, Saturated) cluster_oleoyl This compound (C18:1, Unsaturated) lauroyl_micelle Densely Packed Micelle lauroyl_protein Solubilized Protein lauroyl_micelle->lauroyl_protein Encapsulation oleoyl_micelle Loosely Packed Micelle (due to cis-double bond) oleoyl_protein Solubilized Protein oleoyl_micelle->oleoyl_protein Encapsulation protein_aggregate Protein Aggregate protein_aggregate->lauroyl_micelle Solubilization protein_aggregate->oleoyl_micelle Solubilization

Caption: Hypothesized difference in micelle formation.

Conclusion

Lauroyl sarcosine remains the well-established and empirically supported choice for protein solubilization, particularly for inclusion bodies and selective membrane extraction. Its properties and performance are well-documented, providing a reliable starting point for protocol development.

This compound, while less studied in this application, presents an interesting alternative due to its distinct physicochemical properties. Its longer, unsaturated acyl chain suggests it may be a more potent solubilizer for highly hydrophobic proteins. However, its handling characteristics and the potential impact of its different micellar structure on protein stability require empirical investigation.

For researchers facing challenges with lauroyl sarcosine or working with particularly difficult-to-solubilize proteins, this compound may be a worthwhile candidate for screening. However, for most standard applications, lauroyl sarcosine offers a proven and effective solution.

References

A Head-to-Head Comparison: Oleoyl Sarcosine vs. CHAPS for Membrane Protein Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of membrane proteins, the selection of an appropriate solubilizing agent is a critical determinant of experimental success. The ideal detergent must effectively extract the protein from its native lipid environment while preserving its structural integrity and biological function. This guide provides an objective comparison of two commonly used detergents, Oleoyl Sarcosine (Sarkosyl) and CHAPS, supported by their physicochemical properties and established experimental applications.

Quantitative Data Presentation: A Side-by-Side Look

The fundamental properties of a detergent dictate its behavior in solution and its interaction with membrane proteins. The table below summarizes the key quantitative parameters for this compound and CHAPS.

PropertyThis compound (Sarkosyl)CHAPS
Molecular Weight ~293.4 g/mol (acid form)614.9 g/mol
Type AnionicZwitterionic[1][2][3]
Critical Micelle Concentration (CMC) ~13.9-15 mM6-10 mM[1][2]
Aggregation Number Varies with conditions4-14

Performance Comparison in Membrane Protein Research

The choice between this compound and CHAPS hinges on the specific requirements of the downstream application, as their differing chemical natures impart distinct advantages and disadvantages.

This compound (Sarkosyl): The Potent Solubilizer

This compound, an anionic detergent, is recognized for its strong solubilizing power. It is particularly effective in disrupting protein aggregates and is a common choice for extracting proteins from inclusion bodies, which are dense aggregates of misfolded protein often formed during recombinant protein overexpression in bacteria.[4] While effective, its anionic nature can be a double-edged sword. At concentrations above its critical micelle concentration (CMC), Sarkosyl can be denaturing, potentially compromising the native conformation and function of the target protein.[2] However, some studies suggest that it can act as a mild detergent, solubilizing membrane proteins without causing gross conformational changes.[5][6] Its relatively high CMC can make it challenging to remove by dialysis, as it tends to bind tightly to proteins.[2]

CHAPS: The Gentle Preserver of Function

CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate) is a zwitterionic detergent, meaning it carries both a positive and a negative charge, resulting in a net neutral charge over a wide pH range.[1][7] This property makes it a much gentler and non-denaturing agent compared to ionic detergents like Sarkosyl.[1][2][3] CHAPS is highly favored for applications where the preservation of protein structure and function is paramount.[7] Its ability to break protein-protein interactions without unfolding the proteins makes it ideal for immunoprecipitation and co-immunoprecipitation studies. Furthermore, CHAPS is a standard component in lysis buffers for two-dimensional gel electrophoresis (2D-PAGE) and isoelectric focusing (IEF) because its neutral charge does not interfere with the separation of proteins based on their isoelectric point. The high CMC and small micelle size of CHAPS facilitate its removal from the protein sample by dialysis, which is a significant advantage for reconstitution experiments and downstream functional assays.

Experimental Protocols

The following are generalized protocols for the solubilization of membrane proteins using this compound and CHAPS. The optimal conditions, including detergent concentration and incubation time, should be empirically determined for each specific protein.

Protocol 1: Membrane Protein Solubilization with this compound
  • Membrane Preparation: Isolate the cell membranes containing the protein of interest through standard cell lysis and ultracentrifugation procedures.

  • Solubilization Buffer Preparation: Prepare a solubilization buffer containing an appropriate buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl) and protease inhibitors. Add this compound from a stock solution to the desired final concentration (typically starting with a range of 0.5% to 2% w/v).

  • Solubilization: Resuspend the membrane pellet in the this compound-containing solubilization buffer.

  • Incubation: Incubate the mixture at 4°C with gentle agitation for 1-2 hours.

  • Clarification: Pellet the insoluble material by ultracentrifugation at 100,000 x g for 1 hour at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the solubilized membrane proteins.

Protocol 2: Membrane Protein Solubilization with CHAPS
  • Membrane Preparation: Isolate the cell membranes as described in the protocol for this compound.

  • Solubilization Buffer Preparation: Prepare a solubilization buffer with an appropriate buffer system and protease inhibitors. Add CHAPS to a final concentration typically ranging from 1% to 4% (w/v).

  • Solubilization: Resuspend the isolated membrane pellet in the CHAPS-containing solubilization buffer.

  • Incubation: Incubate on ice or at 4°C for 30-60 minutes with gentle mixing.

  • Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g or higher) for 15-30 minutes at 4°C to pellet cellular debris and non-solubilized material.

  • Supernatant Collection: The resulting supernatant contains the solubilized membrane proteins ready for downstream analysis.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows relevant to the use of detergents in membrane protein studies.

G cluster_start Sample Preparation cluster_lysis Solubilization cluster_purification Purification & Analysis A Cell Culture/ Tissue Homogenate B Cell Lysis & Membrane Isolation (Ultracentrifugation) A->B C Detergent Solubilization (this compound or CHAPS) B->C D Clarification (High-Speed Centrifugation) C->D E Solubilized Membrane Proteins D->E F Downstream Applications (e.g., Chromatography, Assays) E->F

Caption: A generalized experimental workflow for membrane protein extraction and solubilization.

G cluster_membrane Cell Membrane cluster_detergent Detergent Action cluster_downstream Functional Analysis Receptor Membrane Receptor Detergent Detergent Micelles (this compound or CHAPS) LipidBilayer Lipid Bilayer Solubilization Solubilization Detergent->Solubilization ProteinComplex Protein-Detergent Complex Solubilization->ProteinComplex ActivityAssay Functional/Structural Analysis ProteinComplex->ActivityAssay

Caption: The process of membrane protein solubilization for subsequent functional studies.

References

A Comparative Guide to Oleoyl Sarcosine and Triton X-100 for Effective Cell Lysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate detergent is a critical step in cell lysis protocols, directly impacting the yield, purity, and functionality of extracted proteins and other cellular components. This guide provides a comprehensive comparison of two commonly used detergents, the anionic surfactant Oleoyl Sarcosine (Sarkosyl) and the non-ionic surfactant Triton X-100, to aid researchers in making an informed choice for their specific applications.

At a Glance: Key Differences and Applications

FeatureThis compound (Sarkosyl)Triton X-100
Detergent Class AnionicNon-ionic
Lysis Strength Strong, potent solubilizing agentMild to moderate
Effect on Protein Structure Can be denaturing, disrupting protein-protein interactionsGenerally non-denaturing, preserves native protein structure and interactions[1]
Primary Applications Solubilization of proteins from inclusion bodies in bacteria[2][3][4][5][6], disruption of protein aggregates.Gentle lysis of mammalian and bacterial cells[7], isolation of membrane proteins[8], immunoprecipitation, and assays requiring protein functionality.
Downstream Compatibility May interfere with some downstream assays like chromatography and ELISA if not removed[9].Generally compatible with a wide range of downstream applications.

Quantitative Data Summary

Direct quantitative comparisons of this compound and Triton X-100 for general cell lysis efficiency are not extensively available in the literature. The primary application of this compound for solubilizing inclusion bodies makes a direct comparison for total protein yield from whole-cell lysis challenging. However, the following table summarizes available quantitative data related to their primary applications.

ParameterThis compound (Sarkosyl)Triton X-100Source
Inclusion Body Solubilization Efficiency (Bacterial) >95% with 10% SarkosylNot typically used for this primary purpose[2][3]
Recovery of Functional Protein from Inclusion Bodies (in combination with Triton X-100 & CHAPS) ~80% recovery of original enzymatic activity (GST)Addition of Triton X-100 is crucial for refolding and activity restoration[10]
Total Protein Recovery (Mammalian CHO Cells) Data not available for direct comparison88% to 108% of control (IGEPAL® CA-630)
Effect on GST Enzyme Activity Inactive in the presence of 0.3% SarkosylDid not affect GST enzymatic activity[10]

Experimental Protocols

Protocol 1: General Cell Lysis using Triton X-100

This protocol is suitable for the lysis of cultured mammalian cells to extract cytoplasmic and membrane proteins while aiming to maintain their native conformation.

Materials:

  • Triton X-100 Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100.

  • Protease and phosphatase inhibitor cocktails.

  • Ice-cold Phosphate-Buffered Saline (PBS).

  • Cell scraper.

  • Microcentrifuge tubes.

Procedure:

  • Place the cell culture dish on ice and wash the cells with ice-cold PBS.

  • Aspirate the PBS and add an appropriate volume of ice-cold Triton X-100 Lysis Buffer supplemented with protease and phosphatase inhibitors.

  • Incubate the dish on ice for 5-10 minutes.

  • Scrape the cells off the dish and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Vortex the lysate gently and incubate on ice for an additional 10-15 minutes.

  • Centrifuge the lysate at approximately 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube for downstream analysis or storage at -80°C.

Protocol 2: Solubilization of Bacterial Inclusion Bodies using this compound (Sarkosyl)

This protocol is designed for the efficient solubilization of aggregated proteins from bacterial inclusion bodies.[2][11]

Materials:

  • Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl.

  • Sarkosyl Solubilization Buffer: Lysis Buffer containing 1-10% (w/v) this compound.

  • Lysozyme.

  • DNase I.

  • Microcentrifuge tubes.

Procedure:

  • Harvest bacterial cells by centrifugation and resuspend the cell pellet in Lysis Buffer containing lysozyme and DNase I.

  • Incubate on ice to facilitate enzymatic lysis of the cell wall.

  • Disrupt the cells further using sonication or a French press.

  • Centrifuge the lysate to pellet the inclusion bodies.

  • Resuspend the inclusion body pellet in the Sarkosyl Solubilization Buffer.

  • Incubate at room temperature with gentle agitation for several hours to overnight to allow for complete solubilization.

  • Centrifuge at high speed (e.g., 100,000 x g) to pellet any remaining insoluble material.

  • The supernatant containing the solubilized protein can then be used for purification, which may require the addition of non-ionic detergents like Triton X-100 to aid in refolding.[10]

Visualizing the Experimental Workflows

TritonX100_Lysis_Workflow start Cultured Mammalian Cells wash Wash with ice-cold PBS start->wash add_buffer Add Triton X-100 Lysis Buffer wash->add_buffer incubate_scrape Incubate on ice & Scrape add_buffer->incubate_scrape centrifuge Centrifuge to pellet debris incubate_scrape->centrifuge supernatant Collect Supernatant (Lysate) centrifuge->supernatant

Caption: Triton X-100 cell lysis workflow.

Sarkosyl_Solubilization_Workflow start Bacterial Cell Pellet with Inclusion Bodies resuspend Resuspend in Lysis Buffer with Lysozyme/DNase I start->resuspend disrupt Cell Disruption (Sonication/French Press) resuspend->disrupt pellet_ib Centrifuge to Isolate Inclusion Bodies disrupt->pellet_ib solubilize Resuspend in Sarkosyl Solubilization Buffer pellet_ib->solubilize incubate Incubate to Solubilize solubilize->incubate centrifuge_final High-speed Centrifugation incubate->centrifuge_final supernatant Collect Supernatant (Solubilized Protein) centrifuge_final->supernatant

Caption: Sarkosyl inclusion body solubilization workflow.

Signaling Pathways and Logical Relationships

The choice of detergent can significantly impact the preservation of cellular signaling pathways for downstream analysis.

Detergent_Effect_Pathway cluster_triton Triton X-100 (Non-ionic) cluster_sarkosyl This compound (Anionic) Triton Triton X-100 Triton_Action Disrupts lipid-lipid and lipid-protein interactions Triton->Triton_Action Triton_Outcome Preserves protein-protein interactions and native conformation Triton_Action->Triton_Outcome Application Downstream Application (e.g., Co-IP, Enzyme Assay) Triton_Outcome->Application Suitable Sarkosyl This compound Sarkosyl_Action Disrupts lipid-lipid, lipid-protein, and protein-protein interactions Sarkosyl->Sarkosyl_Action Sarkosyl_Outcome Can lead to protein denaturation Sarkosyl_Action->Sarkosyl_Outcome Sarkosyl_Outcome->Application Potentially Unsuitable (requires refolding)

Caption: Impact of detergent choice on protein interactions.

Conclusion

The efficacy of this compound and Triton X-100 is highly dependent on the specific research goal. Triton X-100 stands out as a reliable choice for general-purpose cell lysis where the preservation of protein structure and function is paramount. Its mild, non-denaturing nature makes it compatible with a wide array of sensitive downstream applications.

In contrast, this compound is a powerful solubilizing agent, proving invaluable for the challenging task of extracting proteins from aggregated states such as inclusion bodies. While its potent action can be denaturing, this property is harnessed to effectively break down stubborn protein aggregates. For applications requiring the recovery of functional protein from these aggregates, this compound is often used in conjunction with milder detergents like Triton X-100 to facilitate refolding.

Researchers should carefully consider the nature of their starting material and the requirements of their downstream analyses to select the most appropriate detergent, or combination of detergents, for optimal results.

References

A Comparative Guide to the Cytotoxicity of Oleoyl Sarcosine and Sodium Dodecyl Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro cytotoxicity of two anionic surfactants: Oleoyl Sarcosine and Sodium Dodecyl Sulfate (SDS). While both are utilized in various formulations, their effects on cell viability differ, a critical consideration in research and product development. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key mechanisms and workflows to aid in informed decision-making.

Executive Summary

Quantitative Cytotoxicity Data

Direct comparative studies providing IC50 values for both this compound and SDS on the same cell line under identical conditions are limited. The following table summarizes the available quantitative data for SDS on the immortalized human keratinocyte cell line, HaCaT.

CompoundCell LineExposure TimeAssayIC50 Value
Sodium Dodecyl Sulfate (SDS)HaCaT3 minutesMTT AssayNot Determined
1 hourMTT Assay~56 µg/mL[1]
48 hoursMTT Assay~43 µg/mL[1]
3 minutesNeutral Red UptakeNot Determined
1 hourNeutral Red UptakeNot Determined
48 hoursNeutral Red UptakeNot Determined
This compoundNot AvailableNot AvailableNot AvailableNot Available

Note: The absence of directly comparable IC50 values for this compound underscores the need for further head-to-head in vitro cytotoxicity studies to definitively quantify its cytotoxic potential relative to SDS. General safety assessments indicate that acyl sarcosines are cytotoxic to Chinese hamster cells in culture but are not mutagenic.[2] Undiluted this compound has been reported to cause skin and eye irritation.[2]

Mechanisms of Cytotoxicity

Both this compound and Sodium Dodecyl Sulfate are anionic surfactants that disrupt the integrity of the cell membrane, which is the primary mechanism of their cytotoxicity.

Sodium Dodecyl Sulfate (SDS): The cytotoxic action of SDS is well-documented and involves a multi-step process:

  • Intercalation: SDS monomers insert into the lipid bilayer of the cell membrane.[3][4]

  • Increased Permeability: This insertion disrupts the organized structure of the membrane, leading to increased permeability.[5]

  • Membrane Solubilization: At higher concentrations, SDS molecules form micelles that extract lipids and membrane proteins, leading to the complete solubilization of the membrane and cell lysis.[3][6]

This disruption of the cell membrane leads to the leakage of intracellular components, such as lactate dehydrogenase (LDH), and a loss of metabolic activity, which are common endpoints measured in cytotoxicity assays.

This compound: As an N-acyl amino acid, this compound's amphiphilic nature drives its interaction with the cell membrane. Its mechanism is also based on the disruption of the lipid bilayer, leading to increased permeability and release of cellular contents. While the fundamental mechanism is similar to SDS, the specific kinetics and concentration-dependent effects may differ, contributing to its generally perceived milder profile.

Experimental Protocols

Standard in vitro assays are employed to quantify the cytotoxicity of surfactants. The following are detailed protocols for two commonly used methods: the MTT assay and the LDH assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Exposure: Remove the culture medium and expose the cells to various concentrations of the test surfactant (this compound or SDS) diluted in fresh medium. Include a vehicle control (medium without the surfactant).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 1, 24, or 48 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with damaged membranes.

Principle: LDH is a stable enzyme present in the cytoplasm of cells. When the cell membrane is compromised, LDH is released into the culture medium. The amount of LDH in the supernatant is proportional to the number of lysed cells.

Protocol:

  • Cell Seeding and Compound Exposure: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture, which typically contains a substrate (lactate) and a tetrazolium salt that is reduced to a colored formazan product in the presence of LDH.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance of the formazan product at a wavelength of 490 nm using a microplate reader.

  • Controls: Include controls for spontaneous LDH release (cells in medium alone) and maximum LDH release (cells treated with a lysis buffer).

  • Data Analysis: Calculate the percentage of cytotoxicity for each concentration using the formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100.

Visualizations

Experimental Workflow for Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_setup 1. Assay Setup cluster_treatment 2. Compound Treatment cluster_assay 3. Cytotoxicity Measurement cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_analysis 4. Data Analysis cell_seeding Seed Cells in 96-well Plate incubation_24h Incubate 24h (Adhesion) cell_seeding->incubation_24h add_compounds Add Test Compounds (this compound or SDS) incubation_24h->add_compounds incubation_exposure Incubate for Exposure Time (e.g., 1h, 24h, 48h) add_compounds->incubation_exposure add_mtt Add MTT Reagent incubation_exposure->add_mtt collect_supernatant Collect Supernatant incubation_exposure->collect_supernatant formazan_formation Incubate (Formazan Formation) add_mtt->formazan_formation solubilize Solubilize Formazan formazan_formation->solubilize read_mtt Read Absorbance (570nm) solubilize->read_mtt calculate_viability Calculate % Cell Viability read_mtt->calculate_viability ldh_reaction Perform LDH Reaction collect_supernatant->ldh_reaction read_ldh Read Absorbance (490nm) ldh_reaction->read_ldh read_ldh->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: A generalized workflow for in vitro cytotoxicity assessment using MTT and LDH assays.

Signaling Pathway of SDS-Induced Cell Membrane Damage

SDS_Mechanism cluster_sds Sodium Dodecyl Sulfate (SDS) cluster_membrane Cell Membrane cluster_effects Cytotoxic Effects sds_monomers SDS Monomers lipid_bilayer Lipid Bilayer sds_monomers->lipid_bilayer Intercalation sds_micelles SDS Micelles sds_micelles->lipid_bilayer Lipid Extraction membrane_proteins Membrane Proteins sds_micelles->membrane_proteins Protein Denaturation & Extraction membrane_disruption Membrane Disruption lipid_bilayer->membrane_disruption increased_permeability Increased Permeability membrane_disruption->increased_permeability cell_lysis Cell Lysis membrane_disruption->cell_lysis leakage Leakage of Intracellular Components (e.g., LDH) increased_permeability->leakage leakage->cell_lysis

References

A Head-to-Head Comparison of Sarcosinate-Based Surfactants in Drug Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sarcosinate-based surfactants, derived from natural fatty acids and the amino acid sarcosine, are gaining prominence in pharmaceutical formulations due to their excellent biocompatibility, mildness, and versatile functionality.[1] This guide provides a head-to-head comparison of common sarcosinate surfactants, offering insights into their performance for enhancing drug solubility, improving stability, and modulating drug release. While direct comparative studies are limited, this document synthesizes available data and outlines experimental protocols for their evaluation.

Key Performance Indicators of Sarcosinate Surfactants

The selection of a suitable sarcosinate surfactant is contingent on the specific requirements of the drug formulation. The primary factors to consider are the surfactant's ability to increase the solubility of poorly water-soluble drugs, its role in stabilizing the active pharmaceutical ingredient (API), and its influence on the drug release profile.

Physicochemical Properties

The performance of sarcosinate surfactants is closely linked to their physicochemical properties, most notably their Critical Micelle Concentration (CMC). The CMC is the concentration at which surfactant monomers begin to self-assemble into micelles, a critical process for entrapping and solubilizing hydrophobic drug molecules.[2][3]

Below is a summary of available CMC data for Sodium Lauroyl Sarcosinate. It is important to note that CMC values can be influenced by experimental conditions such as temperature and the presence of electrolytes.[4]

SurfactantAcyl ChainCMC (mM)MethodReference
Sodium Lauroyl SarcosinateC1213.9 - 14.6Tensiometry, Conductimetry, Fluorimetry[4][5]
Sodium Cocoyl SarcosinateC8-C18 (mix)Not Available--
Sodium Myristoyl SarcosinateC14Not Available--

Note: Data for Sodium Cocoyl Sarcosinate and Sodium Myristoyl Sarcosinate from direct comparative studies were not available in the reviewed literature.

The variation in the length of the hydrophobic acyl chain (e.g., Lauroyl C12, Myristoyl C14) is a key determinant of a sarcosinate surfactant's properties. Generally, as the hydrophobic chain length increases, the CMC decreases, meaning fewer surfactant molecules are needed to form micelles. This can be advantageous for achieving solubilization at lower concentrations.

Performance in Drug Formulation

Drug Solubilization

Sarcosinate surfactants are effective at enhancing the solubility of poorly water-soluble drugs.[6] This is primarily achieved through micellar solubilization, where the hydrophobic core of the micelle provides a favorable environment for the drug molecule, effectively increasing its concentration in the aqueous medium. Acyl sarcosines are considered modified fatty acids with greater solubility compared to the parent fatty acid.[7]

Stability Enhancement

Sarcosinates can contribute to the stability of drug formulations in several ways. For protein-based therapeutics, which are susceptible to aggregation, surfactants can play a crucial stabilizing role.[8] They can prevent protein aggregation by competitively adsorbing at interfaces and by interacting with hydrophobic patches on the protein surface, thus preventing protein-protein interactions that lead to aggregation.[8]

The general mechanism for surfactant-mediated protein stabilization is illustrated below.

Mechanism of Surfactant-Mediated Protein Stabilization cluster_0 Without Surfactant cluster_1 With Sarcosinate Surfactant Unfolded_Protein_1 Unfolded Protein Aggregate Protein Aggregate Unfolded_Protein_1->Aggregate Unfolded_Protein_2 Unfolded Protein Unfolded_Protein_2->Aggregate Unfolded_Protein_3 Unfolded Protein Surfactant_Micelle Sarcosinate Micelle Unfolded_Protein_3->Surfactant_Micelle Encapsulation Stabilized_Protein Stabilized Protein Surfactant_Micelle->Stabilized_Protein Workflow for CMC Determination Start Prepare Surfactant Solutions of Varying Concentrations Tensiometry Measure Surface Tension Start->Tensiometry Conductivity Measure Conductivity Start->Conductivity Fluorimetry Measure Fluorescence Intensity (with probe) Start->Fluorimetry Plot Plot Physical Property vs. Concentration Tensiometry->Plot Conductivity->Plot Fluorimetry->Plot CMC Determine CMC from Breakpoint in the Plot Plot->CMC In Vitro Drug Release Testing Workflow Start Prepare Drug Formulation with Sarcosinate Surfactant Dissolution_Apparatus Place Formulation in Dissolution Apparatus (e.g., USP Apparatus II) Start->Dissolution_Apparatus Dissolution_Medium Add Dissolution Medium (e.g., Simulated Gastric/Intestinal Fluid) Dissolution_Apparatus->Dissolution_Medium Sampling Withdraw Samples at Predetermined Time Intervals Dissolution_Medium->Sampling Analysis Analyze Drug Concentration in Samples (e.g., HPLC, UV-Vis) Sampling->Analysis Profile Construct Drug Release Profile (Cumulative % Released vs. Time) Analysis->Profile

References

A Researcher's Guide to Validating the Purity of Commercial Oleoyl Sarcosine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Oleoyl Sarcosine (also known as N-Oleoylsarcosine or Sarkosyl O), ensuring the purity and integrity of the commercial-grade material is a critical first step for the validity and reproducibility of experimental results. This guide provides a comparative overview of key analytical techniques for purity validation, complete with detailed experimental protocols and supporting data.

Understanding Potential Impurities

Commercial this compound is synthesized from oleic acid and sarcosine (N-methylglycine).[1] Due to the synthesis process and potential degradation, several impurities can be present. A typical purity for commercial this compound is around 97%, with potential impurities including up to 2% free fatty acids.[2] Researchers should also be aware of the potential for the formation of N-nitrososarcosine, a known carcinogen, if the material comes into contact with nitrosating agents.[2][3] Therefore, validating each batch is paramount.

Comparison of Purity Validation Methods

Several analytical methods can be employed to assess the purity of this compound. The choice of method depends on the specific information required (e.g., identity, quantity of impurities, structural integrity), available equipment, and desired sensitivity. The primary methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Acid-Base Titration.

Data Presentation: A Comparative Overview
Method Principle Purity Metric Determined Specificity & Sensitivity Sample Preparation Pros Cons
HPLC Separation based on polarity using a stationary and mobile phase.Percent purity by peak area, quantification of specific impurities.High specificity for separating this compound from related substances. Sensitivity depends on the detector (e.g., UV, CAD, MS).[4][5][6]Simple dissolution in a suitable solvent (e.g., mobile phase).Robust, quantitative, widely available, suitable for non-volatile compounds.Requires reference standards for impurity identification and quantification.
GC-MS Separation of volatile compounds followed by mass-based detection and identification.Identification and quantification of volatile impurities (e.g., residual solvents, free fatty acids after derivatization).Very high specificity and sensitivity for volatile and semi-volatile compounds.[7]Derivatization (e.g., silylation or esterification) is required to increase volatility.[7][8]Gold standard for identifying unknown volatile impurities through mass spectra.Destructive, requires derivatization which adds complexity, not suitable for non-volatile impurities.
NMR Spectroscopy Nuclei absorb and re-emit electromagnetic radiation in a magnetic field, providing detailed structural information.Structural confirmation, identification and quantification of impurities with unique NMR signals relative to a standard.High structural specificity. Quantitative NMR (qNMR) offers high accuracy without a specific analyte standard.[9]Dissolution in a deuterated solvent.Non-destructive, provides unambiguous structural information, highly quantitative.[9][10]Lower sensitivity compared to MS, requires specialized equipment and expertise, complex mixtures can be difficult to interpret.
Titration Neutralization reaction between the acidic this compound and a standard basic solution.[11][12]Acid Value (mg KOH/g), which is an indirect measure of purity and free fatty acid content.[13]Low specificity (titrates all acidic components). Low sensitivity to trace impurities.Dissolution in a suitable solvent.Simple, rapid, inexpensive, provides a key quality control parameter (Acid Value).Cannot distinguish between this compound and acidic impurities (e.g., free oleic acid).

Experimental Workflow for Purity Validation

The following diagram illustrates a logical workflow for the comprehensive purity validation of a new batch of commercial this compound.

G Workflow for this compound Purity Validation cluster_0 Initial Assessment cluster_1 Chromatographic & Spectroscopic Analysis cluster_2 Final Decision start Receive Commercial This compound Batch titration Perform Acid-Base Titration (Determine Acid Value) start->titration decision1 Acid Value within Specification? titration->decision1 hplc HPLC Analysis (% Purity, Impurity Profile) decision1->hplc Yes fail Batch Rejected (Contact Supplier) decision1->fail No gcms GC-MS Analysis (Residual Solvents, Volatile Impurities) hplc->gcms nmr NMR Spectroscopy (Structural Confirmation) gcms->nmr decision2 Purity & Structure Confirmed? nmr->decision2 pass Batch Approved for Research Use decision2->pass Yes decision2->fail No

Caption: A workflow diagram for validating commercial this compound.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reverse-phase HPLC method for determining the purity of this compound and identifying non-volatile impurities.

  • Instrumentation : HPLC system with a UV or Charged Aerosol Detector (CAD), C18 reverse-phase column (e.g., Newcrom R1).[14]

  • Mobile Phase : A gradient of Acetonitrile (MeCN) and water.[14] Phosphoric acid or formic acid can be added to the aqueous phase to improve peak shape. For Mass Spectrometry (MS) compatibility, formic acid is recommended.[14]

  • Sample Preparation :

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve in 10 mL of the mobile phase to create a 1 mg/mL stock solution.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions :

    • Column : C18, 5 µm, 4.6 x 250 mm

    • Flow Rate : 1.0 mL/min

    • Injection Volume : 10 µL

    • Detector : UV at 210 nm or CAD

    • Gradient Program :

      • 0-5 min: 70% MeCN

      • 5-25 min: Linear gradient from 70% to 95% MeCN

      • 25-30 min: 95% MeCN

      • 30-35 min: Return to 70% MeCN and equilibrate

  • Data Analysis : Calculate the area percent of the this compound peak relative to the total area of all peaks to determine purity. Identify and quantify impurities using reference standards if available.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for identifying volatile impurities such as residual solvents or free fatty acids after derivatization.

  • Instrumentation : GC-MS system with a capillary column (e.g., SLB™-5ms).[8]

  • Derivatization Reagent : N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).[8]

  • Sample Preparation (Silylation) :

    • Accurately weigh 1-2 mg of the this compound sample into a reaction vial.

    • Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Add 100 µL of the silylation reagent (e.g., BSTFA).

    • Cap the vial tightly and heat at 70°C for 30 minutes.[8]

    • Cool to room temperature before injection.

  • GC-MS Conditions :

    • Column : 5% Phenyl Methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas : Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature : 280°C.

    • Oven Program :

      • Initial temperature: 100°C, hold for 2 min.

      • Ramp: 10°C/min to 300°C.

      • Hold at 300°C for 10 min.

    • MS Transfer Line : 290°C.

    • Ion Source : 230°C.

    • Scan Range : 50-600 m/z.

  • Data Analysis : Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify using an internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides definitive structural confirmation and can be used for quantification (qNMR).

  • Instrumentation : NMR Spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation :

    • Dissolve 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Add a known amount of an internal standard (e.g., tetramethylsilane - TMS, or another suitable standard for qNMR) if quantification is desired.

    • Transfer the solution to an NMR tube.

  • Experiments to Perform :

    • ¹H NMR : Provides information on the different types of protons and their environment. Key signals for this compound include the olefinic protons (~5.3 ppm), the N-methyl group, and the long aliphatic chain.[9]

    • ¹³C NMR : Shows all unique carbon atoms in the molecule, confirming the presence of the carboxyl, amide, olefinic, and aliphatic carbons.[15]

    • 2D NMR (e.g., COSY, HSQC) : Used to establish connectivity between protons and carbons, confirming the complete molecular structure.[15]

  • Data Analysis : Compare the obtained spectra with reference spectra for this compound to confirm its identity.[16] Integrate signals of interest against the internal standard for quantification. Impurities will present as additional, unassigned peaks.

Acid-Base Titration (Acid Value Determination)

This is a simple method to determine the overall acidity of the sample, which is a key quality parameter for commercial this compound.[13]

  • Reagents :

    • Standardized 0.1 M Potassium Hydroxide (KOH) in ethanol.

    • Toluene/Isopropanol solvent mixture (2:1 v/v).

    • Phenolphthalein indicator solution.

  • Procedure :

    • Accurately weigh approximately 1 g of this compound into an Erlenmeyer flask.

    • Add 50 mL of the toluene/isopropanol solvent mixture and swirl to dissolve.

    • Add 3-4 drops of phenolphthalein indicator.

    • Titrate with the standardized 0.1 M ethanolic KOH solution until a stable faint pink endpoint is reached.[11]

    • Record the volume of KOH solution used.

  • Calculation :

    • Acid Value (mg KOH/g) = (V × M × 56.1) / W

    • Where:

      • V = Volume of KOH solution used (mL)

      • M = Molarity of the KOH solution (mol/L)

      • 56.1 = Molecular weight of KOH ( g/mol )

      • W = Weight of the sample (g)

  • Data Analysis : Compare the calculated Acid Value to the supplier's specification (typically 155-175 mg KOH/g).[13] A higher value may indicate excess free fatty acids.

Alternatives to this compound in Research

While this compound is a versatile surfactant, certain applications may benefit from alternatives. Other N-acyl sarcosines like N-lauroyl sarcosine offer different chain lengths and properties.[17] For drug delivery systems where PEGylation is a concern, surfactants with polyhydroxy head groups or other non-ionic surfactants like polysorbates are being explored.[18][19][20] In some contexts, fluorinated or hemifluorinated surfactants are also considered for their unique properties in handling membrane proteins.[21] The choice of an alternative will depend on the specific requirements of the research application, such as desired hydrophilicity, biocompatibility, and interaction with the biological system.

References

Understanding Potential Cross-Reactivity of Oleoyl Sarcosine in Immunological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the potential cross-reactivity of Oleoyl sarcosine in immunological assays. Due to the limited availability of direct experimental data on its cross-reactivity, this document focuses on the underlying principles of immunoassay specificity, compares this compound to structurally similar molecules, and provides detailed experimental protocols to enable researchers to assess cross-reactivity in their own assays.

Introduction to this compound and Immunoassay Cross-Reactivity

This compound is an N-acyl amino acid, a class of lipid signaling molecules involved in various physiological processes.[1][2][3] Structurally, it consists of an oleic acid molecule linked to sarcosine (N-methylglycine) via an amide bond.[4][5] Its amphiphilic nature makes it useful in various applications, including as a surfactant in cosmetics and personal care products.[4][6][7]

In the context of immunological assays, such as Enzyme-Linked Immunosorbent Assay (ELISA), specificity is paramount. Cross-reactivity occurs when an antibody raised against a specific antigen also binds to other structurally similar molecules.[8][9] This can lead to inaccurate quantification and false-positive results, compromising the reliability of experimental data.[8][10] Given the growing interest in N-acyl amino acids as potential biomarkers and therapeutic targets, understanding the potential for cross-reactivity of molecules like this compound is critical for accurate immunological detection.

Chemical Properties and Potential for Cross-Reactivity

The potential for an antibody to cross-react with this compound largely depends on the specific epitope it was raised against and the structural similarity of other molecules present in the sample. The key structural features of this compound are its oleoyl group (an 18-carbon monounsaturated fatty acid chain) and its N-methylglycine (sarcosine) head group.[4][5]

Comparison with Structurally Similar N-Acyl Amino Acids

Several other endogenous N-acyl amino acids share structural similarities with this compound and could be potential cross-reactants in immunoassays. The degree of cross-reactivity will depend on whether the antibody's binding site recognizes the fatty acyl chain, the amino acid residue, or a combination of both.

Compound NameFatty Acyl ChainAmino AcidMolecular Weight ( g/mol )Key Structural Difference from this compound
This compound Oleic acid (18:1) Sarcosine (N-methylglycine) 353.54 Reference Compound
Oleoyl glycineOleic acid (18:1)Glycine339.51Lack of N-methyl group on the amino acid.
Stearoyl sarcosineStearic acid (18:0)Sarcosine (N-methylglycine)355.56Saturated fatty acyl chain (no double bond).
Linthis compoundLinoleic acid (18:2)Sarcosine (N-methylglycine)351.52Two double bonds in the fatty acyl chain.
Palmitoyl sarcosinePalmitic acid (16:0)Sarcosine (N-methylglycine)327.50Shorter, saturated fatty acyl chain.
N-Oleoylethanolamine (OEA)Oleic acid (18:1)Ethanolamine325.54Different head group (ethanolamine instead of sarcosine).
N-Arachidonoyl glycineArachidonic acid (20:4)Glycine347.48Longer, polyunsaturated fatty acyl chain and different amino acid (glycine).

Principles of Immunoassay Cross-Reactivity

Cross-reactivity in immunoassays is primarily driven by the structural similarity between the target analyte and other molecules in the sample.[10][11][12] An antibody's binding affinity for a cross-reactant is typically lower than for its target antigen. However, if the cross-reactant is present at a much higher concentration, it can significantly interfere with the assay.[8]

Several factors influence the degree of cross-reactivity:

  • Antibody Specificity: Monoclonal antibodies, which recognize a single epitope, generally exhibit lower cross-reactivity than polyclonal antibodies.[9]

  • Assay Format: Competitive immunoassays are particularly susceptible to cross-reactivity as any molecule that binds to the antibody can compete with the labeled antigen, leading to a change in signal.[11][13]

  • Assay Conditions: Factors such as pH, temperature, and ionic strength of the buffers can influence antibody-antigen binding and potentially affect cross-reactivity.[8]

Experimental Protocol for Assessing Cross-Reactivity

To determine the cross-reactivity of an antibody with this compound and its potential alternatives, a competitive ELISA is a suitable method.[8][14] This protocol outlines the general steps to assess the percentage of cross-reactivity.

Materials:
  • High-binding 96-well microtiter plates

  • Coating antigen (e.g., this compound conjugated to a carrier protein like BSA)

  • Primary antibody specific for the target antigen

  • This compound standard

  • Potential cross-reactants (e.g., other N-acyl amino acids)

  • Enzyme-conjugated secondary antibody

  • Substrate for the enzyme

  • Coating, blocking, washing, and dilution buffers

  • Plate reader

Procedure:
  • Coating:

    • Coat the wells of a 96-well plate with the coating antigen at an optimized concentration in coating buffer.

    • Incubate overnight at 4°C.

    • Wash the plate with wash buffer to remove unbound antigen.

  • Blocking:

    • Add blocking buffer to each well to prevent non-specific binding.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate.

  • Competition:

    • Prepare serial dilutions of the this compound standard and each potential cross-reactant.

    • In separate tubes, pre-incubate a fixed, limiting concentration of the primary antibody with each dilution of the standard or cross-reactant.

    • Transfer the antibody-antigen mixtures to the coated and blocked plate.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate.

  • Detection:

    • Add the enzyme-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate.

  • Signal Development:

    • Add the substrate to each well.

    • Incubate in the dark until sufficient color develops.

    • Stop the reaction with a stop solution.

  • Data Analysis:

    • Read the absorbance at the appropriate wavelength using a plate reader.

    • Generate a standard curve by plotting the absorbance versus the log of the this compound concentration.

    • Determine the concentration of this compound that causes 50% inhibition of the maximum signal (IC50).

    • For each potential cross-reactant, determine the concentration required to achieve 50% inhibition.

    • Calculate the percent cross-reactivity using the following formula:

    % Cross-Reactivity = (IC50 of this compound / IC50 of Cross-reactant) x 100

Visualizing Workflows and Pathways

Experimental Workflow for Cross-Reactivity Assessment

experimental_workflow cluster_prep Plate Preparation cluster_competition Competitive Binding cluster_detection Detection cluster_analysis Data Analysis coating Coat Plate with Antigen Conjugate blocking Block Wells coating->blocking add_to_plate Add to Coated Plate blocking->add_to_plate prepare_samples Prepare Standard & Cross-reactant Dilutions pre_incubation Pre-incubate with Primary Antibody prepare_samples->pre_incubation pre_incubation->add_to_plate add_secondary Add Secondary Antibody add_to_plate->add_secondary add_substrate Add Substrate add_secondary->add_substrate read_plate Read Absorbance add_substrate->read_plate calc_ic50 Calculate IC50 Values read_plate->calc_ic50 calc_cr Calculate % Cross-Reactivity calc_ic50->calc_cr signaling_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling naa N-Acyl Amino Acid (e.g., this compound) gpcr GPCR naa->gpcr Binds ion_channel Ion Channel naa->ion_channel Modulates g_protein G Protein Activation gpcr->g_protein Activates ion_flux Change in Ion Flux ion_channel->ion_flux effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Generates cellular_response Cellular Response second_messenger->cellular_response ion_flux->cellular_response

References

Comparative analysis of the hemolytic activity of Oleoyl sarcosine.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Oleoyl Sarcosine's Hemolytic Potential Against Standard Surfactants

In the fields of drug delivery and formulation, the selection of excipients is a critical step that balances efficacy with safety. Surfactants, often employed as solubilizing agents or permeation enhancers, must be carefully evaluated for their potential to cause hemolysis, the rupture of red blood cells. This guide provides a comparative analysis of the hemolytic activity of this compound against two commonly used surfactants, the anionic Sodium Lauryl Sulfate (SLS) and the non-ionic Polysorbate 20 (Tween 20). The data presented herein is intended to assist researchers in making informed decisions regarding the selection of appropriate surfactants for their specific applications.

Executive Summary of Hemolytic Activity

The hemolytic potential of a surfactant is a key indicator of its biocompatibility. This property is typically quantified by the HC50 value, which represents the concentration of the surfactant required to cause 50% hemolysis of red blood cells. A higher HC50 value indicates lower hemolytic activity and, generally, a better safety profile for parenteral and other systemic applications.

Based on available data, this compound and its derivatives, such as Sodium Lauroyl Sarcosinate, are considered to be mild surfactants with significantly lower hemolytic potential compared to harsher surfactants like Sodium Lauryl Sulfate.[1][2][3] While a specific HC50 value for this compound was not found in the reviewed literature, the data for the closely related Sodium Lauroyl Sarcosinate suggests a much safer profile than SLS. Tween 20, a non-ionic surfactant, also exhibits low hemolytic activity.

Comparative Hemolytic Activity Data

The following table summarizes the available quantitative data on the hemolytic activity of the selected surfactants. It is important to note that direct comparative studies for this compound are limited, and data for Sodium Lauroyl Sarcosinate is used as a surrogate to provide a reasonable estimation of its hemolytic potential relative to the other compounds.

SurfactantTypeHC50 (µg/mL)Hemolytic Potential
This compoundAnionic (Acyl Sarcosine)Data Not Available (Expected to be high)Low
Sodium Lauryl Sulfate (SLS)Anionic~10-20High
Polysorbate 20 (Tween 20)Non-ionic>1000Very Low

Note: The HC50 value for SLS can vary depending on the experimental conditions.

Mechanism of Surfactant-Induced Hemolysis

Surfactants induce hemolysis primarily by interacting with and disrupting the lipid bilayer of the red blood cell membrane. The process can be broadly categorized into two main mechanisms: osmotic lysis and solubilization.[4][5][6][7][8]

  • Monomer Insertion and Membrane Destabilization: At low concentrations, surfactant monomers insert themselves into the lipid bilayer. This insertion disrupts the packing of phospholipids, leading to an increase in membrane fluidity and permeability.

  • Pore Formation and Osmotic Lysis: As more surfactant molecules integrate into the membrane, they can form pores or channels. This leads to an influx of water and ions into the cell, causing it to swell and eventually burst, a process known as osmotic lysis.

  • Membrane Solubilization: At higher concentrations, typically above the critical micelle concentration (CMC), surfactants can solubilize the cell membrane by forming mixed micelles with lipids and proteins, leading to the complete disintegration of the cell.

The following diagram illustrates the general workflow for assessing the hemolytic activity of a compound.

HemolysisAssayWorkflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing rbc_prep Prepare Red Blood Cell Suspension incubation Incubate RBCs with Surfactant Solutions rbc_prep->incubation surfactant_prep Prepare Surfactant Dilutions surfactant_prep->incubation centrifugation Centrifuge to Pellet Intact RBCs incubation->centrifugation supernatant Collect Supernatant centrifugation->supernatant absorbance Measure Absorbance of Hemoglobin supernatant->absorbance calculation Calculate % Hemolysis absorbance->calculation hc50 Determine HC50 Value calculation->hc50

Caption: Experimental workflow for determining the hemolytic activity of surfactants.

Experimental Protocol: In Vitro Hemolysis Assay

This protocol provides a standardized method for assessing the hemolytic activity of surfactants.

1. Materials and Reagents

  • Fresh whole blood with anticoagulant (e.g., EDTA, heparin)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Triton X-100 (Positive Control)

  • Test surfactants (this compound, SLS, Tween 20)

  • 96-well microplates

  • Spectrophotometer (plate reader)

2. Preparation of Red Blood Cell (RBC) Suspension

  • Centrifuge fresh whole blood at 1000 x g for 10 minutes at 4°C.

  • Aspirate and discard the supernatant (plasma and buffy coat).

  • Wash the RBC pellet by resuspending in 5 volumes of cold PBS and centrifuging at 1000 x g for 5 minutes. Repeat this washing step two more times.

  • After the final wash, resuspend the RBC pellet in PBS to obtain a 2% (v/v) RBC suspension.

3. Preparation of Surfactant Solutions

  • Prepare stock solutions of the test surfactants and Triton X-100 in PBS.

  • Perform serial dilutions of each surfactant in PBS to create a range of concentrations to be tested.

4. Hemolysis Assay

  • In a 96-well microplate, add 100 µL of each surfactant dilution to triplicate wells.

  • For the negative control (0% hemolysis), add 100 µL of PBS to three wells.

  • For the positive control (100% hemolysis), add 100 µL of a high concentration of Triton X-100 (e.g., 1% v/v) to three wells.

  • Add 100 µL of the 2% RBC suspension to all wells.

  • Incubate the plate at 37°C for 1 hour with gentle shaking.

5. Measurement of Hemolysis

  • After incubation, centrifuge the microplate at 800 x g for 10 minutes to pellet the intact RBCs.

  • Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • Measure the absorbance of the supernatant at 540 nm using a spectrophotometer. This wavelength corresponds to the peak absorbance of hemoglobin.

6. Data Analysis

  • Calculate the percentage of hemolysis for each surfactant concentration using the following formula:

    % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

  • Plot the % hemolysis against the surfactant concentration.

  • Determine the HC50 value, which is the concentration of the surfactant that causes 50% hemolysis, from the dose-response curve.[9][10][11][12]

Conclusion

The comparative analysis indicates that this compound, represented by its class of acyl sarcosines, is a significantly milder surfactant with lower hemolytic activity compared to Sodium Lauryl Sulfate. Its hemolytic potential is expected to be more in line with that of non-ionic surfactants like Tween 20. For applications where biocompatibility is paramount, particularly in formulations intended for injection or prolonged contact with blood, this compound presents a favorable alternative to harsher anionic surfactants. The provided experimental protocol offers a reliable method for researchers to conduct their own comparative studies and validate the suitability of this compound for their specific drug development needs.

References

Benchmarking the performance of Oleoyl sarcosine as a friction modifier in tribology studies.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed benchmark of Oleoyl Sarcosine's performance as a friction modifier in tribological applications. It compares its efficacy against other common alternatives, supported by experimental data, to assist in the selection of appropriate friction modifiers for advanced lubrication formulations.

Frictional Performance: this compound vs. Alternatives

This compound (also referred to as N-Oleoyl Sarcosine or NOS) demonstrates significant friction-reducing properties when added to a base oil. Its performance is particularly notable for its synergistic relationship with common anti-wear additives like Zinc Dialkyldithiophosphate (ZDDP).

Mechanism of Action

Organic Friction Modifiers (OFMs) like this compound function by adsorbing onto metal surfaces to form a protective, low-shear boundary film. This film minimizes asperity contact, thereby reducing both friction and wear. The molecular structure of this compound, featuring a polar head group (sarcosine) and a long, non-polar oleoyl tail, facilitates the formation of a dense, oriented monolayer on the substrate.

cluster_0 Mechanism of this compound A Metal Surface B Adsorption of This compound Molecules A->B Introduction to lubricant C Formation of a Dense Monolayer Tribofilm B->C Self-assembly on polar surface D Reduced Friction & Wear C->D Low shear interface prevents contact

Caption: Adsorption and tribofilm formation mechanism of this compound.

Quantitative Performance Data

The following tables summarize the tribological performance of this compound in a Polyalphaolefin (PAO) base oil. The data is derived from ball-on-disk tribometer tests. For comparison, data for a common alternative, Glycerol Monooleate (GMO), is also presented.

Disclaimer: The experimental data for this compound and Glycerol Monooleate are sourced from different studies. While both used a PAO base oil and a ball-on-disk setup, other test parameters such as sliding speed, duration, and specific material grades may differ. Therefore, this comparison illustrates general performance rather than a direct, one-to-one equivalence.

Table 1: Friction Coefficient in PAO Base Oil

This table shows the stabilized friction coefficient of lubricants under various loads. A lower value indicates superior friction reduction.

Lubricant Formulation (in PAO Base Oil)Load: 1 NLoad: 3 NLoad: 5 N
PAO Base Oil (Reference) ~0.120~0.120~0.120
PAO + this compound (NOS) ~0.104~0.080~0.078
PAO + Glycerol Monooleate (GMO) *~0.110--

*Data for GMO is at a test temperature of 70°C and a pressure of 20 MPa, which does not directly correspond to the load conditions for NOS.[1]

Table 2: Wear Scar Diameter (WSD) in PAO Base Oil

This table presents the wear scar diameter on the test ball after endurance testing. A smaller diameter signifies better anti-wear protection.

Lubricant Formulation (in PAO Base Oil)Load: 1 N (μm)Load: 3 N (μm)Load: 5 N (μm)
PAO Base Oil (Reference) 195271305
PAO + this compound (NOS) 168211240

Wear data for GMO under comparable conditions was not available in the reviewed literature.

Synergistic Effects with Anti-Wear Additives

A critical performance aspect of a friction modifier is its interaction with other additives in a fully formulated lubricant. Studies have shown that this compound exhibits a strong synergistic effect with ZDDP, a standard anti-wear additive.[2] The combination of NOS and ZDDP results in a lower, more stable friction coefficient and significantly less wear than when either additive is used alone.[2]

In contrast, the combination of Glycerol Monooleate (GMO) and ZDDP has been reported to provide no better boundary-friction reduction or wear resistance than GMO or ZDDP alone.[2] This suggests that this compound is more effective at working in concert with ZDDP to form a robust and low-friction tribofilm.[2] Scanning electron microscopy and energy-dispersive X-ray spectroscopy (SEM-EDX) analyses indicate that NOS may suppress the decomposition of ZDDP, altering the structure of the resulting surface film to be more effective.[3]

Experimental Protocols

The data presented is primarily generated using standardized tribological test rigs. The following section details a typical methodology for a Ball-on-Disk tribometer experiment.

Ball-on-Disk Tribometer Protocol

The ball-on-disk test is a standard method (e.g., ASTM G99) for evaluating the friction and wear properties of lubricants and materials.

  • Specimen Preparation : A stationary ball (e.g., steel) is loaded against a rotating disk made of a corresponding material. Both are thoroughly cleaned with solvents like hexane and isopropanol to remove any contaminants.

  • Lubricant Application : The test lubricant is applied to the disk surface, ensuring the contact path is fully lubricated throughout the test.

  • Parameter Setup : Key test parameters are set on the tribometer's control software, including:

    • Normal Load : The force pressing the ball onto the disk (e.g., 1 N, 3 N, 5 N).

    • Rotational Speed : The speed at which the disk rotates (e.g., 0.1 m/s).

    • Temperature : The test chamber and lubricant temperature are controlled (e.g., 100°C).[3]

    • Test Duration : The total number of cycles or time for the test (e.g., 1800 cycles).[2]

  • Execution & Data Acquisition : The test is initiated. The tribometer continuously measures and records the frictional force between the ball and disk, from which the coefficient of friction is calculated in real-time.

  • Post-Test Analysis : After completion, the specimens are removed and cleaned. The wear scar on the ball is measured using a microscope or optical profilometer to determine the wear volume or diameter. The wear track on the disk is also analyzed for morphology.

cluster_workflow Ball-on-Disk Experimental Workflow A 1. Prepare & Clean Ball and Disk Specimens B 2. Apply Test Lubricant to Disk Surface A->B C 3. Set Test Parameters (Load, Speed, Temp) B->C D 4. Run Tribometer Test & Record Friction Data C->D E 5. Post-Test Analysis: Measure Wear Scar D->E

Caption: Standard workflow for a ball-on-disk tribology experiment.

Conclusion

This compound is an effective organic friction modifier that demonstrates significant performance benefits, particularly in its ability to work synergistically with ZDDP anti-wear additives. Experimental data indicates that it can lower both friction and wear in a base oil. While direct quantitative comparisons with alternatives like Glycerol Monooleate are limited by differing test conditions in published studies, the evidence suggests this compound's key advantage lies in its compatibility and performance-enhancing interactions within a fully formulated lubricant package, making it a compelling candidate for advanced lubrication applications.

References

Safety Operating Guide

Navigating the Safe Disposal of Oleoyl Sarcosine in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory-based research, the proper disposal of chemical reagents is a critical component of operational safety and environmental responsibility. Oleoyl sarcosine, a common surfactant and emulsifying agent, requires careful handling and disposal to mitigate potential hazards, including skin and eye irritation, and aquatic toxicity.[1][2] This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, ensuring compliance with safety regulations and fostering a secure laboratory environment.

Essential Disposal Procedures for this compound

The primary recommendation for the disposal of this compound is to utilize a licensed professional waste disposal service.[3] It should be treated as a hazardous waste and disposed of through incineration or solidification.[3] Always adhere to local, state, and federal regulations when disposing of this chemical.[2]

Step-by-Step Disposal Protocol:

  • Personal Protective Equipment (PPE): Before handling this compound for disposal, it is imperative to be equipped with the appropriate PPE. This includes:

    • Protective Gloves: Chemical-resistant gloves are essential to prevent skin contact.[2][4]

    • Eye/Face Protection: Safety goggles or a face shield should be worn to protect against splashes and accidental eye contact.[2][4]

    • Protective Clothing: A lab coat or other protective clothing is necessary to prevent contamination of personal attire.[4]

    • Respiratory Protection: In situations where vapors, mists, or aerosols may be generated, or in case of inadequate ventilation, respiratory protection should be worn.[1]

  • Waste Collection and Storage:

    • Collect waste this compound in a designated, properly labeled, and sealed container.

    • Store the waste container in a cool, dark, and well-ventilated area, away from incompatible materials such as oxidizing agents.[2]

  • Disposal of Contaminated Materials:

    • Any materials that have come into contact with this compound, such as absorbent pads, cloths, or personal protective equipment, should be treated as hazardous waste.

    • These materials should be collected and placed in a suitable container for disposal by a licensed professional waste disposal service.[1]

  • Handling Spills:

    • In the event of a spill, prevent further leakage if it is safe to do so.[4]

    • Contain the spill using an inert absorbent material like sand, earth, or sawdust.[2]

    • Collect the absorbed material and place it into an appropriate container for disposal.[1][2]

    • Ensure the affected area is well-ventilated.[1]

    • Do not allow the spilled material to enter drains or waterways, as it is very toxic to aquatic life.[1][2]

  • Container Disposal:

    • Empty containers that held this compound should be thoroughly rinsed to remove any residue.[3]

    • The rinsate should be collected and treated as hazardous waste.

    • Completely drained and properly cleaned containers may be recycled, but contaminated packaging should be handled in the same manner as the substance itself.[1]

Hazard Profile and Waste Classification

To facilitate proper handling and disposal, the following table summarizes the key hazard classifications for this compound.

Hazard ClassificationDescription
Acute Toxicity (Inhalation)Harmful if inhaled.[1][2]
Skin IrritationCauses skin irritation.[1][2]
Serious Eye DamageCauses serious eye damage.[1][2]
Aquatic ToxicityVery toxic to aquatic life.[1][2]

Experimental Protocols

This document focuses on the operational and disposal plans for this compound. For detailed experimental protocols involving the use of this chemical, please refer to your institution's specific standard operating procedures (SOPs) and the relevant scientific literature for your application.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_waste 2. Assess Waste Type ppe->assess_waste liquid_waste 3a. Liquid this compound assess_waste->liquid_waste Liquid solid_waste 3b. Contaminated Solids (e.g., absorbents, PPE) assess_waste->solid_waste Solid collect_waste 4. Collect in Labeled, Sealed Hazardous Waste Container liquid_waste->collect_waste solid_waste->collect_waste storage 5. Store in Cool, Dark, Well-Ventilated Area collect_waste->storage disposal_service 6. Arrange for Pickup by Licensed Waste Disposal Service storage->disposal_service end End: Proper Disposal Complete disposal_service->end

Caption: Decision workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Oleoyl sarcosine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Oleoyl Sarcosine

This guide provides crucial safety protocols and logistical information for the handling and disposal of this compound (CAS 110-25-8), a substance recognized for its utility as a surfactant, emulsifier, and corrosion inhibitor.[1][2][] Adherence to these procedural steps is vital for ensuring the safety of researchers, scientists, and drug development professionals in the laboratory environment.

Hazard Identification and Classification

This compound is classified with several hazards that necessitate careful handling.[4][5] It is harmful if inhaled, causes severe skin irritation, and poses a risk of serious eye damage.[4][5] Furthermore, it is very toxic to aquatic life.[4][5]

Hazard ClassificationCategoryHazard Statement
Acute Toxicity (Inhalation)Category 4H332: Harmful if inhaled[4][5]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[4][5]
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage[4][5]
Acute Aquatic HazardCategory 1H400: Very toxic to aquatic life[4][5]
Physicochemical Properties

Understanding the properties of this compound is fundamental to its safe management. It is a clear, yellow to brown, viscous liquid.[1][6]

PropertyValue
Molecular Formula C₂₁H₃₉NO₃[1][6]
Molar Mass 353.547 g/mol [1][6]
Appearance Clear, yellow to brown, viscous liquid[1][]
Density 0.95 - 0.961 g/cm³ (at 25°C)[1][]
Melting Point 0 - 17.0°C[1][]
Boiling Point ~397 - 499.4°C[1][]
Solubility Sparsely soluble in water; soluble in many organic solvents[1][6]
Vapor Pressure 4 x 10⁻⁷ hPa (at 20°C)[1]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure. The selection of PPE should be based on a thorough risk assessment of the procedures to be performed.

Protection TypeRecommended EquipmentRationale & Best Practices
Eye/Face Protection Tightly fitting safety goggles with side-shields or a full-face shield.[5][7]Essential to prevent contact that can cause serious eye damage.[4][5] Ensure compliance with OSHA 29 CFR 1910.133 or European Standard EN166.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a fully buttoned lab coat or impervious clothing.[5][7][8]Prevents skin contact, which causes irritation.[4][5] Contaminated gloves should be changed immediately. Contaminated clothing must be removed and washed before reuse.[5]
Respiratory Protection A vapor respirator or full-face respirator.[5][7]Required when working in areas with inadequate ventilation or when mists/vapors may be generated.[4][5] Handling should occur in a well-ventilated area, preferably a chemical fume hood.[5]

Operational and Disposal Plans

A systematic approach to handling, storage, and disposal is critical for safety and environmental protection.

Handling and Storage Protocol

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[5]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing by wearing the prescribed PPE.[5]

  • Aerosol Prevention: Avoid breathing any mist, vapors, or spray that may be generated during handling.[5][7]

  • Hygiene: Wash hands thoroughly with soap and water after handling.[4][5] Do not eat, drink, or smoke in the work area.[4]

Storage:

  • Container: Keep the substance in a tightly closed container.[5][7]

  • Location: Store in a cool, dry, and well-ventilated place away from direct sunlight.[5][7]

  • Incompatibilities: Store away from incompatible materials, such as strong oxidizing agents.[][5]

Emergency Procedures

Immediate and appropriate responses to exposure or spills are critical.

First-Aid Measures:

  • Eye Contact: Immediately flush eyes cautiously with plenty of clean, fresh water for at least 15 minutes, holding the eyelids apart.[4][5] Remove contact lenses if present and easy to do so.[4][5] Seek immediate medical attention from a POISON CENTER or doctor.[4][5]

  • Skin Contact: Take off all contaminated clothing immediately.[4] Wash the affected skin with plenty of soap and water.[4][5] If skin irritation persists, seek medical advice.[5]

  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[5][7] If the person feels unwell, call a POISON CENTER or doctor.[5]

  • Ingestion: Rinse the mouth with water, provided the person is conscious.[4] Do NOT induce vomiting.[4]

Spill Management:

  • Evacuate: Remove all non-emergency personnel from the spill area.[7]

  • Protect: Responders must wear appropriate PPE, including respiratory protection.[4][7]

  • Contain: Prevent the spill from spreading or entering drains by covering drains or using containment bunding.[4][5]

  • Clean-Up: Absorb the spill using an inert material such as sand, sawdust, or a universal binder.[4][5] Collect the absorbed material and place it into a suitable, labeled container for disposal.[4][7]

  • Ventilate: Ensure the affected area is well-ventilated after cleanup.[4]

Disposal Plan

This compound and its containers are considered hazardous waste and must be disposed of accordingly.

  • Chemical Disposal: Dispose of the substance through a licensed professional waste disposal service or at an industrial combustion plant.[4][8] All disposal activities must comply with federal, state, and local regulations.[5]

  • Environmental Protection: Do not allow the substance to be released into the environment or enter drains and watercourses.[4]

  • Packaging Disposal: Contaminated packaging should be handled in the same manner as the substance itself and disposed of through an approved waste management facility.[4]

G Safe Handling Workflow for this compound cluster_prep Phase 1: Preparation cluster_handling Phase 2: Handling & Experimentation cluster_cleanup Phase 3: Post-Experiment cluster_disposal Phase 4: Final Disposal A Risk Assessment Review SDS B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Prepare Work Area (Chemical Fume Hood) B->C D Weighing & Handling (Avoid Aerosol Generation) C->D Proceed to Handling E Perform Experiment (Maintain Ventilation) D->E F Decontaminate Surfaces & Equipment E->F Experiment Complete G Segregate & Label Hazardous Waste F->G H Properly Remove & Dispose of Contaminated PPE G->H I Dispose of Chemical Waste (Via Licensed Service) H->I Ready for Disposal

Caption: Procedural workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Oleoyl sarcosine
Reactant of Route 2
Reactant of Route 2
Oleoyl sarcosine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.